Dnl-201
描述
属性
IUPAC Name |
2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPUMAMZIMPJGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374828-69-9 | |
| Record name | GNE-0877 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GNE-0877 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Development of DNL-201: A LRRK2 Inhibitor for Parkinson's Disease
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and development history of DNL-201, a selective, central nervous system (CNS)-penetrant, small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This compound was developed by Denali Therapeutics as a potential disease-modifying therapy for Parkinson's disease (PD). This document details the scientific rationale, preclinical and clinical development milestones, key experimental data, and methodologies employed in its evaluation.
Introduction: The Rationale for LRRK2 Inhibition in Parkinson's Disease
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1][2][3] These mutations, particularly the G2019S substitution, lead to a hyperactive kinase function of the LRRK2 protein.[1][2][3] This increased kinase activity is believed to disrupt lysosomal function, a critical cellular process for clearing aggregated proteins, including alpha-synuclein, a hallmark of PD pathology.[3][4][5] The accumulation of dysfunctional lysosomes and protein aggregates is thought to contribute to the progressive neurodegeneration seen in Parkinson's disease.[4] Therefore, inhibiting the hyperactive LRRK2 kinase has emerged as a promising therapeutic strategy to restore lysosomal function and potentially slow the progression of the disease. This compound was designed as a potent and selective inhibitor of LRRK2 to address this underlying pathology.[3][6]
Preclinical Discovery and Characterization
This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[1][3] Its discovery and preclinical development involved a series of in vitro and in vivo studies to establish its mechanism of action, potency, selectivity, and safety profile.
In Vitro Studies
In cellular models, this compound demonstrated a dose-dependent inhibition of LRRK2 kinase activity.[1] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate, the Rab10 protein at threonine 73 (pT73).[1][2] Furthermore, treatment with this compound led to improved lysosomal function in various cell types, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease, a lysosomal storage disorder.[1][2]
In Vivo Animal Studies
Preclinical evaluation in animal models, including rats and cynomolgus macaques, confirmed that this compound is CNS-penetrant.[1][7] Following oral administration, this compound effectively inhibited LRRK2 kinase activity in both the periphery and the brain.[7] Chronic administration in macaques at pharmacologically relevant doses did not result in adverse findings, demonstrating a favorable safety profile heading into clinical trials.[1][2]
Clinical Development Program
The clinical development of this compound encompassed Phase 1 studies in healthy volunteers and a Phase 1b study in Parkinson's disease patients to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).
Phase 1 Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled Phase 1 study was conducted in 122 healthy volunteers.[1][2] The study assessed single ascending doses (SAD) and multiple ascending doses (MAD) of this compound. The key findings from this study are summarized in the tables below.
Table 1: Phase 1 Study Design in Healthy Volunteers
| Parameter | Details |
| Participants | 122 healthy adult volunteers |
| Study Design | Randomized, double-blind, placebo-controlled |
| Dosing Regimens | Single Ascending Doses (SAD) and Multiple Ascending Doses (MAD) |
| Key Endpoints | Safety, tolerability, pharmacokinetics, and pharmacodynamics (LRRK2 pathway biomarkers) |
Table 2: Summary of Pharmacodynamic Results from Phase 1 MAD Cohorts
| Biomarker | Dose | Median Inhibition |
| pS935 LRRK2 (Whole Blood) | Highest multiple dose | >90% at peak, >50% at trough[8] |
| pT73 Rab10 (Whole Blood) | Highest multiple dose | >90% at peak, >50% at trough[8] |
Table 3: Safety and Tolerability in Phase 1 Study
| Finding | Details |
| Overall Tolerability | Generally well-tolerated at doses demonstrating target engagement.[7] |
| Adverse Events (AEs) | Most common AEs were headache, dizziness, and nausea.[7] No serious adverse events were reported.[7] |
Phase 1b Study in Parkinson's Disease Patients
Following the promising results in healthy volunteers, a Phase 1b study (NCT03710707) was initiated in 28 patients with mild to moderate Parkinson's disease, with and without LRRK2 mutations.[1][9] This 28-day, randomized, placebo-controlled study evaluated two dose levels of this compound.[9][10]
Table 4: Phase 1b Study Design in Parkinson's Disease Patients
| Parameter | Details |
| Clinical Trial Identifier | NCT03710707[9][10] |
| Participants | 28 patients with mild to moderate Parkinson's disease (with and without LRRK2 mutations) |
| Study Design | Randomized, double-blind, placebo-controlled |
| Duration | 28 days |
| Dosing | Low dose and high dose regimens |
| Key Endpoints | Safety, tolerability, and biomarker responses (pS935 LRRK2, pT73 Rab10, urinary BMP) |
Table 5: Summary of Biomarker Results from Phase 1b Study
| Biomarker | Dose | Inhibition/Change |
| pS935 LRRK2 (Whole Blood) | Low and High Doses | 50-75% inhibition across the dosing period at steady state[10] |
| pT73 Rab10 (Whole Blood) | Low and High Doses | >50% inhibition |
| Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP) | Low Dose | 20% improvement |
| Urinary di-22:6-bis(monoacylglycerol)phosphate (BMP) | High Dose | 60% improvement |
Table 6: Safety and Tolerability in Phase 1b Study
| Finding | Details |
| Overall Tolerability | Generally well-tolerated at both doses.[10] |
| Adverse Events (AEs) | Majority of AEs were mild to moderate.[10] The most common treatment-related AEs were headache and nausea.[10] One severe AE of headache at the high dose led to a dose reduction.[10] |
Experimental Protocols
Detailed experimental protocols for the key assays are crucial for the replication and validation of scientific findings. While the specific standard operating procedures used by Denali Therapeutics are proprietary, the following sections describe the principles and general methodologies for the key experiments cited.
LRRK2 Kinase Activity Assays (pS935-LRRK2 and pT73-Rab10)
The inhibition of LRRK2 kinase activity was primarily assessed by measuring the phosphorylation status of LRRK2 itself (autophosphorylation at Serine 935) and a key substrate, Rab10 (at Threonine 73).
Principle: The levels of phosphorylated LRRK2 and Rab10 are directly proportional to the kinase activity of LRRK2. This compound, as a LRRK2 inhibitor, is expected to reduce the levels of these phosphoproteins.
General Protocol (Western Blot):
-
Sample Collection and Preparation: Whole blood samples are collected from study participants. Peripheral blood mononuclear cells (PBMCs) are isolated via density gradient centrifugation. Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.[11]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for pS935-LRRK2 and pT73-Rab10.[11] Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorescent dye.
-
Detection and Quantification: The signal is detected using chemiluminescence or fluorescence imaging.[11] The band intensities are quantified using densitometry software. To normalize the data, the levels of total LRRK2 and total Rab10 are also measured on the same samples.
Lysosomal Function Assay (Urinary BMP)
Bis(monoacylglycerol)phosphate (BMP) is a lipid enriched in the internal vesicles of late endosomes and lysosomes. Altered urinary BMP levels have been linked to LRRK2 activity and lysosomal dysfunction.
Principle: Elevated urinary BMP levels are observed in individuals with LRRK2 mutations.[12][13] Inhibition of LRRK2 kinase activity is expected to normalize these levels, indicating a restoration of lysosomal function.
General Protocol (LC-MS/MS):
-
Sample Collection: Urine samples are collected from study participants.
-
Sample Preparation: An internal standard (e.g., a deuterated BMP analog) is added to the urine samples for accurate quantification. The lipids are then extracted from the urine using a liquid-liquid or solid-phase extraction method.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The extracted lipids are separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated lipids are then ionized and analyzed by a tandem mass spectrometer, which allows for the specific and sensitive quantification of different BMP isoforms.[12]
-
Data Analysis: The concentration of BMP in the urine is calculated based on the ratio of the signal from the endogenous BMP to the signal from the internal standard. The results are typically normalized to urinary creatinine (B1669602) levels to account for variations in urine dilution.
Visualizations
LRRK2 Signaling Pathway and this compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DNL201 / Denali Therap [delta.larvol.com]
- 5. Targeting LRRK2 in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. scienceofparkinsons.com [scienceofparkinsons.com]
- 9. Denali Therapeutics Announces First Patient… | Flagship Pioneering [flagshippioneering.com]
- 10. mdsabstracts.org [mdsabstracts.org]
- 11. Western blot analysis [bio-protocol.org]
- 12. Higher Urine bis(Monoacylglycerol)Phosphate Levels in LRRK2 G2019S Mutation Carriers: Implications for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2 and GBA1 variant carriers have higher urinary bis(monacylglycerol) phosphate concentrations in PPMI cohorts - PMC [pmc.ncbi.nlm.nih.gov]
DNL-201: A Technical Guide to a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor for Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNL-201 is a selective, central nervous system (CNS)-penetrant, and reversible small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Mutations leading to increased LRRK2 kinase activity are a significant genetic risk factor for Parkinson's disease (PD), implicating LRRK2 as a key therapeutic target.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical and clinical data, and pharmacokinetic properties of this compound. It is intended to serve as a resource for researchers and drug development professionals investigating LRRK2 inhibition as a potential disease-modifying strategy for Parkinson's disease.
Chemical Structure and Properties
This compound is an orally available, ATP-competitive inhibitor of LRRK2.[6] Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile |
| Molecular Formula | C₁₄H₁₆F₃N₇ |
| Molecular Weight | 339.32 g/mol |
| SMILES | CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N |
| InChI | InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22) |
| InChIKey | ZPPUMAMZIMPJGP-UHFFFAOYSA-N |
Mechanism of Action
This compound functions as a potent and selective inhibitor of the LRRK2 kinase activity.[3][4][5] Pathogenic mutations in the LRRK2 gene, such as the common G2019S mutation, lead to a hyperactive kinase state.[2][7] This increased kinase activity is believed to disrupt cellular processes, including lysosomal and mitochondrial function, contributing to the neurodegeneration observed in Parkinson's disease.[1][2][3][4][5]
This compound competitively binds to the ATP-binding site of the LRRK2 kinase domain, thereby blocking its phosphotransferase activity.[3][4][5] This inhibition leads to a reduction in the phosphorylation of LRRK2 itself (autophosphorylation at Serine 935, pS935) and its downstream substrates, such as Rab10.[3][4] By suppressing LRRK2 hyperactivity, this compound aims to restore normal lysosomal function and mitigate the downstream pathological effects.[2][3][4][5]
Preclinical Data
In Vitro Studies
In various cell-based assays, this compound demonstrated dose-dependent suppression of LRRK2 activity.[2] This was observed in cells isolated from patients carrying the G2019S LRRK2 mutation.[2] Furthermore, experiments in mouse and human cells indicated that this compound could restore the structure and function of lysosomes that were compromised due to the LRRK2 mutation.[2] In preclinical models, this compound inhibited LRRK2 kinase activity, as evidenced by the reduced phosphorylation of both LRRK2 at serine-935 (pS935) and Rab10 at threonine-73 (pT73), a direct substrate of LRRK2.[3][4] The inhibition of LRRK2 by this compound also led to improved lysosomal function in cellular models, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease.[3][4][8]
In Vivo Studies
This compound exhibited dose-dependent inhibition of LRRK2 in both kidney and brain tissue of rats one hour after treatment.[2] Similar findings were reported in macaque monkeys.[2] A nine-month chronic toxicity study in macaques showed that this compound was well-tolerated up to the highest tested dose, with no drug-related mortality or significant effects on vital signs.[2] These studies also suggested that this compound is not expected to adversely affect human lung or kidney function at therapeutic doses.[2]
Table 1: Summary of Preclinical In Vivo Pharmacodynamic Effects
| Species | Tissue | Biomarker | Effect |
| Rat | Kidney, Brain | pS935 LRRK2 | Dose-dependent inhibition[9] |
| Macaque | Kidney, Brain | pS935 LRRK2, pRab12 | Dose-dependent inhibition[9] |
| Macaque | - | - | Well-tolerated in 9-month toxicity study[2] |
Clinical Data
Phase 1 Study in Healthy Volunteers
A Phase 1 study (NCT04551534) involving 122 healthy adult volunteers evaluated the safety, tolerability, and pharmacokinetics of this compound.[2] The study included single ascending doses (SAD) ranging from 10 to 225 mg and multiple ascending doses (MAD) from 40 mg once daily to 100 mg twice daily for 10 days.[2]
In the MAD cohorts, this compound demonstrated a dose-dependent reduction in LRRK2 activity, with a median reduction of 75% to 82% in whole-blood LRRK2 activity at doses of 80 and 100 mg twice daily.[2] The treatment also led to a reduction in urinary bis(monoacylglycerol)phosphate (BMP), a marker of lysosomal function, at these dose levels.[2] this compound was generally well-tolerated, with the most common treatment-emergent adverse events (TEAEs) being headache (40%), dizziness (13%), and nausea (13%).[2] No serious adverse events were reported.[2]
Table 2: Phase 1 MAD Study in Healthy Volunteers - Key Findings
| Dose | LRRK2 Activity Reduction (Median) | Urinary BMP Reduction |
| 80 mg BID | 75-82%[2] | Observed[2] |
| 100 mg BID | 75-82%[2] | Observed[2] |
Phase 1b Study in Parkinson's Disease Patients
A Phase 1b study (NCT03710707) was conducted in 28 patients with mild to moderate Parkinson's disease, both with and without LRRK2 mutations.[2][10][11] Patients received either 30 mg or 50 mg of this compound, or a placebo, three times daily for 28 days.[2]
Similar to the study in healthy volunteers, a dose-dependent reduction in whole-blood LRRK2 activity was observed, with a median decrease of over 85% at the higher dose and over 55% at the lower dose.[2] A decrease in urinary BMP was also noted at the 50 mg dose, suggesting a reversal of lysosomal pathway defects.[2] this compound was generally well-tolerated, with most TEAEs being mild to moderate.[2] The most common TEAE was headache (33%).[2]
Table 3: Phase 1b Study in Parkinson's Disease Patients - Key Findings
| Dose Group | Number of Patients | LRRK2 Activity Reduction (Median) | Urinary BMP Reduction | Most Common TEAE |
| Low-Dose this compound | 9 | >55%[2] | Not specified | Headache, Nausea[10] |
| High-Dose this compound | 12 | >85%[2] | Observed at 50 mg[2] | Headache, Nausea[10] |
| Placebo | 7 | - | - | - |
Pharmacokinetics
This compound is an orally available and CNS-penetrant small molecule.[1][6] Clinical studies have demonstrated robust cerebrospinal fluid penetration in both healthy volunteers and Parkinson's disease patients.[3][4] The pharmacokinetic profiles were found to be similar between these two groups.[2]
Experimental Protocols
Detailed experimental protocols are proprietary to the conducting organizations. However, based on published literature, the following methodologies were likely employed:
-
LRRK2 Kinase Activity Assay: Measurement of LRRK2 activity in whole blood or peripheral blood mononuclear cells (PBMCs) was likely performed using immunoassays (e.g., ELISA) to quantify the levels of phosphorylated LRRK2 (pS935) and/or a downstream substrate like Rab10.
-
Urinary BMP Measurement: Quantification of bis(monoacylglycerol)phosphate in urine samples was likely carried out using mass spectrometry-based methods.
-
In Vivo Pharmacodynamic Studies: Rodent and non-human primate models were administered this compound orally.[9] At specified time points, brain and kidney tissues were collected for analysis of pS935 LRRK2 and other biomarkers via immunoblotting or immunoassays.[9]
-
Clinical Trial Design: The Phase 1 and 1b studies were randomized, double-blind, placebo-controlled trials.[2][10][11] Participants were assigned to receive either this compound at varying doses or a placebo. Safety and tolerability were assessed through the monitoring of adverse events, vital signs, and clinical laboratory tests.[2][10]
Conclusion
This compound has demonstrated target engagement and a favorable safety profile in both preclinical and early-phase clinical studies. The consistent reduction in LRRK2 kinase activity and modulation of lysosomal biomarkers in both healthy volunteers and Parkinson's disease patients provide proof of mechanism for LRRK2 inhibition as a therapeutic strategy.[2] Further clinical development of LRRK2 inhibitors is warranted to evaluate their potential as disease-modifying therapies for Parkinson's disease.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 6. drughunter.com [drughunter.com]
- 7. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]
- 8. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease PMID: 35675433 | MCE [medchemexpress.cn]
- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 10. | BioWorld [bioworld.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
DNL-201: A Targeted Approach to LRRK2 Inhibition in Parkinson's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are the most significant known genetic contributors to Parkinson's disease (PD). These mutations lead to a hyperactive kinase state, disrupting crucial cellular processes and contributing to neurodegeneration. DNL-201 is a first-in-class, central nervous system (CNS)-penetrant small molecule inhibitor of LRRK2 kinase activity. This technical guide delineates the mechanism of action of this compound, supported by preclinical and clinical data, providing a comprehensive resource for the scientific community. Through its targeted inhibition of LRRK2, this compound has demonstrated the potential to correct downstream pathway dysregulation and restore lysosomal function, offering a promising disease-modifying therapeutic strategy for Parkinson's disease.
The Role of LRRK2 in Parkinson's Disease Pathogenesis
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase functions.[1] Pathogenic mutations, such as the common G2019S variant, enhance its kinase activity, which is believed to be a central driver of neurodegeneration in both genetic and sporadic forms of Parkinson's disease.[2][3][4] Increased LRRK2 kinase activity is implicated in a cascade of cellular dysfunctions, including:
-
Lysosomal Dysfunction: Hyperactive LRRK2 impairs the function of lysosomes, the cellular machinery responsible for waste clearance and recycling.[2][5][6][7] This impairment can lead to the accumulation of toxic protein aggregates, a hallmark of Parkinson's disease.
-
Vesicular Trafficking Deficits: LRRK2 plays a role in regulating the movement of vesicles within cells. Pathogenic mutations can disrupt this process, affecting neurotransmission and other vital cellular functions.[1]
-
Neuroinflammation: Aberrant LRRK2 activity has been linked to the activation of microglia and subsequent neuroinflammatory processes, which contribute to the progressive loss of dopaminergic neurons.[1][3][8]
-
Alpha-Synuclein Pathology: Evidence suggests a connection between LRRK2 activity and the aggregation of alpha-synuclein, the primary component of Lewy bodies found in the brains of Parkinson's disease patients.[1][3][8]
This compound: Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of LRRK2 kinase activity.[5][6] By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. This targeted inhibition is designed to normalize the pathological hyperactivity of LRRK2, thereby addressing the downstream cellular consequences.
Signaling Pathway of LRRK2 and this compound Intervention
The following diagram illustrates the core signaling pathway of LRRK2 and the point of intervention for this compound.
Caption: this compound inhibits hyperactive LRRK2, preventing Rab10 phosphorylation and downstream lysosomal dysfunction.
Preclinical Evidence
A robust preclinical data package supports the mechanism of action and therapeutic potential of this compound.
In Vitro Studies
In various cell-based assays, this compound demonstrated dose-dependent suppression of LRRK2 kinase activity.[2] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935), a marker of autophosphorylation, and of Rab10 at threonine 73 (pT73), a direct substrate of LRRK2.[5][6] Furthermore, in cellular models with LRRK2 mutations, this compound treatment restored lysosomal structure and function.[2][5][6]
In Vivo Studies
Studies in animal models, including rats and cynomolgus macaques, showed that this compound effectively penetrates the CNS and inhibits LRRK2 kinase activity in both the brain and peripheral tissues in a dose-dependent manner.[2][9] Chronic administration in macaques for up to nine months was well-tolerated, with no significant adverse effects on lung or kidney function at therapeutic doses.[2][6]
Clinical Development of this compound
This compound has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and Parkinson's disease patients, respectively.
Phase 1 Study in Healthy Volunteers
A Phase 1 study involving 122 healthy volunteers demonstrated that this compound was generally safe and well-tolerated.[5][6] The study assessed single and multiple ascending doses and confirmed robust target engagement and CNS penetration.[5]
| Parameter | Result | Citation |
| Participants | 122 healthy volunteers | [5][6] |
| Dosing | Single and multiple ascending doses | |
| Safety | Generally well-tolerated; no serious adverse events reported. Most common adverse events were headache, dizziness, and nausea. | [2] |
| Pharmacokinetics | Robust cerebrospinal fluid penetration observed. | [5][6] |
| Pharmacodynamics | Dose-dependent inhibition of LRRK2 activity. | [2] |
| Biomarker Modulation | At the highest dose, LRRK2 activity was inhibited by 90% at peak and 50% at trough blood concentrations. | [1] |
Phase 1b Study in Parkinson's Disease Patients
A Phase 1b study enrolled 28 Parkinson's disease patients, including both LRRK2 mutation carriers and non-carriers.[5][6][10] This study further confirmed the safety and tolerability of this compound and its ability to engage its target and modulate downstream biomarkers.[10]
| Parameter | Low Dose (LD) | High Dose (HD) | Placebo | Citation |
| Participants | 9 | 12 | 7 | [10] |
| Duration | 28 days | 28 days | 28 days | [10] |
| Safety | Majority experienced no or mild treatment-emergent adverse events (TEAEs). | Majority experienced mild to moderate TEAEs. | - | [10] |
| Common TEAEs | Headache, Nausea | Headache, Nausea | - | [10] |
| pS935 LRRK2 Inhibition | 50-75% inhibition at steady state | 50-75% inhibition at steady state | - | [10] |
| Urinary BMP Reduction | Dose-dependent reduction | Dose-dependent reduction | - | [2] |
Experimental Protocols
Detailed experimental protocols are proprietary and can be found in the supplementary materials of the cited publications. The following provides a high-level overview of the key methodologies used.
LRRK2 Kinase Activity Assays
-
pS935 LRRK2 and pT73 Rab10 Measurement: Western blotting or enzyme-linked immunosorbent assays (ELISA) are standard methods used to quantify the phosphorylation status of LRRK2 and Rab10 in peripheral blood mononuclear cells (PBMCs) and brain tissue homogenates. These assays utilize specific antibodies that recognize the phosphorylated forms of the target proteins.
Lysosomal Function Assessment
-
Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid enriched in the internal vesicles of lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[6] Urinary BMP levels are typically quantified using liquid chromatography-mass spectrometry (LC-MS). A reduction in urinary BMP is consistent with the modulation of lysosomal pathways.[2]
This compound Pharmacokinetic Analysis
-
LC-MS/MS: The concentration of this compound in plasma and cerebrospinal fluid (CSF) is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for quantifying small molecules in biological matrices.
The following diagram outlines the general workflow for assessing this compound's effects in a clinical setting.
Caption: Workflow for clinical evaluation of this compound in Parkinson's disease patients.
Conclusion and Future Directions
This compound has demonstrated a clear mechanism of action by potently and selectively inhibiting LRRK2 kinase activity. Preclinical and clinical studies have provided strong evidence of target engagement in both the periphery and the CNS, leading to the modulation of downstream pathways implicated in Parkinson's disease pathogenesis. The observed effects on lysosomal biomarkers further support the hypothesis that LRRK2 inhibition can correct lysosomal dysfunction.[5][11]
While this compound was found to be generally safe and well-tolerated, Denali Therapeutics and Biogen have opted to advance a second-generation LRRK2 inhibitor, BIIB122 (formerly DNL151), into later-stage clinical trials due to its pharmacological properties allowing for more flexible dosing.[2] Nevertheless, the data generated from the this compound program have been instrumental in validating LRRK2 as a therapeutic target for Parkinson's disease and have provided proof-of-concept for this therapeutic modality.[2] Further clinical development of LRRK2 inhibitors holds the promise of delivering a much-needed disease-modifying therapy for individuals with Parkinson's disease.
References
- 1. alzforum.org [alzforum.org]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]
- 5. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontlinegenomics.com [frontlinegenomics.com]
- 8. Pathways linking genetic and idiopathic Parkinson’s disease – LRRK2 - Neurotorium [neurotorium.org]
- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 10. | BioWorld [bioworld.com]
- 11. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on LRRK2 Kinase Inhibition by DNL-201
Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target for Parkinson's disease (PD), largely because mutations in the LRRK2 gene are the most common genetic risk factors for the disease.[1][2] These mutations often lead to increased LRRK2 kinase activity, which is believed to disrupt lysosomal function and contribute to PD pathogenesis.[1][3] this compound is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of LRRK2 kinase activity.[1][3] Developed by Denali Therapeutics, this compound has undergone preclinical and clinical evaluation to assess its potential as a disease-modifying therapy for Parkinson's disease.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of preclinical and clinical data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
The LRRK2 Signaling Pathway in Parkinson's Disease
LRRK2 is a large, complex, multi-domain protein that includes both a kinase and a GTPase domain.[4] Its mutations are linked to 5–13% of familial PD and 1–5% of sporadic PD cases.[5] The kinase activity of LRRK2 is central to its pathological role. Increased activity, often caused by pathogenic mutations like G2019S, is associated with several cellular defects implicated in PD, including impaired lysosomal and mitochondrial function, and altered vesicle trafficking.[3][6][7]
LRRK2's primary function involves the phosphorylation of a subset of Rab GTPases, with Rab10 being a key substrate.[1] This phosphorylation event is a critical step in the signaling cascade that leads to downstream cellular effects. In PD, hyperactive LRRK2 is thought to impair the function of lysosomes, the cell's waste disposal system.[6][8] This dysfunction can contribute to the accumulation of protein aggregates, such as Lewy bodies composed of α-synuclein, a hallmark of PD.[5] By inhibiting the kinase activity of LRRK2, therapies like this compound aim to normalize these cellular pathways, correct lysosomal dysfunction, and ultimately slow the progression of neurodegeneration.[1][9]
This compound: Mechanism of Action and Quantitative Data
This compound is a selective, ATP-competitive inhibitor that targets the kinase domain of LRRK2.[1][3] By blocking the ATP-binding site, it prevents the phosphorylation of LRRK2 substrates, including Rab10.[1] This action effectively dampens the downstream signaling cascade initiated by hyperactive LRRK2. The efficacy of this compound has been quantified through a series of preclinical and clinical studies, with key data summarized below.
Preclinical Data
In various cell-based assays and animal models, this compound demonstrated a dose-dependent inhibition of LRRK2 kinase activity.[10] This was evidenced by a reduction in the phosphorylation of LRRK2 at serine 935 (pS935), a marker of target engagement, and phosphorylation of Rab10 at threonine 73 (pT73), a direct substrate.[1][3] Furthermore, this compound was shown to restore lysosomal structure and function in cellular models with LRRK2 mutations.[8][10]
| Assay Type | Model System | Key Finding | Reference |
| LRRK2 Kinase Activity | Rat Kidney & Brain Tissue | Dose-dependent inhibition of LRRK2 1 hour post-treatment. | [10] |
| Lysosomal Function | Mouse & Human Cells (with LRRK2 mutations) | Restored normal lysosome structure and function. | [10] |
| Chronic Toxicity | Cynomolgus Macaques (9 months) | Well-tolerated up to the highest dose tested; no mortality or effects on vital signs. | [10] |
Clinical Data
Phase 1 studies in healthy volunteers (n=122) and Phase 1b studies in PD patients (n=28) have shown that this compound is generally well-tolerated and effectively inhibits LRRK2 at doses that engage downstream pathways.[1][8] The drug demonstrated robust penetration into the cerebrospinal fluid (CSF).[1][3]
| Study Phase | Population | Dose | Target Engagement (pS935 LRRK2 / pT73 Rab10) | Pathway Engagement (Urinary BMP) | Reference |
| Phase 1 | Healthy Volunteers | 80 & 100 mg (twice daily) | 75-82% median reduction in whole-blood LRRK2 activity. | Dose-dependent reduction. | [10] |
| Phase 1 | Healthy Volunteers | Highest Dose | >90% peak inhibition of LRRK2 kinase activity. | Not specified. | [11] |
| Phase 1b | PD Patients | Low Dose | >50% inhibition in blood. | 20% improvement (reduction). | |
| Phase 1b | PD Patients | High Dose | >50% inhibition in blood. | 60% improvement (reduction). |
Key Experimental Protocols
The evaluation of this compound relies on specific assays to measure LRRK2 kinase activity and downstream pathway modulation. Below are detailed representative protocols for key experiments.
Protocol: Cellular LRRK2 Target Engagement Assay (Western Blot)
This protocol describes a method to quantify the inhibition of LRRK2 in a cellular context by measuring the phosphorylation of its substrate, Rab10.
Objective: To determine the potency (IC50) of this compound by measuring the reduction of phosphorylated Rab10 (pT73) in cells.
Materials:
-
Cell line expressing LRRK2 (e.g., patient-derived fibroblasts, HEK293 cells overexpressing LRRK2).
-
This compound compound.
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-total LRRK2.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blot equipment and reagents.
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 90 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein lysate (e.g., 20 µg) on an SDS-PAGE gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pT73-Rab10 and total Rab10 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities for pT73-Rab10 and total Rab10. Normalize the phospho-protein signal to the total protein signal. Plot the normalized values against the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]
Protocol: In Vitro LRRK2 Kinase Activity Assay
This protocol provides a general method for measuring the direct inhibitory effect of this compound on recombinant LRRK2 enzyme activity.
Objective: To measure the direct inhibition of LRRK2 kinase activity by this compound using a purified enzyme and a generic substrate.
Materials:
-
Recombinant LRRK2 enzyme (wild-type or mutant).
-
Kinase assay buffer.
-
Generic substrate (e.g., Myelin Basic Protein (MBP) or LRRKtide peptide).[13]
-
[γ-³²P]ATP or unlabeled ATP for mass spectrometry-based readout.
-
This compound compound.
-
384-well plates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO and add 1 µl to the wells of a 384-well plate.[12]
-
Enzyme Addition: Add recombinant LRRK2 enzyme diluted in kinase assay buffer to each well. Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.[12]
-
Reaction Initiation: Initiate the kinase reaction by adding a mix containing the substrate (e.g., MBP) and ATP (spiked with [γ-³²P]ATP).[4][12]
-
Incubation: Incubate the reaction mixture for a set time (e.g., 60 minutes) at 30°C.
-
Reaction Termination & Readout:
-
For Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Mass Spectrometry: Stop the reaction by adding a formic acid solution. Analyze the ratio of phosphorylated to unphosphorylated substrate via mass spectrometry.[14]
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Protocol: Measurement of Phosphorylated α-synuclein (pS129)
While not a direct target of LRRK2, phosphorylated α-synuclein is a key pathological marker in PD.[15] LRRK2 activity can influence α-synuclein accumulation.[5]
Objective: To quantify levels of pS129 α-synuclein in cellular or tissue lysates.
Method: Proximity Ligation Assay (PLA) offers a highly sensitive in situ method for detecting post-translational modifications.[16]
Procedure (summary):
-
Sample Preparation: Fix and permeabilize cells or tissue sections on slides.
-
Primary Antibodies: Incubate the sample with two primary antibodies raised in different species: one that recognizes total α-synuclein and another specific for the pS129 modification.[16]
-
PLA Probe Incubation: Add secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that will bind to the primary antibodies.
-
Ligation: If the probes are in close proximity (<40 nm), add a ligase to join the oligonucleotides, forming a circular DNA template.[16]
-
Amplification: Add a polymerase to perform rolling-circle amplification of the DNA template, generating a long DNA product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope. Each spot represents a single pS129 α-synuclein molecule. Quantify the number of spots per cell or region of interest.[16]
Conclusion and Future Directions
This compound has demonstrated robust target engagement and pathway modulation in both preclinical models and human clinical trials.[1][10] The data support the hypothesis that inhibiting LRRK2 kinase activity can correct the lysosomal dysfunction associated with Parkinson's disease.[1] While this compound was shown to be safe and effective, Denali Therapeutics and Biogen have opted to advance a different LRRK2 inhibitor, BIIB122 (DNL151), into later-stage trials due to its more favorable pharmacokinetic properties allowing for once-daily dosing.[8][17] this compound remains a viable backup candidate.[8] The development of this compound has provided critical proof-of-concept in humans for LRRK2 inhibition as a therapeutic strategy and has paved the way for the continued clinical investigation of this target for Parkinson's disease.[10]
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 3. researchgate.net [researchgate.net]
- 4. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontlinegenomics.com [frontlinegenomics.com]
- 7. LRRK2 and the Endolysosomal System in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. parkinsonseurope.org [parkinsonseurope.org]
- 12. benchchem.com [benchchem.com]
- 13. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Methods for detecting toxic α-synuclein species as a biomarker for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
DNL-201: A Technical Guide to LRRK2 Inhibition and Lysosomal Function Restoration
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations leading to increased kinase activity of Leucine-rich repeat kinase 2 (LRRK2) are a significant genetic factor in Parkinson's disease (PD). This hyperactivity is linked to lysosomal dysfunction, a key element in PD pathogenesis. DNL-201 is a potent, selective, and CNS-penetrant small-molecule inhibitor of LRRK2. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, its impact on cellular and clinical biomarkers, and the experimental methodologies used to characterize its activity. The data presented herein supports the therapeutic hypothesis that LRRK2 inhibition by this compound can restore lysosomal function, offering a promising disease-modifying strategy for Parkinson's disease.
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with kinase activity.[1] Gain-of-function mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2][3] The resulting increase in LRRK2 kinase activity is believed to disrupt critical cellular processes, most notably the function of lysosomes, the cell's primary recycling centers.[2][4] This impairment in lysosomal function can lead to the accumulation of cellular waste, including alpha-synuclein (B15492655) aggregates, a hallmark of PD pathology.[1]
This compound is an investigational, first-in-class, ATP-competitive inhibitor of LRRK2 kinase activity that can penetrate the central nervous system.[2][3] By targeting the hyperactive kinase, this compound aims to normalize LRRK2 signaling and, consequently, restore proper lysosomal function.[2] This guide summarizes the preclinical and clinical data supporting the mechanism of action of this compound and provides detailed protocols for the key assays used to evaluate its efficacy.
Mechanism of Action: LRRK2 Inhibition and Biomarker Modulation
This compound effectively inhibits LRRK2 kinase activity, as demonstrated by the dose-dependent reduction of phosphorylation of LRRK2 itself at serine 935 (pS935) and its direct substrate, the Rab GTPase Rab10, at threonine 73 (pT73).[2] This target engagement has been consistently observed in preclinical models and in clinical trials with healthy volunteers and Parkinson's disease patients.[2]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
| Parameter | Value | System | Reference |
| LRRK2 Ki | 0.7 nM | In vitro | [5] |
| LRRK2 Cellular IC50 | 3 nM | Cellular Assay | [5] |
| CYP1A2 IC50 | 0.7 µM | In vitro | [5] |
| Study Population | Dose | pS935 LRRK2 Reduction (Median) | pT73 Rab10 Reduction (Median) | Urinary BMP Reduction | Reference |
| Healthy Volunteers (Phase 1) | 80 mg and 100 mg (twice daily) | 75-82% | Not specified | Yes | [6] |
| Healthy Volunteers (Phase 1) | Highest evaluated dose | 90% (peak), 50% (trough) | >50% | Not specified | [1][7] |
| PD Patients (Phase 1b) | 30 mg (three times daily) | >55% | >50% | 20% | [4][6] |
| PD Patients (Phase 1b) | 50 mg (three times daily) | >85% | >50% | 60% | [4][6] |
Restoration of Lysosomal Function
A key consequence of LRRK2 hyperactivation is the impairment of lysosomal function.[2] this compound has been shown to reverse these deficits in cellular models.[2][6] A critical biomarker for lysosomal function is bis(monoacylglycero)phosphate (BMP), a lipid enriched in the internal vesicles of late endosomes and lysosomes.[8] Elevated urinary BMP is observed in individuals with LRRK2 mutations, and treatment with this compound leads to a dose-dependent reduction in urinary BMP levels, indicating a restoration of lysosomal pathway integrity.[4][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
LRRK2 pS935 and Rab10 pT73 Phosphorylation Assays
4.1.1. Western Blotting
-
Cell Lysis:
-
Culture cells (e.g., human peripheral blood mononuclear cells - PBMCs) and treat with this compound or vehicle control.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins on a polyacrylamide gel.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize phosphoprotein levels to total protein levels.
-
4.1.2. Enzyme-Linked Immunosorbent Assay (ELISA) / Meso Scale Discovery (MSD) Assay
-
Plate Coating:
-
Coat a high-bind 96-well plate with a capture antibody specific for total LRRK2 overnight at 4°C.
-
-
Blocking and Sample Incubation:
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add cell lysates or standards to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add a detection antibody specific for pS935-LRRK2 conjugated to a reporter molecule (e.g., HRP or a fluorophore).
-
Incubate for 1-2 hours at room temperature.
-
-
Signal Development and Reading:
-
Wash the plate and add the appropriate substrate.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate pS935-LRRK2 concentrations based on a standard curve.
-
Lysosomal Enzyme Activity Assay in Fibroblasts
-
Cell Culture and Lysis:
-
Culture human fibroblasts in appropriate media.
-
Harvest and lyse the cells in a buffer containing a non-ionic detergent (e.g., Triton X-100) to release lysosomal enzymes.
-
-
Enzyme Reaction:
-
Add a fluorogenic substrate specific for the lysosomal enzyme of interest (e.g., 4-methylumbelliferyl-β-D-glucopyranoside for glucocerebrosidase) to the cell lysate.
-
Incubate the reaction at 37°C for a defined period.
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a high pH buffer.
-
Measure the fluorescence of the released fluorophore using a fluorescence plate reader.
-
Normalize the enzyme activity to the total protein concentration of the lysate.
-
Urinary Bis(monoacylglycero)phosphate (BMP) Measurement
-
Sample Preparation:
-
Collect urine samples and centrifuge to remove cellular debris.
-
Perform a liquid-liquid extraction of lipids from the urine using an organic solvent such as a mixture of chloroform (B151607) and methanol.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Reconstitute the extracted lipids in a suitable solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate the different lipid species using a C18 reverse-phase column.
-
Detect and quantify the specific BMP isoforms using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Normalize BMP levels to urinary creatinine (B1669602) concentration to account for variations in urine dilution.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the core signaling pathway affected by this compound and the general workflows of the key experimental procedures.
Conclusion
This compound demonstrates potent and selective inhibition of LRRK2 kinase activity, leading to a significant reduction in key downstream biomarkers, pS935-LRRK2 and pT73-Rab10.[2] This target engagement translates to a measurable restoration of lysosomal function, as evidenced by the normalization of urinary BMP levels in clinical trial participants.[4][6] The data strongly support the continued development of this compound as a potential disease-modifying therapy for Parkinson's disease, addressing the underlying pathology of lysosomal dysfunction driven by LRRK2 hyperactivation. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of LRRK2 inhibitors and their role in neurodegenerative disease.
References
- 1. Robust analytical methods for bis(monoacylglycero)phosphate profiling in health and disease | MRC PPU [ppu.mrc.ac.uk]
- 2. Qualified method for the estimation of di-18:1 bis(monoacylglycero)phosphate in urine, a noninvasive biomarker to monitor drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 6. Fluorogenic Substrates for Visualizing Acidic Organelle Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
DNL-201's Attenuation of Rab10 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations leading to increased kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic factor in Parkinson's disease.[1] This heightened activity is believed to disrupt lysosomal function, contributing to the disease's pathology.[1] DNL-201, a selective, central nervous system-penetrant small molecule inhibitor of LRRK2, has emerged as a promising therapeutic candidate.[1] A key downstream substrate of LRRK2 is the Rab10 protein, which is phosphorylated at threonine-73 (pT73) by LRRK2.[1] Therefore, the extent of Rab10 phosphorylation serves as a critical biomarker for LRRK2 kinase activity and the target engagement of inhibitors like this compound. This technical guide provides an in-depth overview of the effect of this compound on Rab10 phosphorylation, including quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathway and experimental workflows.
Data Presentation: Quantitative Analysis of this compound-Mediated Inhibition of Rab10 Phosphorylation
The inhibitory effect of this compound on Rab10 phosphorylation has been quantified across various preclinical and clinical studies. The following table summarizes the key quantitative data, offering a clear comparison of the inhibitor's potency and efficacy in different experimental contexts.
| Experimental System | This compound Concentration/Dose | Measured Effect on Rab10 Phosphorylation | Reference(s) |
| Preclinical | |||
| Human iPSC-derived Microglia | IC50 of 16 nM | Dose-dependent decrease in pT73 Rab10. | [2] |
| Clinical | |||
| Phase 1 Study (Healthy Volunteers) | Highest multiple dose | > 50% inhibition at trough drug levels. | |
| Phase 1 Study (Healthy Volunteers) | Highest multiple dose | > 90% inhibition at peak drug levels. | |
| Phase 1b Study (Parkinson's Disease Patients) | Low and high doses | > 50% inhibition in blood. | [3] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the transfer of a phosphate (B84403) group to Rab10, thereby reducing the levels of phosphorylated Rab10. This modulation of Rab10 phosphorylation is linked to the restoration of normal lysosomal function, which is often impaired in Parkinson's disease.
Experimental Protocols
The assessment of this compound's effect on Rab10 phosphorylation relies on precise and robust experimental methodologies. The following are detailed protocols for the key experiments cited in the literature.
Western Blotting with Phos-tag™ SDS-PAGE for pRab10 Detection
This method allows for the separation of phosphorylated and unphosphorylated Rab10 based on mobility shift, providing a semi-quantitative measure of phosphorylation.
a. Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.
-
Wash cells with ice-old PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. Phos-tag™ SDS-PAGE:
-
Prepare a 12% acrylamide (B121943) resolving gel containing 75 µM Phos-tag™ acrylamide and 150 µM MnCl₂.[4]
-
Prepare a standard 4% acrylamide stacking gel.
-
Mix protein lysates with 4x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.
-
Load 10-20 µg of protein per lane on the Phos-tag™ gel.
-
Run the gel at a constant voltage of 150 V until the dye front reaches the bottom.
c. Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Rab10 (e.g., Nanotools, clone 605B11) overnight at 4°C.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Targeted Mass Spectrometry for pRab10 Quantification
This highly sensitive and accurate method allows for the absolute quantification of Rab10 phosphorylation stoichiometry.
a. Sample Preparation:
-
Isolate proteins from cells or tissues treated with this compound as described above.
-
Perform in-solution or in-gel tryptic digestion of the protein samples.
-
Enrich for phosphopeptides using techniques such as Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) if necessary.
b. Mass Spectrometry Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a liquid chromatography system.
-
Utilize a targeted mass spectrometry approach, such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM), to specifically quantify the phosphorylated (pT73) and non-phosphorylated Rab10 tryptic peptides.[6][7]
-
Spike in heavy isotope-labeled synthetic peptides corresponding to the target peptides to serve as internal standards for absolute quantification.[6][7]
c. Data Analysis:
-
Process the mass spectrometry data using specialized software (e.g., Skyline, MaxQuant) to identify and quantify the peak areas of the target peptides.
-
Calculate the phosphorylation stoichiometry by determining the ratio of the phosphorylated peptide to the sum of the phosphorylated and non-phosphorylated peptides.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the impact of this compound on Rab10 phosphorylation.
Conclusion
The inhibition of Rab10 phosphorylation by this compound is a key indicator of its therapeutic potential for Parkinson's disease. The quantitative data from preclinical and clinical studies consistently demonstrate a significant and dose-dependent reduction in Rab10 phosphorylation upon this compound treatment. The experimental protocols outlined in this guide, particularly Western blotting with Phos-tag™ and targeted mass spectrometry, provide robust and reliable methods for assessing this effect. The continued investigation of this compound's impact on the LRRK2-Rab10 signaling axis will be crucial for its development as a disease-modifying therapy for Parkinson's disease.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 3. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 4. Phos-tag analysis of Rab10 phosphorylation by LRRK2: a powerful assay for assessing kinase function and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiple Pathways of LRRK2-G2019S/Rab10 Interaction in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Dnl-201 and its Role in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dnl-201, a selective, brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has emerged as a significant therapeutic candidate for neurodegenerative diseases, particularly Parkinson's Disease (PD). Increased LRRK2 kinase activity is a key genetic risk factor for PD and is implicated in the broader neuroinflammatory processes that drive disease progression. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental methodologies related to the investigation of this compound's role in mitigating neuroinflammation.
Introduction: The LRRK2 Target in Neuroinflammation
Leucine-Rich Repeat Kinase 2 is a large, multi-domain protein with kinase activity that plays a crucial role in various cellular processes, including vesicular trafficking, lysosomal function, and inflammation.[1][2][3] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and evidence suggests that even in sporadic PD, LRRK2 kinase activity is elevated.[1][2]
Hyperactivation of LRRK2 is linked to impaired lysosomal function, leading to the accumulation of cellular waste and contributing to neurodegeneration.[2][4] Furthermore, activated LRRK2 promotes neuroinflammatory responses by influencing the activity of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[2] This pro-inflammatory signaling contributes to a toxic microenvironment that can exacerbate neuronal damage.
This compound is an orally available, ATP-competitive inhibitor of LRRK2 designed to cross the blood-brain barrier and suppress the kinase activity of LRRK2 in the CNS.[1][5] By inhibiting LRRK2, this compound aims to restore normal lysosomal function and attenuate the neuroinflammatory cascade, thereby offering a potential disease-modifying therapy for neurodegenerative disorders.
Mechanism of Action of this compound
This compound exerts its therapeutic effect by directly binding to the ATP-binding pocket of the LRRK2 kinase domain, preventing the phosphorylation of its downstream substrates. This inhibition of LRRK2 kinase activity leads to a cascade of beneficial cellular effects.
Signaling Pathway
The signaling pathway involving LRRK2 and the inhibitory action of this compound is depicted below.
Preclinical and Clinical Data
The efficacy and safety of this compound have been evaluated in a series of preclinical and clinical studies. The quantitative findings from these investigations are summarized below.
In Vitro and Cellular Activity
| Assay Type | System | Target | Metric | Value | Reference |
| Biochemical Assay | Recombinant LRRK2 | LRRK2 | Ki | 0.7 nM | [1] |
| Cellular Assay | Human PBMCs | LRRK2 | IC50 | 3 nM | [1] |
| Cellular Assay | Human PBMCs | pS935 LRRK2 | IC50 | 53 nM (43-66 nM 95% CI) | [6] |
| Cellular Assay | Human PBMCs | pT73 Rab10 | IC50 | 35 nM (22-56 nM 95% CI) | [6] |
| Cellular Assay | Human iPSC-derived Microglia | pS935 LRRK2 | IC50 | 30 nM | [6] |
| Cellular Assay | Human iPSC-derived Microglia | pT73 Rab10 | IC50 | 16 nM | [6] |
In Vivo Animal Studies
| Animal Model | Dosing | Key Findings | Reference |
| Rat | Oral administration | Dose-dependent inhibition of LRRK2 in kidney and brain tissue. | [4] |
| Cynomolgus Macaque | Chronic oral administration (9 months) | Well-tolerated up to the highest dose tested with no adverse effects on lung or kidney function. | [4] |
| Rodent models of PD | Genetic knockdown or inhibitors | Reduced α-synuclein aggregation, neuroinflammation, and dopaminergic neuron loss. | [2] |
Clinical Trial Results
| Trial Phase | Population | N | Dosing | Key Biomarker Findings | Safety and Tolerability | Reference |
| Phase 1 | Healthy Volunteers | 122 | Single and multiple ascending doses | >90% LRRK2 inhibition at peak and >50% at trough concentrations.[2][5] | Generally well-tolerated with no serious adverse events. Most common adverse events were headache, dizziness, and nausea.[4][7] | [2][5] |
| Phase 1b | Parkinson's Disease Patients | 28 | 30 mg and 50 mg three times daily for 28 days | Dose-dependent reduction of LRRK2 activity in whole blood (>55% at low dose, >85% at high dose). Reduction in urinary BMP at the 50 mg dose. | Generally well-tolerated. Most adverse events were mild to moderate. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the investigation of this compound.
LRRK2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant LRRK2 protein.
-
Materials: Recombinant human LRRK2 protein, LRRKtide (a synthetic peptide substrate), ATP, kinase assay buffer, this compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add recombinant LRRK2 protein and the LRRKtide substrate in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Measurement of LRRK2 and Rab10 Phosphorylation (Western Blot)
This method assesses the target engagement of this compound in cells by measuring the phosphorylation status of LRRK2 (at Serine 935) and its substrate Rab10 (at Threonine 73).
-
Materials: Cell lysates (from PBMCs or other relevant cell types), lysis buffer with phosphatase and protease inhibitors, primary antibodies (anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.
-
Procedure:
-
Treat cells with varying concentrations of this compound.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Urinary Bis(monoacylglycerol)phosphate (BMP) Analysis (LC-MS/MS)
This protocol measures the levels of BMP, a lysosomal biomarker, in urine samples to assess the in vivo effect of this compound on lysosomal function.
-
Materials: Urine samples, internal standards, organic solvents for liquid-liquid extraction (e.g., n-butanol), a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Procedure:
-
Thaw urine samples and add an internal standard.
-
Perform liquid-liquid extraction to isolate the lipid fraction containing BMP.
-
Evaporate the organic solvent and reconstitute the sample in an appropriate mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify the different BMP species using multiple reaction monitoring (MRM) in the mass spectrometer.
-
Normalize the BMP levels to urinary creatinine (B1669602) to account for variations in urine dilution.
-
Visualizations
Diagrams illustrating key concepts and workflows are provided below.
Experimental Workflow for this compound Evaluation
Logical Relationship of this compound's Therapeutic Hypothesis
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. alzforum.org [alzforum.org]
- 4. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
DNL-201 and its Impact on Alpha-Synuclein Pathology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DNL-201, a first-in-class, central nervous system (CNS) penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), has been investigated as a potential therapeutic for Parkinson's disease. Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's, and increased LRRK2 kinase activity is implicated in both genetic and sporadic forms of the disease. This hyperactivity is thought to disrupt lysosomal function, a key cellular process for clearing aggregated proteins such as alpha-synuclein (B15492655), the primary component of Lewy bodies, the pathological hallmark of Parkinson's disease. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action and its impact on the cellular pathways relevant to alpha-synuclein pathology. While direct quantitative data on the effect of this compound on alpha-synuclein aggregation from dedicated preclinical studies is not extensively available in the public domain, this document synthesizes the existing preclinical and clinical findings to elucidate its potential therapeutic mechanism.
The LRRK2 and Alpha-Synuclein Connection in Parkinson's Disease
Mutations in the LRRK2 gene are the most common known cause of familial and sporadic Parkinson's disease[1][2]. These mutations often lead to a hyperactive LRRK2 kinase, which disrupts several cellular processes, most notably the autophagy-lysosomal pathway[3]. This pathway is critical for the degradation and clearance of cellular waste, including misfolded and aggregated proteins.
Alpha-synuclein is a presynaptic protein that, in its aggregated form, is the main constituent of Lewy bodies and Lewy neurites in the brains of individuals with Parkinson's disease[4][5]. The accumulation of these aggregates is believed to be a central event in the neurodegenerative process. An emerging body of evidence suggests a direct and indirect link between LRRK2 activity and alpha-synuclein pathology. Hyperactive LRRK2 is thought to impair the function of lysosomes, the primary site of alpha-synuclein degradation, thereby contributing to its accumulation and aggregation[6]. Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy to restore lysosomal function and enhance the clearance of pathological alpha-synuclein.
This compound: Mechanism of Action
This compound is a selective, ATP-competitive inhibitor of LRRK2 kinase activity[7]. By binding to the ATP-binding site of the LRRK2 enzyme, this compound prevents the transfer of phosphate (B84403) groups to its substrates, thereby reducing its enzymatic activity. This inhibition is intended to normalize the downstream cellular processes that are dysregulated by hyperactive LRRK2.
Signaling Pathway
The proposed mechanism of action of this compound in the context of alpha-synuclein pathology is illustrated in the following signaling pathway diagram.
Caption: this compound inhibits hyperactive LRRK2, restoring lysosomal function and promoting alpha-synuclein clearance.
Preclinical Data
Preclinical studies in various cell-based and animal models have demonstrated the ability of this compound to engage its target and modulate downstream pathways.
In Vitro Studies
In cell-based assays, this compound has been shown to suppress LRRK2 activity in a dose-dependent manner. This was observed in cells isolated from patients carrying the common G2019S LRRK2 mutation, which increases kinase activity. Furthermore, experiments in mouse and human cells with LRRK2 mutations demonstrated that this compound could restore the structure and function of lysosomes, which were abnormal in these cells.
In Vivo Animal Studies
In animal models, this compound demonstrated dose-dependent inhibition of LRRK2 in both the kidney and brain tissue of rats and macaque monkeys. Chronic administration of this compound to cynomolgus macaques at pharmacologically relevant doses did not result in adverse findings[7]. While these studies confirmed target engagement and modulation of lysosomal biomarkers, specific quantitative data on the reduction of alpha-synuclein pathology in these this compound studies is not publicly available. However, studies with other LRRK2 inhibitors have shown a reduction in alpha-synuclein aggregation in rodent models of Parkinson's disease, providing proof-of-concept for this therapeutic approach.
Clinical Data
This compound has been evaluated in Phase 1 and Phase 1b clinical trials in healthy volunteers and Parkinson's disease patients, respectively.
Phase 1 Study in Healthy Volunteers
In a study involving 122 healthy volunteers, this compound was generally well-tolerated at single and multiple doses[7]. The treatment demonstrated robust target engagement, with significant inhibition of LRRK2 kinase activity and alteration of downstream lysosomal biomarkers. This compound also showed good penetration into the cerebrospinal fluid (CSF)[7].
| Biomarker | Dose | Median Reduction in Activity | Reference |
| Whole-blood LRRK2 | 80 mg twice daily | 75% | |
| Whole-blood LRRK2 | 100 mg twice daily | 82% | |
| Urinary BMP | 80 and 100 mg twice daily | Significant reduction |
Phase 1b Study in Parkinson's Disease Patients
A study in 28 patients with mild to moderate Parkinson's disease (with and without LRRK2 mutations) who received standard-of-care therapy also showed dose-dependent inhibition of LRRK2 activity.
| Biomarker | Dose | Median Reduction in Activity | Reference |
| Whole-blood LRRK2 | 30 mg three times daily | >55% | |
| Whole-blood LRRK2 | 50 mg three times daily | >85% | |
| Urinary BMP | 50 mg three times daily | Significant decrease |
These clinical data provide evidence of target engagement and modulation of a key lysosomal pathway biomarker in both healthy individuals and Parkinson's disease patients.
Experimental Protocols
Detailed experimental protocols for the this compound studies are not fully available in the public domain. However, based on the descriptions in the publications, the following are generalized methodologies for the key experiments.
LRRK2 Kinase Activity Assay (In Vitro)
A likely experimental workflow for assessing LRRK2 kinase activity in vitro is as follows:
Caption: Workflow for in vitro assessment of this compound's inhibition of LRRK2 kinase activity.
Methodology:
-
Cell Culture: Cells expressing a hyperactive form of LRRK2 (e.g., primary cells from patients with G2019S mutation or engineered cell lines) are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control for a specified period.
-
Lysis: Following treatment, cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Immunoassay: An immunoassay, such as a Western blot or ELISA, is performed using antibodies specific for a phosphorylated LRRK2 substrate (e.g., phospho-Rab10) and total LRRK2 or the substrate as a loading control.
-
Data Analysis: The levels of the phosphorylated substrate are normalized to the total protein levels. The concentration of this compound that produces 50% inhibition (IC50) of LRRK2 kinase activity is calculated.
Alpha-Synuclein Aggregation Assay (In Vitro)
A generalized protocol to assess the impact of a compound like this compound on alpha-synuclein aggregation in a cellular model would be:
Caption: A standard workflow for quantifying alpha-synuclein aggregation in a cellular model.
Methodology:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured.
-
Induction of Aggregation: Alpha-synuclein aggregation can be induced by various methods, such as overexpression of wild-type or mutant alpha-synuclein, or by seeding with pre-formed fibrils.
-
Treatment: Cells are co-treated with this compound or a vehicle control.
-
Fixation and Staining: After a defined incubation period, cells are fixed, permeabilized, and stained with antibodies that specifically recognize aggregated forms of alpha-synuclein (e.g., anti-phospho-S129 alpha-synuclein) and a nuclear counterstain.
-
Imaging and Quantification: Images are captured using high-content imaging systems or confocal microscopy. The number and size of alpha-synuclein aggregates per cell are quantified using image analysis software.
Conclusion and Future Directions
This compound has demonstrated robust target engagement of LRRK2 and modulation of downstream lysosomal pathways in both preclinical models and human clinical trials. The available data strongly support the hypothesis that by inhibiting LRRK2 kinase activity, this compound can restore lysosomal function, a critical process for the clearance of pathogenic alpha-synuclein aggregates.
While direct quantitative evidence of this compound's impact on alpha-synuclein pathology is not yet widely published, the mechanistic rationale is compelling. Future research should focus on elucidating the precise quantitative relationship between this compound treatment and the reduction of alpha-synuclein aggregates in relevant preclinical models of Parkinson's disease. Furthermore, the development of biomarkers to directly measure alpha-synuclein clearance in clinical trials will be crucial for assessing the disease-modifying potential of LRRK2 inhibitors like this compound. The continued investigation of this compound and other LRRK2 inhibitors holds significant promise for the development of novel therapies that target a fundamental pathological mechanism in Parkinson's disease.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. preprints.org [preprints.org]
- 4. Toward the quantification of α-synuclein aggregates with digital seed amplification assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody‐based methods for the measurement of α‐synuclein concentration in human cerebrospinal fluid – method comparison and round robin study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging alpha-synuclein pathology in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ kinetic measurements of α-synuclein aggregation reveal large population of short-lived oligomers | PLOS One [journals.plos.org]
Cellular Pathways Modulated by DNL-201 Treatment: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
DNL-201 is a potent and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key genetic driver of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, target engagement, and downstream effects on lysosomal function. The information presented herein is collated from preclinical and clinical studies, offering valuable insights for researchers in the field of neurodegenerative diseases and drug development. This document summarizes quantitative data in structured tables, outlines key experimental methodologies, and provides visual representations of the modulated signaling pathways.
Introduction to this compound and its Target, LRRK2
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[1][2][3] These mutations often lead to a hyperactive kinase domain, which is believed to contribute to the pathogenesis of PD through the disruption of several cellular processes, most notably lysosomal function.[3][4] LRRK2 is a large, multi-domain protein that, in addition to its kinase activity, possesses a GTPase domain and several protein-protein interaction domains.[5]
This compound is an investigational, central nervous system (CNS)-penetrant LRRK2 kinase inhibitor developed by Denali Therapeutics.[3][4] By selectively inhibiting the kinase activity of LRRK2, this compound aims to normalize the downstream cellular pathways that are dysregulated by hyperactive LRRK2, thereby offering a potential disease-modifying therapy for Parkinson's disease.
Mechanism of Action: LRRK2 Kinase Inhibition
This compound acts as a reversible, ATP-competitive inhibitor of the LRRK2 kinase domain.[3] This inhibition prevents the phosphorylation of LRRK2 itself (autophosphorylation) and its downstream substrates. The primary mechanism of action of this compound is the reduction of pathologic LRRK2 kinase activity, leading to the modulation of downstream cellular pathways.
Key Biomarkers of LRRK2 Kinase Activity
The efficacy of this compound in inhibiting LRRK2 kinase activity is assessed by measuring the phosphorylation status of key biomarkers:
-
Phospho-Serine 935 LRRK2 (pS935 LRRK2): A marker of LRRK2 target engagement in the periphery. Inhibition of LRRK2 kinase activity leads to a decrease in pS935 LRRK2 levels.
-
Phospho-Threonine 73 Rab10 (pT73 Rab10): A direct and validated substrate of LRRK2. Reduced phosphorylation of Rab10 at this site is a direct indicator of LRRK2 kinase inhibition.[2][3]
-
Urinary Bis(monoacylglycerol)phosphate (BMP): A lysosomal lipid that serves as a biomarker of lysosomal function.[3] Elevated urinary BMP is associated with LRRK2 hyperactivity, and its reduction indicates restoration of lysosomal homeostasis.
Cellular Pathways Modulated by this compound
The primary cellular pathway modulated by this compound is the lysosomal pathway . LRRK2 hyperactivity is linked to impaired lysosomal function, including deficits in autophagy and endosomal trafficking.[4][5] By inhibiting LRRK2, this compound helps to restore normal lysosomal function.
Figure 1: this compound inhibits hyperactive LRRK2, preventing Rab10 phosphorylation and restoring lysosomal function.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies evaluating this compound.
Table 1: Preclinical Efficacy of this compound
| Model System | Outcome Measure | Result | Reference |
| Cell-based assays (G2019S mutation) | LRRK2 activity | Dose-dependent suppression | [1] |
| Mouse and human cells | Lysosome structure and function | Restoration of normal morphology and function | [1] |
| Rats (kidney and brain tissue) | LRRK2 inhibition | Dose-dependent inhibition | [1] |
| Macaque monkeys | LRRK2 inhibition | Dose-dependent inhibition | [1] |
Table 2: this compound Phase 1 Clinical Trial in Healthy Volunteers
| Dose | LRRK2 Inhibition (Peak) | LRRK2 Inhibition (Trough) | Reference |
| Highest multiple dose | >90% | >50% |
Table 3: this compound Phase 1b Clinical Trial in Parkinson's Disease Patients
| Dose Group | Median Reduction in LRRK2 Activity (Whole Blood) | Change in Urinary BMP | Reference |
| 30 mg (thrice daily) | >55% | Not specified | [1] |
| 50 mg (thrice daily) | >85% | Decrease observed | [1] |
| 80 mg (twice daily) | 75% | Reduction consistent with lysosomal modulation | [1] |
| 100 mg (twice daily) | 82% | Reduction consistent with lysosomal modulation | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are outlines of the key assays used to evaluate the effects of this compound.
LRRK2 Kinase Activity Assay (Western Blot)
This protocol outlines the general steps for measuring LRRK2 and phospho-LRRK2 (pS935) levels in cell lysates or peripheral blood mononuclear cells (PBMCs).
Figure 2: General workflow for Western blot analysis of LRRK2 and pS935-LRRK2.
Methodology Outline:
-
Sample Preparation:
-
For cell culture: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For whole blood: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Western Blotting: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for total LRRK2 and pS935-LRRK2.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize pS935-LRRK2 levels to total LRRK2.
Rab10 Phosphorylation Assay
This assay measures the levels of pT73 Rab10, a direct substrate of LRRK2.
Methodology Outline:
-
Sample Preparation: Similar to the LRRK2 kinase activity assay, prepare lysates from cells or PBMCs.
-
Immunoblotting or ELISA:
-
Western Blot: Follow the same general protocol as for LRRK2, using primary antibodies specific for total Rab10 and pT73-Rab10.
-
ELISA: Utilize a sandwich ELISA kit with capture and detection antibodies specific for pT73-Rab10.
-
-
Analysis: Normalize pT73-Rab10 levels to total Rab10.
Urinary BMP Measurement (LC-MS/MS)
This protocol outlines the measurement of bis(monoacylglycerol)phosphate (BMP) in urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Figure 3: General workflow for urinary BMP analysis by LC-MS/MS.
Methodology Outline:
-
Sample Preparation:
-
Thaw frozen urine samples on ice.
-
Perform a liquid-liquid extraction to isolate lipids, including BMP.
-
-
LC-MS/MS Analysis:
-
Inject the extracted lipid sample into an LC-MS/MS system.
-
Separate different lipid species using a C18 reverse-phase column.
-
Detect and quantify specific BMP species using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Normalize BMP levels to urinary creatinine (B1669602) to account for variations in urine dilution.
-
Conclusion
This compound demonstrates a clear mechanism of action by inhibiting LRRK2 kinase activity, which in turn modulates lysosomal function. The dose-dependent reduction in key biomarkers such as pS935 LRRK2, pT73 Rab10, and urinary BMP provides robust evidence of target engagement and downstream pathway modulation in both preclinical models and human subjects.[1][3] The data summarized in this guide support the continued investigation of LRRK2 inhibition as a promising therapeutic strategy for Parkinson's disease. Further research and clinical development will be crucial to fully elucidate the long-term safety and efficacy of this compound and other LRRK2 inhibitors.
References
DNL-201 Target Engagement in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNL-201 is a first-in-class, central nervous system (CNS) penetrant, and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene that increase its kinase activity are a significant genetic risk factor for Parkinson's disease (PD).[2][3] This hyperactivity is believed to impair lysosomal function, contributing to the neurodegeneration characteristic of the disease.[3] this compound, by competitively binding to ATP in the LRRK2 kinase domain, aims to normalize this activity and correct downstream lysosomal dysfunction.[1][2] This technical guide provides an in-depth overview of this compound's target engagement in neuronal cells, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and cellular target engagement of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| Ki | 0.7 nM | Inhibitor constant, indicating the binding affinity of this compound to the LRRK2 enzyme.[4] |
| IC50 (cellular) | 3 nM | Half-maximal inhibitory concentration in a cellular assay, representing the concentration of this compound required to inhibit LRRK2 cellular activity by 50%.[4] |
Table 2: Pharmacodynamic & Biomarker Response to this compound in Clinical Trials
| Biomarker | Effect | Dose Level | Study Population |
| pS935 LRRK2 Inhibition (in blood) | > 50% | Low and High Dose | Parkinson's Disease Patients |
| pRab10 Inhibition (in blood) | > 50% | Low and High Dose | Parkinson's Disease Patients |
| Urinary BMP (22:6-bis-monoacylglycero-phosphate) Reduction | 20% | Low Dose | Parkinson's Disease Patients |
| Urinary BMP (22:6-bis-monoacylglycero-phosphate) Reduction | 60% | High Dose | Parkinson's Disease Patients |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the LRRK2 signaling pathway, the mechanism of this compound action, and the workflows for key experimental assays.
References
Preclinical Pharmacology of DNL-201: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
DNL-201 is a first-in-class, central nervous system (CNS)-penetrant, and selective small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Developed by Denali Therapeutics, this investigational therapy has been evaluated for the treatment of Parkinson's disease, targeting the kinase activity of LRRK2, which is a key genetic risk factor for the disease.[1][4][5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and associated experimental methodologies.
Mechanism of Action
This compound is an ATP-competitive inhibitor of LRRK2.[1][2][3][6] Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity. This hyperactivity is thought to disrupt lysosomal function, contributing to the neurodegenerative processes in Parkinson's disease.[4][5][7] By inhibiting LRRK2 kinase activity, this compound aims to restore normal lysosomal function and potentially slow the progression of the disease.[4][7]
The primary biomarkers used to assess the target engagement and pharmacological activity of this compound in preclinical models are the phosphorylation levels of LRRK2 at serine-935 (pS935) and its direct substrate, Rab10, at threonine-73 (pT73).[1][2] A reduction in the phosphorylation of these markers serves as a direct indicator of LRRK2 inhibition.
Caption: this compound inhibits LRRK2 kinase activity.
In Vitro Potency and Selectivity
This compound demonstrates high potency and selectivity for LRRK2 in various in vitro assays.
| Parameter | Value | Assay Type |
| Ki | 0.7 nM | LRRK2 Kinase Assay |
| IC50 | 3 nM | LRRK2 Cellular Activity |
Data sourced from publicly available information.[8]
Preclinical Efficacy
The efficacy of this compound has been evaluated in a range of cellular and animal models, demonstrating its ability to inhibit LRRK2 kinase activity and restore lysosomal function.
Cellular Models
In cell-based assays, this compound effectively suppressed LRRK2 activity in a dose-dependent manner.[4] These studies included cells isolated from patients carrying the common G2019S LRRK2 mutation.[4] Furthermore, treatment with this compound was shown to restore lysosomal structure and function in mouse and human cells where these processes were impaired due to LRRK2 mutations.[4] Specifically, this compound demonstrated improved lysosomal function in primary mouse astrocytes and fibroblasts from patients with Gaucher disease.[1][2]
Animal Models
Preclinical studies in rodents and non-human primates have demonstrated the in vivo efficacy and brain penetration of this compound.
-
Rats: Following administration, this compound inhibited LRRK2 in a dose-dependent manner in both kidney and brain tissue.[4]
-
Macaque Monkeys: Similar dose-dependent inhibition of LRRK2 was observed in macaque monkeys.[4] Chronic administration of this compound at pharmacologically relevant doses did not lead to adverse findings.[1][2]
-
Transgenic Mice: In BAC transgenic mice expressing human LRRK2 with the G2019S mutation, this compound effectively inhibited the in vivo autophosphorylation of LRRK2 at Ser1292.[8]
These studies confirmed that this compound is orally bioavailable and penetrates the CNS.[5][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
LRRK2 Kinase Inhibition Assay
The biochemical potency of this compound was determined using a LRRK2 kinase assay.
Caption: LRRK2 Kinase Inhibition Assay Workflow.
Methodology:
-
Recombinant LRRK2 enzyme is incubated with varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP and a specific LRRK2 peptide substrate.
-
Following incubation, the level of substrate phosphorylation is quantified, typically using a sensitive detection method such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve, and the inhibition constant (Ki) is calculated.
Cellular Target Engagement Assay
To assess the ability of this compound to inhibit LRRK2 within a cellular context, target engagement assays are performed.
Methodology:
-
Cultured cells (e.g., primary mouse astrocytes or patient-derived fibroblasts) are treated with a range of this compound concentrations.
-
Following treatment, cells are lysed, and protein extracts are collected.
-
The phosphorylation status of LRRK2 (pS935) and Rab10 (pT73) is measured using immunoassays, such as Western blotting or enzyme-linked immunosorbent assay (ELISA), with specific antibodies against the phosphorylated and total proteins.
-
The IC50 value is determined by quantifying the reduction in the ratio of phosphorylated to total protein as a function of this compound concentration.
Caption: Cellular Target Engagement Assay Workflow.
In Vivo Pharmacodynamic Studies
Animal models are utilized to evaluate the in vivo target engagement and pharmacokinetics of this compound.
Methodology:
-
Animals (e.g., rats, macaques) are administered this compound orally.
-
At various time points post-administration, blood and tissue samples (brain, kidney) are collected.
-
This compound concentrations in plasma and tissues are measured using analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) to determine its pharmacokinetic profile.
-
Tissue lysates are analyzed for LRRK2 target engagement by measuring the levels of pS935 LRRK2 and pT73 Rab10, as described in the cellular assay.
-
The relationship between this compound exposure and target inhibition is established to inform dose selection for further studies.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective inhibitor of LRRK2 kinase activity. It effectively engages its target in both cellular and animal models, leading to the restoration of lysosomal function. These promising preclinical findings have provided a strong rationale for its evaluation in clinical trials for Parkinson's disease.[1][4] Although Denali Therapeutics ultimately decided to advance a second LRRK2 inhibitor, DNL151 (also known as BIIB122), into later-stage clinical trials due to its pharmacological properties allowing for more flexible dosing, the preclinical and early clinical evaluation of this compound has been instrumental in validating LRRK2 inhibition as a viable therapeutic strategy for Parkinson's disease.[4][5]
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. alzforum.org [alzforum.org]
- 6. drughunter.com [drughunter.com]
- 7. frontlinegenomics.com [frontlinegenomics.com]
- 8. selleckchem.com [selleckchem.com]
DNL-201: A Deep Dive into Brain Penetration and Distribution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain penetration and distribution studies of DNL-201, a selective, brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Increased LRRK2 kinase activity is a key genetic risk factor for Parkinson's disease, and this compound has been investigated as a potential therapeutic agent. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
This compound is an orally bioavailable and brain-penetrant inhibitor of LRRK2.[1] Preclinical and clinical studies have demonstrated its ability to cross the blood-brain barrier and engage its target in the central nervous system. Robust cerebrospinal fluid (CSF) penetration has been observed in both animal models and human subjects, indicating that this compound reaches its site of action in the brain.[2][3] This guide will delve into the quantitative aspects of this penetration and the methodologies used to ascertain its distribution.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the kinase activity of LRRK2.[3] Pathogenic mutations in the LRRK2 gene can lead to hyperactivation of its kinase function, which is implicated in the impairment of lysosomal and vesicular trafficking pathways, ultimately contributing to neurodegeneration in Parkinson's disease. This compound's inhibition of LRRK2 is intended to restore normal cellular function.
The LRRK2 signaling pathway is complex and involves the phosphorylation of several downstream substrates, most notably a subset of Rab GTPases, including Rab8, Rab10, and Rab12.[4][5][6] These small GTPases are critical regulators of intracellular vesicle transport. Hyperactive LRRK2 leads to an increase in the phosphorylation of these Rab proteins, disrupting their normal function and contributing to lysosomal dysfunction. This compound, by inhibiting LRRK2, reduces the phosphorylation of these Rab GTPases, thereby aiming to restore normal vesicular trafficking and lysosomal function.[3]
References
- 1. alzforum.org [alzforum.org]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2, Rab GTPases and Parkinson’s Disease | Encyclopedia MDPI [encyclopedia.pub]
- 6. frontiersin.org [frontiersin.org]
Understanding the Genetic Basis for Dnl-201 Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dnl-201 is a selective, central nervous system (CNS) penetrant small molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease (PD), leading to a hyperactive kinase that is implicated in lysosomal dysfunction and neurodegeneration. This technical guide provides an in-depth overview of the genetic rationale for this compound's therapeutic efficacy. It summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways. The data presented supports the hypothesis that by inhibiting LRRK2 kinase activity, this compound can modulate downstream pathways, restore lysosomal function, and potentially offer a disease-modifying treatment for both genetic and idiopathic forms of Parkinson's disease.
Introduction: The Role of LRRK2 in Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease.[1][2] These mutations, particularly the common G2019S substitution, result in a gain-of-function that increases the kinase activity of the LRRK2 protein.[1] This hyperactivity is believed to disrupt crucial cellular processes, most notably lysosomal function, which is essential for cellular waste clearance.[1][2] Impaired lysosomal function can lead to the accumulation of protein aggregates, such as alpha-synuclein, a hallmark of Parkinson's disease pathology.[2] Interestingly, evidence suggests that LRRK2 may also be overactive in individuals with idiopathic Parkinson's disease, broadening the potential therapeutic window for LRRK2 inhibitors beyond just those with specific genetic mutations.[2]
This compound is designed to counteract this hyperactivity by directly inhibiting the kinase function of the LRRK2 protein.[1] By reducing LRRK2's enzymatic activity, this compound aims to restore normal lysosomal function and mitigate the downstream pathological consequences.
Quantitative Data from Clinical Trials
This compound has undergone Phase 1 and Phase 1b clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in both healthy volunteers and Parkinson's disease patients.[1] The following tables summarize the key quantitative findings from these studies.
Table 1: this compound Phase 1 Study in Healthy Volunteers - Pharmacodynamic Results
| Biomarker | Measurement | Result at Highest Multiple Dose | Source |
| LRRK2 Kinase Activity | Inhibition in blood | >90% at peak concentration | [3][4] |
| LRRK2 Kinase Activity | Inhibition in blood | >50% at trough concentration | [3][4] |
| CNS Penetration | This compound levels | Detected in cerebrospinal fluid | [3][5] |
| This study involved 122 healthy volunteers.[1][5] |
Table 2: this compound Phase 1b Study in Parkinson's Disease Patients - Biomarker Response
| Biomarker | Measurement | Low Dose Result | High Dose Result | Source |
| pS935 LRRK2 | Inhibition in blood | >50% | >50% | [6] |
| pRab10 | Inhibition in blood | >50% | >50% | [6] |
| pS935 LRRK2 | Inhibition at steady state | 50-75% | 50-75% | [7][8] |
| Lysosomal Function (BMP) | Improvement in urine | 20% | 60% | [6] |
| This 28-day study included 28 participants with Parkinson's disease, with and without LRRK2 mutations.[1][7][8] |
Signaling Pathways and Mechanism of Action
The therapeutic effect of this compound is rooted in its ability to inhibit the kinase activity of LRRK2, which in turn modulates downstream signaling pathways involved in lysosomal function.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The clinical efficacy of this compound is monitored through the measurement of specific biomarkers. Below are representative protocols for the key assays used to assess LRRK2 activity.
LRRK2 pSer935 Phosphorylation Assay
This assay quantifies the phosphorylation of LRRK2 at serine 935, a marker of its kinase activity.
Caption: A generalized workflow for a LRRK2 pSer935 phosphorylation immunoassay.
Methodology:
-
Sample Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.
-
Cell Lysis: The isolated PBMCs are lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Immunoassay: A sandwich immunoassay, such as a Meso Scale Discovery (MSD) assay, is commonly employed.
-
The cell lysate is added to a plate coated with a capture antibody that binds to total LRRK2.
-
A detection antibody, specific for the phosphorylated serine 935 residue of LRRK2 and labeled with a reporter molecule (e.g., an electrochemiluminescent tag), is then added.
-
-
Signal Quantification: The plate is read using an appropriate instrument to quantify the signal from the detection antibody, which is proportional to the amount of phosphorylated LRRK2 in the sample.
Rab10 Phosphorylation Assay
This assay measures the phosphorylation of Rab10, a direct substrate of LRRK2, providing another indicator of LRRK2 kinase activity.
Caption: Workflow for detecting Rab10 phosphorylation using phosphate-binding tag SDS-PAGE.
Methodology:
-
Sample Preparation: Lysates are prepared from cells or tissues of interest.
-
SDS-PAGE with Phosphate-Binding Tag: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a gel that contains a phosphate-binding molecule (e.g., Phos-tag™). This causes a mobility shift, separating the phosphorylated form of Rab10 from the non-phosphorylated form.
-
Western Blotting: The separated proteins are transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody that recognizes Rab10, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of both total and phosphorylated Rab10.
Conclusion
The development of this compound represents a targeted, genetics-informed approach to treating Parkinson's disease. By specifically inhibiting the hyperactive LRRK2 kinase, this compound has demonstrated the ability to engage its target and modulate downstream pathways associated with lysosomal function in clinical trials. The robust biomarker data from these studies provides a clear pharmacodynamic readout of the drug's activity and supports its potential as a disease-modifying therapy. Further clinical investigation in larger patient populations will be crucial to fully elucidate the therapeutic benefits of this compound in individuals with both genetic and sporadic forms of Parkinson's disease.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Denali Therapeutics Announces Positive Clinical Results From LRRK2 Inhibitor Program For Parkinson's Disease [clinicalleader.com]
- 3. investors.denalitherapeutics.com [investors.denalitherapeutics.com]
- 4. scienceofparkinsons.com [scienceofparkinsons.com]
- 5. DNL201 | ALZFORUM [alzforum.org]
- 6. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 7. | BioWorld [bioworld.com]
- 8. mdsabstracts.org [mdsabstracts.org]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mutations and subsequent hyperactivity of the Leucine-Rich Repeat Kinase 2 (LRRK2) are strongly implicated in the pathogenesis of Parkinson's disease (PD). DNL-201, a potent and selective small-molecule inhibitor of LRRK2, has demonstrated promising results in preclinical and early-stage clinical trials for PD by effectively engaging its target and modulating downstream biomarkers of lysosomal function. Emerging evidence now suggests that LRRK2 dysfunction is a contributing factor in a broader spectrum of neurodegenerative and inflammatory disorders, including Alzheimer's disease and Crohn's disease. This technical guide explores the therapeutic potential of this compound in these LRRK2-related disorders, providing a comprehensive overview of the underlying scientific rationale, a summary of key preclinical and clinical data, detailed experimental methodologies, and a visual representation of the core signaling pathways and experimental workflows.
Introduction: LRRK2 and the Rationale for Inhibition
Leucine-rich repeat kinase 2 is a large, multi-domain protein that functions as a kinase, phosphorylating various substrates to regulate a range of cellular processes.[1] Pathogenic mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease.[2] A key consequence of these mutations is a gain-of-function, leading to increased LRRK2 kinase activity.[2] This hyperactivity is believed to disrupt several cellular pathways, most notably vesicular trafficking, lysosomal function, and inflammatory responses, ultimately contributing to neuronal cell death.[2][3]
This compound is a first-in-class, central nervous system (CNS) penetrant, and selective ATP-competitive small-molecule inhibitor of LRRK2 kinase activity.[2] By reducing the hyperactive state of LRRK2, this compound aims to restore normal cellular function and potentially slow or halt disease progression.[2] The therapeutic hypothesis is supported by preclinical studies demonstrating that this compound can rescue lysosomal dysfunction in cellular models of disease.[2]
This compound: Preclinical and Clinical Profile in Parkinson's Disease
The development of this compound has primarily focused on its application in Parkinson's disease, where a wealth of data from preclinical models and early-phase human trials has been generated.
Preclinical Data Summary
In various preclinical models, this compound has shown potent and selective inhibition of LRRK2 kinase activity. This is evidenced by a dose-dependent reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate, Rab10, at threonine 73 (pT73).[2] Furthermore, this compound treatment has been shown to improve lysosomal function in cellular models, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease, a lysosomal storage disorder with genetic links to Parkinson's.[2] Chronic administration in non-human primates has been well-tolerated at pharmacologically relevant doses, with no significant adverse findings.[2]
| Parameter | Value | Model System | Reference |
| Ki (LRRK2) | 0.7 nM | Biochemical Assay | N/A |
| Cellular IC50 | 3 nM | Cellular Assay | N/A |
| pS935 LRRK2 Inhibition (in vivo) | Dose-dependent | Rat Brain and Kidney | [4] |
| pRab10 Inhibition (in vivo) | Dose-dependent | Rat Brain and Kidney | [4] |
| Chronic Toxicity | Well-tolerated at highest doses tested | Cynomolgus Macaques (9 months) | [4] |
Clinical Data Summary
Phase 1 and 1b clinical trials in healthy volunteers (n=122) and Parkinson's disease patients (n=28), respectively, have demonstrated that this compound is generally safe and well-tolerated.[2] The studies also confirmed target engagement and pathway modulation at clinically relevant doses.[2][5][6]
| Study Phase | Population | Key Findings | Reference |
| Phase 1 | Healthy Volunteers (n=122) | Generally well-tolerated; Dose-dependent inhibition of pS935 LRRK2 and pRab10 in blood; Dose-dependent reduction in urinary bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal function. | [2][7] |
| Phase 1b | Parkinson's Disease Patients (n=28) | Generally well-tolerated; Sustained inhibition of pS935 LRRK2 (>50%) and pRab10 in blood; Significant reduction in urinary BMP (20-60%). | [5][6][8] |
Expanding the Therapeutic Landscape: this compound in Other LRRK2-Related Disorders
The role of LRRK2 in cellular processes extends beyond those traditionally associated with Parkinson's disease. Its involvement in neuroinflammation and immune cell function provides a strong rationale for exploring the therapeutic potential of LRRK2 inhibition in other disorders.
Alzheimer's Disease
Scientific Rationale: Chronic neuroinflammation is a key component in the pathogenesis of Alzheimer's disease (AD).[9] LRRK2 is expressed in microglia and astrocytes, the primary immune cells of the brain, and its activity has been shown to mediate inflammatory responses.[9] Preclinical studies have demonstrated that LRRK2 kinase inhibition can attenuate neuroinflammation, gliosis, and cytotoxicity in mouse models of AD induced by intracerebral injection of amyloid-beta (Aβ)1-42 fibrils.[9]
Preclinical Evidence (LRRK2 Inhibitors):
| Model System | LRRK2 Inhibitor(s) | Key Findings | Reference |
| Mouse model of AD (Aβ1-42 fibril injection) | MLi2, PF-06447475 | Reduced neuroinflammation and gliosis; Prevented cytotoxicity. | [9] |
| hiPSC-derived glial cells treated with Aβ1-42 fibrils | MLi2, PF-06447475 | Attenuated inflammatory response. | [10] |
Crohn's Disease
Scientific Rationale: Genome-wide association studies (GWAS) have identified LRRK2 as a susceptibility gene for Crohn's disease, a form of inflammatory bowel disease (IBD).[3][11] LRRK2 is expressed in myeloid cells and B cells of the immune system and is thought to play a role in regulating inflammatory responses in the gut.[3] LRRK2 deficiency in mice has been shown to increase susceptibility to experimental colitis.[3]
Preclinical Evidence (LRRK2 Inhibitors):
| Model System | LRRK2 Inhibitor(s) | Key Findings | Reference |
| Mouse model of DSS-induced colitis | GNE-7915 | Ameliorated gut inflammation. | [7] |
| Dendritic cells from Crohn's disease patients | CS-190, CS-82 | Suppressed TNF-α production. | [12] |
Experimental Protocols
This section provides an overview of the key methodologies employed in the preclinical and clinical evaluation of this compound and other LRRK2 inhibitors.
LRRK2 Kinase Activity Assay
Principle: To measure the enzymatic activity of LRRK2 and the inhibitory effect of compounds like this compound, in vitro kinase assays are performed. These assays typically involve incubating recombinant LRRK2 with a substrate (e.g., myelin basic protein or a synthetic peptide like LRRKtide) and radio-labeled ATP ([γ-³²P]ATP). The incorporation of the radioactive phosphate (B84403) into the substrate is then quantified.
Protocol Outline:
-
Recombinant LRRK2 protein is incubated in a kinase assay buffer.
-
The LRRK2 inhibitor (e.g., this compound) at various concentrations is added and pre-incubated.
-
The kinase reaction is initiated by the addition of a mixture containing the substrate, MgCl₂, and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined time at a specific temperature (e.g., 15 minutes at 30°C).
-
The reaction is stopped, and the proteins are separated by SDS-PAGE.
-
The amount of incorporated radioactivity is measured using autoradiography or a phosphorimager.
Western Blotting for pS935 LRRK2 and pT73 Rab10
Principle: Western blotting is used to detect and quantify the levels of total and phosphorylated LRRK2 and Rab10 in cell lysates or tissue homogenates. This provides a direct measure of target engagement and pathway modulation by LRRK2 inhibitors.
Protocol Outline:
-
Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for pS935 LRRK2, total LRRK2, pT73 Rab10, and total Rab10.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected.
-
The ratio of phosphorylated to total protein is calculated to determine the extent of inhibition.
Urinary Bis(monoacylglycerol)phosphate (BMP) Analysis
Principle: Urinary BMP is a biomarker of lysosomal function that is modulated by LRRK2 activity. Its levels are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol Outline:
-
Urine samples are collected and stored at -80°C.
-
An internal standard is added to the urine samples.
-
Lipids are extracted from the urine using an organic solvent.
-
The extracted lipids are separated using ultra-performance liquid chromatography (UPLC).
-
The separated lipids are ionized and detected by a tandem mass spectrometer.
-
The concentration of different BMP isoforms is quantified by comparing their signal to that of the internal standard and a standard curve.
-
BMP levels are typically normalized to urinary creatinine (B1669602) concentration to account for variations in urine dilution.[13]
In Vivo Model of Alzheimer's Disease (Aβ1-42 Fibril Injection)
Principle: To model the neuroinflammation associated with Alzheimer's disease, Aβ1-42 fibrils are injected directly into the brains of mice. This induces a local inflammatory response characterized by gliosis and cytokine production.
Protocol Outline:
-
Aβ1-42 peptides are prepared to form fibrillar aggregates.
-
Mice are anesthetized and placed in a stereotaxic frame.
-
A small burr hole is drilled in the skull over the target brain region (e.g., hippocampus or cortex).
-
Aβ1-42 fibrils are injected into the brain parenchyma.
-
Animals are treated with the LRRK2 inhibitor (e.g., this compound) or vehicle.
-
After a defined period, brain tissue is collected for analysis of inflammatory markers, gliosis (e.g., by immunohistochemistry for Iba1 and GFAP), and cytotoxicity.
In Vivo Model of Crohn's Disease (DSS-induced Colitis)
Principle: Dextran sulfate (B86663) sodium (DSS) is administered in the drinking water of mice to induce acute or chronic colitis that mimics some features of human IBD.
Protocol Outline:
-
A solution of DSS (e.g., 2-5%) is prepared in the drinking water.
-
Mice are provided with the DSS solution for a defined period (e.g., 5-7 days).
-
Disease activity is monitored daily by assessing body weight loss, stool consistency, and the presence of blood in the feces.
-
Animals are treated with the LRRK2 inhibitor (e.g., this compound) or vehicle.
-
At the end of the study, colon tissue is collected for histological analysis of inflammation and measurement of inflammatory cytokine levels.
Visualizing the Core Concepts
LRRK2 Signaling Pathway
Caption: LRRK2 Signaling Pathway and Point of Intervention for this compound.
Proposed Mechanism of this compound in Neuroinflammation
Caption: Proposed Mechanism of this compound in Attenuating Neuroinflammation.
Experimental Workflow for Evaluating LRRK2 Inhibitors in New Disease Contexts
Caption: General Experimental Workflow for Exploring LRRK2 Inhibitors in Novel Indications.
Conclusion and Future Directions
The LRRK2 inhibitor this compound has demonstrated a promising safety and target engagement profile in the context of Parkinson's disease. The expanding understanding of LRRK2's role in fundamental cellular processes, particularly in regulating inflammation and lysosomal function, provides a strong scientific basis for investigating its therapeutic potential in other disorders. Preclinical data using various LRRK2 inhibitors in models of Alzheimer's disease and Crohn's disease are encouraging and warrant further investigation with compounds like this compound.
Future research should focus on:
-
Conducting preclinical studies with this compound in models of Alzheimer's and Crohn's disease to directly assess its efficacy.
-
Identifying and validating biomarkers specific to LRRK2 pathway dysregulation in these new disease contexts.
-
Exploring the potential of LRRK2 inhibition in other inflammatory and neurodegenerative disorders where LRRK2 may play a pathogenic role.
The continued exploration of this compound and other LRRK2 inhibitors holds significant promise for the development of novel, disease-modifying therapies for a range of debilitating conditions.
References
- 1. Amyloid-β(1–42) Protofibrils Formed in Modified Artificial Cerebrospinal Fluid Bind and Activate Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mild Chronic Colitis Exacerbates Intracerebral Inflammation in Mice with Parkinson’s Disease Through LRRK2-Mediated Regulation of NF-κB Activation and Inhibition of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 Staining in mouse brain sections [protocols.io]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 11. Multiple Pathways of LRRK2-G2019S/Rab10 Interaction in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Higher Urine bis(Monoacylglycerol)Phosphate Levels in LRRK2 G2019S Mutation Carriers: Implications for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dnl-201 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnl-201 is a potent, selective, and central nervous system (CNS)-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene that increase its kinase activity are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[3][4] The hyperactive LRRK2 kinase is implicated in the impairment of lysosomal function, which is crucial for cellular homeostasis and the clearance of misfolded proteins, such as alpha-synuclein (B15492655).[1][2] this compound is under investigation as a potential disease-modifying therapy for PD by targeting the underlying pathological kinase activity of LRRK2.[2]
These application notes provide detailed protocols for the use of this compound in primary neuron cultures to study its effects on LRRK2 pathway engagement, lysosomal function, and alpha-synuclein pathology.
Mechanism of Action
This compound is an ATP-competitive inhibitor of LRRK2 kinase activity.[2][5] By binding to the ATP pocket of the LRRK2 kinase domain, this compound prevents the phosphorylation of LRRK2 itself (autophosphorylation at Serine 935, pS935) and its downstream substrates, such as Rab10 at Threonine 73 (pT73).[5][6] The inhibition of Rab GTPase phosphorylation by this compound is believed to restore normal vesicular trafficking and lysosomal function.[1][6]
Data Presentation
This compound In Vitro Potency
| Cell Type | Target | Readout | IC50 (nM) | Reference |
| HEK293 (overexpressing LRRK2 G2019S) | LRRK2 | pS935 | 47 | [6] |
| HEK293 (overexpressing LRRK2 G2019S) | LRRK2 | pS1292 | 45 | [6] |
| Human PBMCs (wild-type LRRK2) | LRRK2 | pS935 | 53 | [6] |
| Human PBMCs (wild-type LRRK2) | Rab10 | pT73 | 35 | [6] |
| Human iPSC-derived Microglia (wild-type LRRK2) | LRRK2 | pS935 | 30 | [6] |
| Human iPSC-derived Microglia (wild-type LRRK2) | Rab10 | pT73 | 16 | [6] |
| Human PBMCs (LRRK2 G2019S carriers) | LRRK2 | pS935 | 22 | [6] |
| Primary Cortical Neurons (LRRK2 G2019S knockin mice) | LRRK2 | Not specified | Increased potency compared to wild-type | [6] |
Note: Specific IC50 values for this compound in primary neuron cultures are not publicly available. However, increased potency has been observed in primary cortical neurons from LRRK2 G2019S knockin mice compared to wild-type controls.[6] For experimental design, a dose-response study starting from low nanomolar concentrations (e.g., 1-1000 nM) is recommended.
Signaling Pathway and Experimental Workflow Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in primary neurons.
Experimental Protocols
Protocol 1: Primary Neuron Culture
This protocol is adapted for cortical neurons from embryonic mice.
Materials:
-
E16-E18 mouse embryos
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Papain Dissociation System (Worthington Biochemical Corp.)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (50X, Thermo Fisher Scientific)
-
GlutaMAX Supplement (100X, Thermo Fisher Scientific)
-
Penicillin-Streptomycin (10,000 U/mL, Thermo Fisher Scientific)
-
Poly-L-lysine
-
Sterile, tissue culture-treated plates or coverslips
Procedure:
-
Plate Coating: Coat plates or coverslips with 0.1 mg/mL poly-L-lysine in sterile water overnight at room temperature. Wash three times with sterile water and allow to dry. Optionally, coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C.
-
Neuron Isolation:
-
Dissect cortices from E16-E18 mouse embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and digest with papain (20 units/mL) and DNase I (100 units/mL) for 20-30 minutes at 37°C.
-
Inhibit the papain activity according to the manufacturer's instructions (e.g., with ovomucoid inhibitor).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating and Culture:
-
Determine cell density using a hemocytometer.
-
Plate neurons at a desired density (e.g., 50,000 - 100,000 cells/cm²) in pre-warmed Neurobasal medium supplemented with 1X B-27, 1X GlutaMAX, and 1X Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Perform a half-medium change every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Western Blot for LRRK2 and Rab10 Phosphorylation
Materials:
-
Treated primary neuron cultures
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2, anti-LRRK2, anti-pT73-Rab10, anti-Rab10, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts, mix with Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize pS935-LRRK2 to total LRRK2 and pT73-Rab10 to total Rab10. Normalize total protein levels to the loading control.
-
Protocol 3: Lysosomal Function Assessment with LysoTracker
Materials:
-
Treated primary neuron cultures on coverslips or in imaging plates
-
LysoTracker Red DND-99 (Thermo Fisher Scientific)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Fluorescence microscope
Procedure:
-
Staining:
-
At the end of the this compound treatment period, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-100 nM.
-
Incubate for 30 minutes at 37°C.
-
Add Hoechst 33342 at a final concentration of 1 µg/mL and incubate for an additional 10 minutes.
-
-
Imaging:
-
Gently wash the cells with pre-warmed live-cell imaging medium.
-
Acquire images using a fluorescence microscope with appropriate filter sets for LysoTracker and Hoechst.
-
-
Analysis:
-
Quantify the number, size, and intensity of LysoTracker-positive puncta per cell using image analysis software (e.g., ImageJ/Fiji). A decrease in lysosomal size and a more dispersed distribution may indicate improved lysosomal function.[7]
-
Protocol 4: Alpha-Synuclein (α-Syn) Pre-Formed Fibril (PFF) Seeding Assay
Materials:
-
Primary neuron cultures (typically DIV 7-10)
-
Recombinant human or mouse α-synuclein PFFs
-
PBS
-
Bath sonicator
-
Primary antibodies: anti-pS129-α-synuclein, anti-MAP2 (dendritic marker) or Tuj1 (neuronal marker)
-
Fluorescently labeled secondary antibodies
-
Mounting medium with DAPI
Procedure:
-
PFF Preparation:
-
Seeding:
-
Pre-treat neurons with this compound or vehicle for a specified time (e.g., 24 hours).
-
Add sonicated PFFs to the neuron culture medium at a final concentration of 2-5 µg/mL.[8]
-
Continue the incubation with this compound and PFFs for 7-14 days.
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with primary antibodies (e.g., anti-pS129-α-synuclein and anti-MAP2) overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature.
-
Mount coverslips with mounting medium containing DAPI.
-
-
Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the area and intensity of pS129-α-synuclein positive aggregates within the MAP2-positive neurons. A reduction in pS129-α-synuclein signal indicates a therapeutic effect.
-
Conclusion
This compound provides a valuable tool for investigating the role of LRRK2 kinase activity in neuronal pathophysiology. The protocols outlined above offer a framework for assessing the efficacy of this compound in primary neuron cultures, a physiologically relevant model system. These studies can provide crucial insights into the therapeutic potential of LRRK2 inhibition for neurodegenerative diseases like Parkinson's disease.
References
- 1. LRRK2 Kinase Inhibition Rescues Deficits in Lysosome Function Due to Heterozygous GBA1 Expression in Human iPSC-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DNL201 | ALZFORUM [alzforum.org]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 7. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 modifies α-syn pathology and spread in mouse models and human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 activity does not dramatically alter α-synuclein pathology in primary neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNL-201 Treatment in iPSC-Derived Dopaminergic Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease (PD). The G2019S mutation, the most common of these, leads to hyperactive LRRK2 kinase, which is implicated in the pathogenesis of PD through the disruption of cellular pathways, including lysosomal function. DNL-201 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2 kinase activity.[1] By normalizing LRRK2 activity, this compound is being investigated as a potential disease-modifying therapy for PD.[1][2]
Induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from PD patients carrying LRRK2 mutations provide a powerful in vitro model to study disease mechanisms and evaluate the efficacy of therapeutic candidates like this compound. These application notes provide detailed protocols for utilizing this compound in iPSC-derived dopaminergic neurons to assess its impact on LRRK2 kinase activity, lysosomal function, and alpha-synuclein (B15492655) aggregation.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting LRRK2 and modulating downstream pathways.
| Assay Type | Metric | Value | Reference |
| LRRK2 Kinase Inhibition | IC50 (pSer1292) | 4.7 nM | [3] |
| LRRK2 Kinase Inhibition | IC50 (pSer935) | ~70% reduction at 100 nM | [3] |
| Clinical Trial (Phase 1) | LRRK2 Inhibition (Peak) | >90% | [4] |
| Clinical Trial (Phase 1) | LRRK2 Inhibition (Trough) | >50% | [4] |
| Clinical Trial (Phase 1b) | pS935 LRRK2 and pRab10 Inhibition | >50% | [5] |
Table 1: this compound LRRK2 Kinase Inhibition
| Biomarker | Effect of this compound | Assay System | Reference |
| pRab10 | >50% inhibition | Blood (Phase 1b) | [5] |
| Urinary BMP | 20% reduction (low dose) | Urine (Phase 1b) | [5] |
| Urinary BMP | 60% reduction (high dose) | Urine (Phase 1b) | [5] |
Table 2: this compound Downstream Biomarker Modulation
Signaling Pathways and Experimental Workflows
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Evaluation.
Caption: Logical Relationship of this compound's Effects.
Experimental Protocols
Differentiation of iPSCs into Dopaminergic Neurons
This protocol is adapted from previously published methods and employs a floor plate-based differentiation strategy.[6][7]
Materials:
-
Human iPSCs (e.g., from a PD patient with a LRRK2 mutation and an isogenic control line)
-
mTeSR™1 medium
-
Geltrex™
-
Accutase
-
DMEM/F12 medium
-
N2 and B27 supplements
-
Small molecules for differentiation: LDN193189, SB431542, SHH, Purmorphamine, FGF8, CHIR99021
-
Neurobasal medium
-
GDNF, BDNF, Ascorbic Acid, TGF-β3, DAPT, cAMP
Procedure:
-
Day -2: Coat 6-well plates with Geltrex.
-
Day -1: Plate iPSCs onto Geltrex-coated plates at a density of 1.2-1.5 million cells per well in mTeSR™1 medium with ROCK inhibitor (Y-27632).
-
Day 0: Begin neural induction by changing the medium to KSR-based medium supplemented with dual SMAD inhibitors (100 nM LDN193189 and 10 µM SB431542).
-
Days 1-4: Continue with daily medium changes using the KSR-based medium with dual SMAD inhibitors.
-
Days 5-10: Pattern the neural progenitors towards a midbrain fate by changing the medium to N2 medium supplemented with SHH (100 ng/mL) and Purmorphamine (2 µM). From day 7, add FGF8 (100 ng/mL) and from day 9, add CHIR99021 (3 µM).
-
Day 11: Dissociate the cells with Accutase and re-plate them on plates coated with Poly-L-ornithine/Laminin/Fibronectin.
-
Days 12-24: Continue maturation in N2 medium with the patterning factors.
-
Day 25 onwards: Switch to a maturation medium (Neurobasal/B27) supplemented with GDNF (20 ng/mL), BDNF (20 ng/mL), Ascorbic Acid (0.2 mM), TGF-β3 (1 ng/mL), DAPT (10 µM), and cAMP (1 mM).
-
Mature the neurons for at least 3-4 weeks before commencing experiments. Confirm differentiation by immunocytochemistry for dopaminergic neuron markers such as Tyrosine Hydroxylase (TH) and FOXA2.
LRRK2 Kinase Activity Assay (pRab10 Western Blot)
This assay indirectly measures LRRK2 kinase activity by quantifying the phosphorylation of its substrate, Rab10.
Materials:
-
iPSC-derived dopaminergic neurons
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pT73-Rab10, Mouse anti-total Rab10, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Plate mature dopaminergic neurons and allow them to acclimate.
-
Treat the neurons with various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pRab10 and total Rab10 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL reagent and an imaging system.
-
Normalize the pRab10 signal to the total Rab10 signal and β-actin as a loading control.
Lysosomal Function Assay (DQ-Red BSA)
This assay measures the activity of lysosomal proteases. DQ-Red BSA is a self-quenched substrate that fluoresces upon cleavage by proteases in the acidic environment of the lysosome.
Materials:
-
iPSC-derived dopaminergic neurons
-
This compound
-
DQ-Red BSA
-
Live-cell imaging medium
-
Hoechst 33342 (for nuclear staining)
-
High-content imaging system
Procedure:
-
Plate mature dopaminergic neurons in a 96-well imaging plate.
-
Treat the cells with this compound or vehicle for 48-72 hours.
-
On the day of the assay, replace the medium with live-cell imaging medium containing DQ-Red BSA (10 µg/mL) and Hoechst 33342.
-
Incubate for 4 hours at 37°C.
-
Wash the cells with PBS.
-
Acquire images using a high-content imaging system.
-
Quantify the integrated intensity of the DQ-Red BSA fluorescence per cell, using the Hoechst signal to identify individual cells. An increase in fluorescence indicates improved lysosomal proteolytic activity.
Alpha-Synuclein Seed Amplification Assay (RT-QuIC)
This assay detects the presence of aggregation-prone α-synuclein "seeds" in cell lysates.
Materials:
-
iPSC-derived dopaminergic neurons
-
This compound
-
Lysis buffer for RT-QuIC (e.g., Triton X-100 based buffer)
-
Recombinant human α-synuclein
-
RT-QuIC reaction buffer (containing Thioflavin T)
-
96-well black, clear-bottom plates
-
Plate reader with shaking capabilities and fluorescence detection (top reading)
Procedure:
-
Treat mature dopaminergic neurons with this compound or vehicle for an extended period (e.g., 7-14 days) to observe effects on α-synuclein pathology.
-
Lyse the cells in a suitable buffer and determine the protein concentration.
-
Prepare the RT-QuIC reaction mix containing recombinant α-synuclein and Thioflavin T in the reaction buffer.
-
Add a small amount of cell lysate (the "seed") to each well of the 96-well plate.
-
Add the RT-QuIC reaction mix to each well.
-
Seal the plate and place it in the plate reader.
-
Incubate the plate at 37-42°C with intermittent shaking cycles (e.g., 1 minute shake, 1 minute rest).
-
Monitor the Thioflavin T fluorescence every 15-60 minutes.
-
An increase in fluorescence over time indicates the seeded aggregation of recombinant α-synuclein, signifying the presence of pathological seeds in the cell lysate. The lag phase and the maximum fluorescence intensity can be used to quantify the seeding activity. A longer lag phase and lower maximum fluorescence in this compound treated samples would suggest a reduction in α-synuclein pathology.
References
- 1. scienceofparkinsons.com [scienceofparkinsons.com]
- 2. Streamlined alpha-synuclein RT-QuIC assay for various biospecimens in Parkinson’s disease and dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G2019S selective LRRK2 kinase inhibitor abrogates mitochondrial DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzforum.org [alzforum.org]
- 5. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 6. Differentiation of human Dopamine Neurons (DaNs) from induced pluripotent stem cells (iPSCs) [protocols.io]
- 7. protocols.io [protocols.io]
Application Notes and Protocols for DNL-201 Dosing and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing, administration, and pharmacodynamic evaluation of DNL-201, a potent and selective, central nervous system (CNS)-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), in mouse models. The protocols are based on preclinical data from foundational studies aimed at evaluating this compound for Parkinson's Disease.[1][2][3]
Overview and Mechanism of Action
This compound is a small-molecule, ATP-competitive LRRK2 kinase inhibitor.[1][2][3] Mutations that increase LRRK2 kinase activity are a major genetic risk factor for Parkinson's Disease (PD), and this heightened activity is thought to impair lysosomal function, contributing to PD pathogenesis.[1][2][3] this compound acts by inhibiting this kinase activity, thereby reducing the phosphorylation of LRRK2 itself at serine-935 (pS935) and its substrate, the Rab10 protein, at threonine-73 (pT73).[1][2] This mechanism has been shown to restore lysosomal function in preclinical models.[1][2][4]
Caption: this compound inhibits hyperactive LRRK2, blocking downstream hyper-phosphorylation of Rab10 and restoring lysosomal function.
Dosing and Administration in Mice
This compound has good oral bioavailability and is brain penetrant.[5] Both oral (gavage) and intraperitoneal (i.p.) routes of administration can be utilized.
Quantitative Dosing Data Summary
| Mouse Model | Dose | Administration Route | Key Findings |
| BAC Transgenic Mice (expressing human LRRK2 G2019S) | ~50 mg/kg | i.p. | Inhibited LRRK2 Ser1292 autophosphorylation in vivo. |
| Primary Mouse Astrocytes (with endogenous LRRK2 G2019S) | (in vitro) | N/A | Restored lysosomal protein degradation. |
| Rat models (for PK/PD) | (various) | Oral | Dose-dependent inhibition of LRRK2 in both kidney and brain tissue. |
Note: Detailed dose-response and pharmacokinetic data from mouse studies are primarily available in the Jennings et al., Science Translational Medicine (2022) publication.[1][2][3]
Experimental Protocols
Protocol 3.1: this compound Formulation for In Vivo Administration
This protocol provides a method for preparing this compound for oral gavage or intraperitoneal injection in mice.
Materials:
-
This compound (GNE-0877) powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween80
-
Sterile water or 0.9% Saline
-
Alternative: Corn oil or Carboxymethylcellulose sodium (CMC-Na) solution
Formulation Procedure (Aqueous Vehicle):
-
Prepare a stock solution of this compound in DMSO (e.g., 68 mg/mL).
-
For a 1 mL final working solution, take 50 µL of the clarified DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix thoroughly until clear.
-
Add 500 µL of sterile water or saline to bring the final volume to 1 mL.
-
Vortex the final solution to ensure homogeneity.
-
Note: This mixed solution should be used immediately for optimal results.
Formulation Procedure (Suspension):
-
For a corn oil suspension: Add the required amount of this compound powder to corn oil and mix thoroughly.
-
For a CMC-Na suspension: Prepare a homogeneous suspension of this compound in an appropriate concentration of CMC-Na solution (e.g., for a final concentration of 5 mg/mL).
Protocol 3.2: Assessment of LRRK2 Target Engagement in Mouse Brain
This protocol describes the Western blot analysis to measure the inhibition of Rab10 phosphorylation in brain tissue from this compound-treated mice.
Workflow:
Caption: Workflow for assessing LRRK2 target engagement via Western blot.
Procedure:
-
Tissue Preparation: At the desired time point after this compound administration, euthanize mice and rapidly dissect the brain region of interest (e.g., striatum, cortex) on ice.
-
Homogenization: Homogenize the tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Lysate Clarification: Centrifuge the homogenates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies against pT73-Rab10 and total Rab10 (as a loading control).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for pRab10 and total Rab10. Normalize the pRab10 signal to the total Rab10 signal to determine the extent of LRRK2 inhibition compared to vehicle-treated controls.
Protocol 3.3: Evaluation of Lysosomal Function
This compound has been shown to restore lysosomal function.[1][4] This can be assessed by measuring changes in lysosomal morphology or the levels of specific lysosomal biomarkers.
Methods for Assessment:
-
Immunohistochemistry for Lysosomal Markers:
-
Perfuse mice and prepare brain sections.
-
Perform immunohistochemical staining for lysosomal-associated membrane protein 1 (LAMP1) or other relevant markers.
-
Analyze changes in the size, morphology, and number of lysosomes in relevant cell types (e.g., neurons, astrocytes) using microscopy. Preclinical studies showed this compound could restore lysosome size and morphology.[6]
-
-
Measurement of Lysosomal Biomarkers:
-
Collect tissues (e.g., kidney) or biofluids (e.g., urine).
-
Measure levels of lysosomal lipids like bis(monoacylglycerol)phosphate (BMP) using mass spectrometry.[5][7] LRRK2 inhibition has been shown to modulate BMP levels, indicating a reversal of lysosomal pathway defects.[4][7]
-
Assess the activity of lysosomal enzymes like β-glucocerebrosidase (GCase) in tissue lysates.
-
These protocols provide a foundational framework for in vivo studies using this compound in mice. Researchers should consult the primary literature, particularly Jennings et al. (2022), for more detailed methodologies and specific experimental parameters.[1][2][3]
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. LRRK2 kinase activity regulates Parkinson’s disease-relevant lipids at the lysosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medicalxpress.com [medicalxpress.com]
- 7. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
Application Note and Protocols: Measuring Lysosomal Activity in Response to Dnl-201
Audience: Researchers, scientists, and drug development professionals.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons. Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most common genetic risk factors for both familial and sporadic PD.[1] These mutations often lead to increased LRRK2 kinase activity, which is thought to impair the function of lysosomes, the primary recycling centers of the cell.[2][3] This impairment contributes to the accumulation of cellular waste and neurodegeneration.[2]
Dnl-201 is an investigational, brain-penetrant small molecule inhibitor of LRRK2.[1][4] By inhibiting the hyperactive LRRK2 kinase, this compound is designed to restore normal lysosomal function, representing a potential disease-modifying therapy for PD.[4][5] In preclinical and clinical studies, this compound has been shown to reduce the activity of LRRK2 and modulate downstream biomarkers of lysosomal function.[2][4]
This application note provides detailed protocols for measuring lysosomal activity in response to treatment with this compound in both cellular models and clinical samples. It includes methods for assessing general lysosomal degradation and specific enzyme activity, along with data demonstrating the utility of these assays.
This compound Mechanism of Action
Mutations in LRRK2 can lead to its over-activation, resulting in the hyper-phosphorylation of substrates like Rab10 GTPases. This aberrant activity disrupts various cellular processes, including lysosomal trafficking and function. This compound acts as a selective, ATP-competitive inhibitor of LRRK2, reducing its kinase activity. This inhibition is expected to normalize Rab10 phosphorylation, thereby restoring lysosomal homeostasis and improving the cell's ability to clear aggregated proteins and damaged organelles.[1][4]
Quantitative Data from this compound Studies
Clinical trials have demonstrated that this compound successfully engages its target (LRRK2) and modulates downstream lysosomal biomarkers. The following tables summarize key quantitative findings from Phase 1 and 1b studies.
Table 1: LRRK2 Target Engagement and Pathway Modulation in Blood
| Biomarker | Effect of this compound | Level of Inhibition | Reference |
|---|---|---|---|
| pS935 LRRK2 | Inhibition | >50% | [6] |
| pT73 Rab10 | Inhibition | >50% |[7] |
Table 2: Modulation of Lysosomal Biomarker in Parkinson's Disease Patients (Phase 1b)
| Biomarker | Sample Type | Low Dose this compound | High Dose this compound | Reference |
|---|
| BMP (22:6-bis-monoacylglycero-phosphate) | Urine | 20% improvement (reduction) | 60% improvement (reduction) | |
Experimental Protocols
Protocol 1: General Lysosomal Degradation Assay
This protocol measures the overall proteolytic activity within lysosomes using a self-quenched substrate that fluoresces upon degradation.[8][9]
Materials:
-
Cell line of interest (e.g., patient-derived fibroblasts with LRRK2 mutations)
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (optional, e.g., a known lysosomal activator)
-
Negative control (e.g., Bafilomycin A1, a lysosomal inhibitor)[9]
-
Lysosomal substrate (e.g., DQ™ Green BSA)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Plate cells in a 96-well clear-bottom black plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Aspirate the old medium from the cells and add the medium containing this compound, vehicle, or control compounds.
-
Incubate for a predetermined time (e.g., 24 to 48 hours) at 37°C and 5% CO₂.
-
-
Substrate Loading:
-
Prepare the DQ™ Green BSA working solution in pre-warmed, serum-free medium according to the manufacturer's instructions.
-
Remove the compound-containing medium and add the DQ™ Green BSA working solution to each well.
-
Incubate for 1-4 hours at 37°C. This time may need optimization depending on the cell type.[9]
-
-
Measurement:
-
Wash the cells twice with 1X ice-cold Assay Buffer or PBS to stop uptake and remove extracellular substrate.[9]
-
Add fresh PBS or buffer to the wells.
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 488/515 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal to cell number (e.g., using a CyQUANT™ or similar cell viability assay).
-
Compare the normalized fluorescence of this compound-treated cells to vehicle-treated cells. An increase in fluorescence indicates enhanced lysosomal degradation.
-
Protocol 2: β-Glucocerebrosidase (GCase) Activity Assay
This protocol measures the activity of a specific lysosomal enzyme, GCase (or β-Glucosidase), which is relevant to both Gaucher's disease and Parkinson's disease.[10]
Materials:
-
Cell line of interest
-
This compound and controls
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
GCase fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucopyranoside)
-
GCase assay buffer (e.g., citrate/phosphate buffer, pH 5.4)
-
Stop solution (e.g., 0.1 M glycine, pH 10.5)
-
BCA Protein Assay Kit
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with this compound and controls as described in Protocol 4.1.
-
Cell Lysis:
-
After treatment, wash cells with cold PBS.
-
Add cold cell lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Enzymatic Reaction:
-
In a 96-well black plate, add a standardized amount of protein lysate (e.g., 10-20 µg) to each well.
-
Prepare the substrate working solution in the GCase assay buffer.
-
Add the substrate solution to each well to initiate the reaction.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Measurement:
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the cleaved product (4-Methylumbelliferone) using a microplate reader (e.g., Ex/Em = 365/445 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 4-Methylumbelliferone.
-
Calculate the amount of product generated in each sample.
-
Express GCase activity as pmol of substrate hydrolyzed per hour per mg of protein.
-
Compare the activity in this compound-treated samples to vehicle controls.
-
Protocol 3: Analysis of Lysosomal Biomarkers from Biological Fluids
This section outlines the principles for measuring lysosomal biomarkers like Bis(monoacylglycerol)phosphate (BMP) from clinical samples, such as urine, which reflects systemic changes in lysosomal function.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. frontlinegenomics.com [frontlinegenomics.com]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. DNL201 | ALZFORUM [alzforum.org]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. A simple, accurate method for the measurement of lysosomal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysosomal Intracellular Activity Assay Kit (ab234622) | Abcam [abcam.com]
- 10. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LRRK2 Biology in Astrocytes with DNL-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic PD.[1][2] Astrocytes, the most abundant glial cells in the central nervous system, express high levels of LRRK2 and play a crucial role in brain homeostasis, neuroinflammation, and neuron-glia communication.[2][3] Dysfunctional LRRK2 activity in astrocytes is linked to impaired lysosomal function, altered inflammatory responses, and compromised synaptic support, all of which contribute to neurodegeneration.[1][2]
DNL-201 is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of LRRK2 kinase activity.[4][5] Developed by Denali Therapeutics, this compound has undergone preclinical and clinical evaluation, demonstrating its potential to correct lysosomal dysfunction and modulate LRRK2-mediated pathways.[4][5] These application notes provide detailed protocols for utilizing this compound to investigate LRRK2 biology in astrocytes, offering a valuable tool for PD research and therapeutic development.
Mechanism of Action
This compound effectively suppresses the kinase activity of LRRK2 in a dose-dependent manner.[5] This inhibition is observed through the reduced phosphorylation of LRRK2 at serine-935 (pS935) and its direct substrate, Rab10, at threonine-73 (pT73).[4] By inhibiting LRRK2, this compound has been shown to restore lysosomal structure and function in cellular models, including primary mouse astrocytes.[4][5]
Quantitative Data
The following tables summarize the quantitative data regarding the efficacy and effects of this compound and other relevant LRRK2 inhibitors.
Table 1: In Vitro and In Vivo Inhibition of LRRK2 Activity by this compound
| Parameter | System | Treatment | Result | Reference |
| LRRK2 Activity Inhibition | Whole Blood (Healthy Volunteers) | 80 mg and 100 mg twice daily | 75-82% median reduction | [5] |
| LRRK2 Activity Inhibition | Whole Blood (Parkinson's Patients) | High Dose | >85% median reduction | [5] |
| LRRK2 Activity Inhibition | Whole Blood (Parkinson's Patients) | Low Dose | >55% median reduction | [5] |
| pS935 LRRK2 Inhibition | Parkinson's Patients | Low and High Doses | >50% inhibition | |
| pRab10 Inhibition | Parkinson's Patients | Low and High Doses | >50% inhibition | |
| LRRK2 Inhibition (Peak) | Healthy Volunteers | Highest Evaluated Dose | 90% inhibition | [1] |
| LRRK2 Inhibition (Trough) | Healthy Volunteers | Highest Evaluated Dose | 50% inhibition | [1] |
Table 2: Effect of this compound on Lysosomal Function Biomarkers
| Biomarker | System | Treatment | Result | Reference |
| Urinary BMP | Parkinson's Patients | Low Dose | 20% improvement | |
| Urinary BMP | Parkinson's Patients | High Dose | 60% improvement |
Signaling Pathways and Experimental Workflows
LRRK2-Mediated Neuroinflammation in Astrocytes
LRRK2 is a key regulator of neuroinflammatory responses in astrocytes. Pathogenic mutations like G2019S can exacerbate inflammatory signaling. This compound can be used to dissect the role of LRRK2 kinase activity in these pathways.
Caption: LRRK2-mediated neuroinflammatory pathway in astrocytes.
Experimental Workflow: Assessing this compound's Anti-inflammatory Effects
This workflow outlines the steps to evaluate the efficacy of this compound in mitigating LRRK2-mediated neuroinflammation in primary astrocyte cultures.
Caption: Workflow for analyzing this compound's anti-inflammatory effects.
LRRK2 and Lysosomal Function in Astrocytes
LRRK2 activity is intricately linked to lysosomal homeostasis. Increased LRRK2 kinase activity can impair lysosomal function, which this compound can potentially rescue.
Caption: LRRK2's role in regulating lysosomal function.
Experimental Workflow: Measuring Lysosomal Function
This workflow details the process of assessing the impact of this compound on lysosomal function in astrocytes.
References
- 1. alzforum.org [alzforum.org]
- 2. Parkinson’s Disease–Associated LRRK2 Interferes with Astrocyte-Mediated Alpha-Synuclein Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Astrocytes carrying LRRK2 G2019S exhibit increased levels of clusterin chaperone via miR-22-5p and reduced ability to take up α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
Application Notes and Protocols for Clinical Trial Design of LRRK2 Inhibitors: A Focus on DNL201
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design for Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, with a specific focus on DNL201, an investigational agent for Parkinson's disease. This document outlines the key preclinical and clinical findings, detailed experimental protocols for essential biomarker assays, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to LRRK2 Inhibition in Parkinson's Disease
Mutations in the LRRK2 gene are the most common genetic cause of both familial and sporadic Parkinson's disease (PD).[1][2][3][4] These mutations often lead to increased LRRK2 kinase activity, which is believed to impair lysosomal function and contribute to the neurodegenerative process in PD.[1][2][3][4] Therefore, inhibiting LRRK2 kinase activity presents a promising therapeutic strategy to slow disease progression. DNL201 is a first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of LRRK2 kinase.[1][3][4]
Preclinical and Clinical Development of DNL201
Preclinical studies demonstrated that DNL201 effectively inhibits LRRK2 kinase activity, as evidenced by a dose-dependent reduction in the phosphorylation of LRRK2 at serine 935 (pS935-LRRK2) and its substrate Rab10 at threonine 73 (pT73-Rab10).[1][3] This inhibition was associated with improved lysosomal function in various cellular models.[1][2][3] Chronic administration in non-human primates was well-tolerated and did not show adverse effects on lung or kidney function at therapeutic doses.[2][5]
Phase 1 and 1b clinical trials have evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of DNL201 in healthy volunteers and PD patients.[1][2][5] These studies have shown that DNL201 is generally well-tolerated and achieves target engagement in both the periphery and the CNS.[1][6][7][8]
Table 1: Summary of DNL201 Clinical Trials
| Trial Identifier | Phase | Population | Number of Participants | Dosage Regimen | Key Findings |
| NCT04551534 | 1 | Healthy Adult Volunteers | 122 | Single Ascending Doses (SAD): 10-225 mg; Multiple Ascending Doses (MAD): 40 mg QD to 100 mg BID for 10 days | Generally well-tolerated. Dose-dependent inhibition of LRRK2 activity (75-82% median reduction at 80 and 100 mg BID). Reduction in urinary BMP.[2][5] |
| NCT03710707 | 1b | Parkinson's Disease Patients (with and without LRRK2 mutations) | 28 | 30 mg or 50 mg three times daily for 28 days | Generally well-tolerated. Dose-dependent reduction of LRRK2 activity in whole blood (>85% at the higher dose). Decrease in urinary BMP at the 50 mg dose.[2][6][7][9][10] |
Biomarker Strategy in LRRK2 Inhibitor Trials
A robust biomarker strategy is crucial for the clinical development of LRRK2 inhibitors to demonstrate target engagement, assess pharmacodynamic effects, and potentially stratify patient populations.
Table 2: Key Biomarkers for LRRK2 Inhibition
| Biomarker | Matrix | Purpose | Assay |
| pS935-LRRK2 | Whole Blood, CSF, PBMCs | Target Engagement / Pharmacodynamics | Western Blot, ELISA, Mass Spectrometry |
| pT73-Rab10 | Whole Blood, CSF, PBMCs | Target Engagement / Pharmacodynamics | Western Blot, ELISA, Mass Spectrometry |
| Urinary Bis(monoacylglycerol)phosphate (BMP) | Urine | Lysosomal Function / Pathway Engagement | LC-MS/MS |
Experimental Protocols
The following are generalized protocols for the key biomarker assays used in LRRK2 inhibitor clinical trials. These should be optimized and validated for specific laboratory conditions.
Protocol 1: Western Blot for pS935-LRRK2 and Total LRRK2 in Peripheral Blood Mononuclear Cells (PBMCs)
1. PBMC Isolation and Lysate Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the pS935-LRRK2 signal to the total LRRK2 signal.
Protocol 2: ELISA for pT73-Rab10 in Cell Lysates
1. Plate Preparation:
-
Coat a 96-well microplate with a capture antibody specific for total Rab10 overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
2. Sample and Standard Incubation:
-
Prepare serial dilutions of a recombinant pT73-Rab10 standard.
-
Add 100 µL of standards and cell lysates to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
3. Detection:
-
Add a detection antibody specific for pT73-Rab10 conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
4. Signal Development and Measurement:
-
Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve and calculate the concentration of pT73-Rab10 in the samples.
Protocol 3: LRRK2 In Vitro Kinase Assay
1. Reaction Setup:
-
In a 96-well plate, add the LRRK2 inhibitor (e.g., DNL201) at various concentrations.
-
Add recombinant LRRK2 enzyme.
-
Pre-incubate the enzyme and inhibitor for 10-20 minutes at room temperature.
2. Kinase Reaction:
-
Initiate the reaction by adding a mixture of a kinase substrate (e.g., LRRKtide peptide) and ATP.
-
Incubate for a defined period (e.g., 60-120 minutes) at room temperature.
3. Detection of Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This involves converting the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.
-
Alternatively, use a radiolabeled ATP ([γ-³²P]ATP) and measure the incorporation of the radiolabel into the substrate.
4. Data Analysis:
-
The luminescent or radioactive signal is proportional to the LRRK2 kinase activity.
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value.
Protocol 4: Measurement of Urinary Bis(monoacylglycerol)phosphate (BMP) by LC-MS/MS
1. Sample Preparation:
-
Thaw urine samples on ice.
-
Perform a liquid-liquid extraction of BMP from the urine using an organic solvent (e.g., n-butanol).
-
Use a deuterated internal standard for quantification.
2. LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable chromatography column (e.g., C18) to separate the different BMP species.
-
Perform mass spectrometry in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify specific BMP species (e.g., di-22:6-BMP).
3. Data Analysis:
-
Generate a standard curve using known concentrations of BMP standards.
-
Quantify the concentration of BMP in the urine samples relative to the internal standard and normalize to urinary creatinine (B1669602) levels.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. LRRK2 Kinase Enzyme System Application Note [promega.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. DNL201 | ALZFORUM [alzforum.org]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. biotechhunter.com [biotechhunter.com]
Application Notes and Protocols for Biomarker Analysis in DNL-201 Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analysis of key pharmacodynamic and disease-related biomarkers in clinical studies of DNL-201, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The methodologies outlined below are essential for assessing the target engagement of this compound and its downstream effects on lysosomal function.
Introduction
This compound is an investigational small molecule designed to inhibit the kinase activity of LRRK2, which is genetically linked to an increased risk of Parkinson's disease. Mutations in the LRRK2 gene can lead to hyperactive LRRK2 kinase, impairing lysosomal and vesicular trafficking pathways within neurons. This compound aims to normalize this activity, offering a potential disease-modifying therapy for Parkinson's disease.
Biomarker analysis is a critical component of the clinical development of this compound, providing evidence of target engagement and pathway modulation in response to treatment. The primary biomarkers for this compound clinical studies include:
-
pS935-LRRK2: Phosphorylation of LRRK2 at serine 935 is a widely used marker of LRRK2 kinase activity. Inhibition of LRRK2 by this compound is expected to decrease the levels of pS935-LRRK2.
-
pT73-Rab10: Rab10 is a direct substrate of LRRK2, and its phosphorylation at threonine 73 is a specific indicator of LRRK2 kinase activity. A reduction in pT73-Rab10 levels serves as a key pharmacodynamic marker of this compound's effect.
-
Urinary Bis(monoacylglycerol)phosphate (BMP): BMP is a lysosomal lipid that is implicated in lysosomal function. Altered BMP levels have been observed in individuals with LRRK2 mutations, and modulation of urinary BMP is a downstream biomarker of this compound's impact on lysosomal pathways.
Quantitative Biomarker Data from this compound Clinical Studies
The following tables summarize the quantitative biomarker data from the Phase 1 and Phase 1b clinical studies of this compound.
Table 1: LRRK2 Inhibition in Healthy Volunteers (Phase 1)
| Biomarker | Dose | Peak Inhibition | Trough Inhibition |
| LRRK2 Kinase Activity | Highest Multiple Dose | >90% | >50% |
Table 2: LRRK2 and Lysosomal Pathway Engagement in Parkinson's Disease Patients (Phase 1b)
| Biomarker | Low Dose this compound | High Dose this compound |
| pS935-LRRK2 Inhibition | 50-75% | 50-75% |
| pT73-Rab10 Reduction in Blood | >55% (median) | >85% (median) |
| Urinary BMP Reduction | Not significant | Significant reduction |
LRRK2 Signaling Pathway and this compound Mechanism of Action
This compound is an ATP-competitive inhibitor of the LRRK2 kinase. By binding to the ATP-binding pocket of the LRRK2 kinase domain, this compound prevents the transfer of phosphate (B84403) to its substrates, including Rab10. This inhibition leads to a reduction in phosphorylated Rab10, which in turn is expected to restore normal lysosomal function.
Caption: this compound inhibits LRRK2 kinase activity and downstream signaling.
Experimental Protocols
The following are detailed protocols for the analysis of the key biomarkers for this compound.
Protocol 1: Analysis of pS935-LRRK2 and Total LRRK2 by Western Blot
This protocol describes the semi-quantitative analysis of pS935-LRRK2 and total LRRK2 in peripheral blood mononuclear cells (PBMCs) by Western blot.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-pS935-LRRK2 (e.g., Abcam ab133450)
-
Mouse anti-total LRRK2 (e.g., NeuroMab N241A/34)
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Lysis: Lyse the PBMC pellet with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935-LRRK2 and total LRRK2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for pS935-LRRK2 and total LRRK2. Normalize the pS935-LRRK2 signal to the total LRRK2 signal.
Caption: Workflow for Western blot analysis of LRRK2 phosphorylation.
Protocol 2: Analysis of pT73-Rab10 by Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol describes a high-throughput method for the quantitative analysis of pT73-Rab10 in cell lysates.
Materials:
-
HTRF Phospho-RAB10 (Thr73) detection kit (e.g., from Cisbio)
-
Cell lysis buffer compatible with HTRF
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture and Lysis: Culture and treat cells as required. Lyse cells directly in the culture plate or after harvesting.
-
Assay Plate Preparation: Transfer cell lysates to a 384-well HTRF plate.
-
Reagent Addition: Add the HTRF detection reagents (anti-Rab10 antibody labeled with a donor fluorophore and anti-pT73-Rab10 antibody labeled with an acceptor fluorophore) to the wells.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 2-4 hours).
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths.
-
Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and determine the concentration of pT73-Rab10 from a standard curve.
Caption: High-throughput HTRF assay workflow for pT73-Rab10.
Protocol 3: Analysis of Urinary BMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the quantitative analysis of BMP in urine samples.
Materials:
-
Urine collection containers
-
Internal standards (e.g., deuterated BMP species)
-
Solvents for liquid-liquid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
C18 reverse-phase LC column
Procedure:
-
Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge to remove particulates.
-
Spike the samples with an internal standard.
-
Perform a liquid-liquid extraction to isolate the lipid fraction.
-
Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto the LC-MS/MS system.
-
Separate the lipid species using a reverse-phase LC gradient.
-
Detect the different BMP species using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer or by high-resolution mass spectrometry.
-
-
Data Analysis:
-
Integrate the peak areas for the different BMP species and the internal standard.
-
Calculate the concentration of each BMP species relative to the internal standard.
-
Normalize the BMP concentrations to urinary creatinine (B1669602) levels to account for variations in urine dilution.
-
Caption: Workflow for urinary BMP analysis by LC-MS/MS.
Conclusion
The biomarker assays described in these application notes are essential tools for the clinical development of this compound. Robust and reliable measurement of pS935-LRRK2, pT73-Rab10, and urinary BMP provides critical information on the pharmacodynamic activity of this compound and its potential to modify the underlying pathology of Parkinson's disease. The provided protocols offer a foundation for laboratories to establish and validate these important biomarker analyses.
Application Notes and Protocols: Measurement of Urinary Bis(monoacylglycerol)phosphate (BMP) as a Pharmacodynamic Biomarker for Dnl-201
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dnl-201 is a potent, brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key therapeutic target in the treatment of Parkinson's disease.[1][2][3] Mutations in the LRRK2 gene are the most common genetic cause of Parkinson's disease, and increased LRRK2 kinase activity is believed to contribute to the disease's pathogenesis by impairing lysosomal function.[1][4][5] this compound is designed to modulate this activity, thereby restoring normal lysosomal function.
A critical aspect of the clinical development of this compound is the identification and validation of pharmacodynamic biomarkers to monitor target engagement and downstream biological effects. Urinary bis(monoacylglycerol)phosphate (BMP), specifically species such as di-22:6-BMP and di-18:1-BMP, has emerged as a promising non-invasive biomarker for this purpose.[1] BMPs are anionic phospholipids (B1166683) concentrated in the internal vesicles of late endosomes and lysosomes, and their levels in urine are indicative of lysosomal function.[6][7] Individuals with LRRK2 mutations, who exhibit increased kinase activity, have been shown to have elevated levels of urinary BMP.[3][6]
Treatment with this compound has been demonstrated to reduce urinary BMP levels in a dose-dependent manner in both healthy volunteers and Parkinson's disease patients, suggesting a restoration of lysosomal pathway function.[2][8][9] This document provides detailed application notes and protocols for the measurement of urinary BMP as a pharmacodynamic biomarker for this compound.
Scientific Background: The LRRK2-Lysosomal Pathway and BMP
The signaling pathway involving LRRK2 and its impact on lysosomal function is a key area of research in Parkinson's disease. Increased LRRK2 kinase activity leads to a cascade of events that ultimately disrupt lysosomal homeostasis. This is reflected in the altered levels of urinary BMP. The inhibition of LRRK2 by this compound is hypothesized to normalize this pathway.
Expected Outcomes and Data Presentation
Clinical trials of this compound have demonstrated a dose-dependent reduction in urinary BMP levels. The following table summarizes the expected outcomes based on published data. This tabular format allows for a clear comparison of the biomarker response at different dose levels.
| Dose Level | Analyte | Percent Change from Baseline (Mean) | Reference |
| Low Dose | Urinary BMP (22:6-bis-monoacylglycero-phosphate) | -20% | [9] |
| High Dose | Urinary BMP (22:6-bis-monoacylglycero-phosphate) | -60% | [9] |
Experimental Protocols
The following protocols are based on established and qualified methods for the analysis of urinary BMP by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3][8]
Urine Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the lipid biomarkers.
-
Collection: Collect mid-stream urine samples in sterile polypropylene (B1209903) containers. For longitudinal studies, it is recommended to collect samples at the same time of day for each subject to minimize diurnal variations.
-
Initial Processing: Immediately after collection, centrifuge the urine at 2000 x g for 10 minutes at 4°C to remove cells and debris.
-
Storage: Aliquot the supernatant into cryovials and store immediately at -80°C until analysis. Avoid repeated freeze-thaw cycles.[5]
Materials and Reagents
-
BMP standards (e.g., di-18:1 BMP, di-22:6-BMP)
-
Internal Standard (e.g., di-14:0-BMP or di-22:6-BMP-d5)
-
LC-MS grade water, methanol, acetonitrile, and n-butanol
-
Formic acid
-
Bovine Serum Albumin (BSA)
-
96-well plates
Sample Preparation and Extraction
This protocol utilizes liquid-liquid extraction to isolate BMP from the urine matrix.
-
Thaw Samples: Thaw frozen urine samples on ice.
-
Prepare Calibration Standards: Prepare a calibration curve using a surrogate matrix (e.g., 0.5% BSA in water) spiked with known concentrations of BMP standards.[8] This is necessary because urine contains endogenous levels of BMP.
-
Aliquoting: In a 96-well plate, add 50 µL of urine sample, calibration standard, or quality control (QC) sample to each well.
-
Add Internal Standard: Add 10 µL of the internal standard solution to each well.
-
Extraction: Add 200 µL of n-butanol to each well, seal the plate, and vortex for 10 minutes.
-
Centrifugation: Centrifuge the plate at 3000 x g for 5 minutes to separate the layers.
-
Supernatant Transfer: Carefully transfer 150 µL of the upper organic layer to a new 96-well plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
LC Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid
-
-
Gradient Elution: A gradient from low to high organic phase is used to elute the BMPs.
-
Mass Spectrometry: The mass spectrometer is operated in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent and daughter ion transitions for each BMP species and the internal standard.
Example MRM Transitions (Negative Ion Mode):
| Analyte | Parent Ion (m/z) | Daughter Ion (m/z) |
| di-18:1 BMP | 775.5 | 281.2 |
| di-22:6 BMP | 871.5 | 327.2 |
| di-14:0-BMP (IS) | 663.4 | 227.2 |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each BMP species and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantification: Determine the concentration of BMP in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalization: To account for variations in urine dilution, normalize the BMP concentration to urinary creatinine (B1669602) levels.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for measuring urinary BMP.
Conclusion
The measurement of urinary BMP provides a robust and non-invasive method for assessing the pharmacodynamic effects of the LRRK2 inhibitor, this compound. The protocols outlined in this document, based on validated LC-MS/MS methodologies, offer a reliable approach for researchers and drug developers to monitor target engagement and the biological response to this compound in clinical studies. Consistent and accurate measurement of this biomarker is essential for the continued development of this promising therapeutic for Parkinson's disease.
References
- 1. Qualified method for the estimation of di-18:1 bis(monoacylglycero)phosphate in urine, a noninvasive biomarker to monitor drug-induced phospholipidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 3. Higher Urine bis(Monoacylglycerol)Phosphate Levels in LRRK2 G2019S Mutation Carriers: Implications for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. Lipidomics Sample Collection Guidelines - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Qualified method for the estimation of di-18:1 bis(monoacylglycero)phosphate in urine, a noninvasive biomarker to monitor drug-induced phospholipidosis - ProQuest [proquest.com]
- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
DNL-201: Application and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNL-201 is a potent, selective, and central nervous system (CNS) penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene, particularly the G2019S substitution, are a significant genetic cause of both familial and sporadic Parkinson's disease (PD). These mutations lead to increased LRRK2 kinase activity, which is thought to impair lysosomal function and contribute to the neurodegenerative processes in PD.[1][2] this compound, by inhibiting LRRK2 kinase activity, presents a promising therapeutic strategy to counter these pathological effects.[1][3]
These application notes provide detailed protocols for utilizing this compound as a reference compound in high-throughput screening (HTS) assays designed to identify and characterize novel LRRK2 inhibitors. The methodologies described focus on robust, cell-based assays that measure the phosphorylation of LRRK2 at serine 935 (pS935), a key biomarker of LRRK2 kinase activity.[3][4]
LRRK2 Signaling Pathway
Mutations in LRRK2 can lead to its hyperactivation, resulting in the increased phosphorylation of downstream substrates, such as Rab GTPases. This aberrant signaling is believed to disrupt vesicular trafficking and lysosomal function, key pathological features of Parkinson's disease. This compound acts by competitively binding to the ATP pocket of the LRRK2 kinase domain, thereby inhibiting its catalytic activity and the subsequent phosphorylation cascade.
Quantitative Data
This compound has demonstrated high potency in inhibiting LRRK2 kinase activity in various assays. The following table summarizes the key quantitative data for this compound and a related compound, providing a benchmark for HTS campaigns.
| Compound | Assay Type | Target | Parameter | Value |
| This compound (GNE-0877) | Cellular | LRRK2 | IC50 | 3 nM[5] |
| This compound (GNE-0877) | Biochemical | LRRK2 | Ki | 0.7 nM[5] |
| LRRK2-IN-1 | Cellular (TR-FRET) | LRRK2 G2019S | IC50 | ~40 nM[6] |
High-Throughput Screening Experimental Workflow
A typical workflow for a high-throughput screen to identify novel LRRK2 inhibitors involves several key stages, from initial compound screening to hit validation and characterization.
Experimental Protocols
The following are detailed protocols for two common HTS assays suitable for identifying and characterizing LRRK2 inhibitors. This compound should be used as a positive control to establish assay performance and for comparison of novel compounds.
TR-FRET Cellular Assay for LRRK2 pS935
This protocol is adapted from established methods for measuring LRRK2 phosphorylation at Ser935 in a cellular context using Time-Resolved Förster Resonance Energy Transfer (TR-FRET) technology.[6][7]
Materials:
-
Cell Line: U-2 OS or SH-SY5Y cells
-
Transduction Reagent: BacMam LRRK2-GFP (Wild-Type or G2019S mutant)
-
Detection Reagents: Terbium (Tb)-labeled anti-LRRK2 pS935 antibody
-
Assay Plates: 384-well, low-volume, white, solid bottom
-
Control Inhibitor: this compound
-
Lysis Buffer: 6X Lysis Buffer
-
Assay Medium: Opti-MEM or other suitable medium
Protocol:
-
Cell Transduction:
-
Transduce cells with BacMam LRRK2-GFP according to the manufacturer's instructions. The optimal amount of BacMam reagent should be determined empirically.[6]
-
Incubate for 24 hours to allow for LRRK2-GFP expression.
-
-
Cell Plating:
-
Harvest transduced cells and resuspend in assay medium.
-
Plate cells into a 384-well assay plate at a predetermined optimal density.
-
Incubate for 20-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in assay medium.
-
Add the compounds to the cells and incubate for 90 minutes at 37°C.[6]
-
-
Cell Lysis and Detection:
-
Add 6X Lysis Buffer containing the Tb-labeled anti-LRRK2 pS935 antibody directly to the wells.
-
Incubate at room temperature for 1-2 hours to allow for cell lysis and antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 490 nm (donor) and 520 nm (acceptor).
-
Calculate the 520/490 nm emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the compound concentration.
-
Determine the IC50 values using a non-linear regression analysis.
-
AlphaLISA Cellular Assay for LRRK2 pS935
This protocol outlines the use of an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) SureFire® Ultra™ kit for the detection of LRRK2 phosphorylation at Ser935.[8][9]
Materials:
-
Cell Line: Adherent (e.g., HEK293, A549) or suspension cells (e.g., Jurkat)
-
Assay Kit: AlphaLISA SureFire Ultra Human and Mouse Phospho-LRRK2 (Ser935) Detection Kit (containing Acceptor beads, Donor beads, and Lysis Buffer)
-
Assay Plates: 384-well OptiPlate™
-
Control Inhibitor: this compound
-
Culture Plates: 96-well tissue culture treated plates
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well culture plate and incubate overnight.
-
Treat cells with serial dilutions of test compounds and this compound for the desired time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add 1X Lysis Buffer to each well and incubate for 10 minutes at room temperature with gentle shaking.
-
-
Assay Procedure (in 384-well OptiPlate™):
-
Transfer a small volume of cell lysate (e.g., 10 µL) to the 384-well OptiPlate™.[10]
-
Add the Acceptor Mix (containing biotinylated antibody and CaptSure™-tagged antibody) and incubate for 1 hour at room temperature.[10]
-
Add the Donor Mix (containing streptavidin-coated Donor beads) and incubate for 1 hour at room temperature in the dark.[10]
-
-
Data Acquisition:
-
Read the plate on an Envision® or other Alpha-enabled plate reader.
-
-
Data Analysis:
-
The amount of light emission is proportional to the amount of phosphorylated LRRK2.
-
Plot the AlphaLISA signal against the compound concentration and determine the IC50 values.
-
Conclusion
This compound serves as an invaluable tool for the development and validation of high-throughput screening assays aimed at discovering novel LRRK2 inhibitors. The protocols described herein for TR-FRET and AlphaLISA-based cellular assays provide robust and reproducible methods for assessing LRRK2 kinase activity. By utilizing this compound as a reference compound, researchers can confidently identify and characterize new chemical entities with therapeutic potential for Parkinson's disease and other LRRK2-associated neurodegenerative disorders.
References
- 1. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation | PLOS One [journals.plos.org]
- 7. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. revvity.com [revvity.com]
- 10. revvity.com [revvity.com]
Application Notes and Protocols: Immunohistochemical Analysis of LRRK2 Kinase Activity Following DNL-201 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The pathogenic activity of LRRK2 is linked to its kinase function, making it a key therapeutic target. DNL-201 is a potent and selective LRRK2 kinase inhibitor that has demonstrated the ability to reduce LRRK2 activity in both preclinical models and clinical trials.[1] These application notes provide detailed protocols for assessing the pharmacodynamic effects of this compound and other LRRK2 inhibitors on kinase activity in tissue samples using immunohistochemistry (IHC) and proximity ligation assay (PLA).
The primary mechanism of this compound is the inhibition of LRRK2 kinase activity. This can be assessed by measuring the phosphorylation status of LRRK2 itself at key regulatory sites, as well as the phosphorylation of its downstream substrates. Key biomarkers for LRRK2 kinase activity that can be evaluated by IHC include:
-
pS935-LRRK2: Phosphorylation at serine 935 is a widely used marker of LRRK2 target engagement by inhibitors.[2] Inhibition of LRRK2 kinase activity leads to the dephosphorylation of this site.
-
pS1292-LRRK2: This is an autophosphorylation site, and its phosphorylation level is a direct indicator of LRRK2 kinase activity.
-
pT73-Rab10: Rab10 is a direct substrate of LRRK2, and its phosphorylation at threonine 73 is a robust biomarker for LRRK2 kinase activity.[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effect of LRRK2 inhibitors on kinase activity using immunofluorescence and proximity ligation assays.
| Inhibitor | Model System | Tissue/Cell Type | Analyte | Percent Inhibition (Mean ± SEM) | Reference |
| PF475 | Wild-Type Cholinergic-like neurons | In vitro | pS935-LRRK2 | 67% | [4] |
| PF475 | PSEN1 I416T Cholinergic-like neurons | In vitro | pS935-LRRK2 | 54% | [4] |
| MLi-2 | Mouse Embryonic Fibroblasts (MEFs) | In vitro | pS1292-LRRK2 | ~75% | [5] |
| MLi-2 | Lymphoblastoid Cell Lines (LCLs) | In vitro | pS1292-LRRK2 | ~50-60% | [5] |
| Inhibitor | Dose | Animal Model | Tissue | Analyte | Percent Inhibition | Reference | |---|---|---|---|---|---| | MLi-2 | Chronic Dosing | Mouse | Liver | pS935-LRRK2 | >75% |[2] | | MLi-2 | Chronic Dosing | Mouse | Spinal Cord | pS935-LRRK2 | >65% |[2] |
Signaling Pathways and Experimental Workflows
LRRK2 Signaling Pathway
Caption: LRRK2 Signaling Pathway and this compound Inhibition.
Immunohistochemistry Experimental Workflow
Caption: General Immunohistochemistry Workflow.
Experimental Protocols
Protocol 1: Immunohistochemistry for pS935-LRRK2 in Brain Tissue
This protocol is adapted for the detection of LRRK2 phosphorylated at Serine 935 in paraffin-embedded brain tissue.
Materials:
-
Paraffin-embedded brain tissue sections (5-10 µm)
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0)
-
Blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-pS935-LRRK2
-
Secondary antibody: Goat anti-rabbit IgG (HRP or fluorescently conjugated)
-
DAB substrate kit (for chromogenic detection) or mounting medium with DAPI (for fluorescent detection)
-
Hematoxylin (for counterstaining in chromogenic detection)
-
PBS (Phosphate Buffered Saline)
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Immerse in 100% ethanol twice for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Incubate sections with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-pS935-LRRK2 antibody in blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times in PBS.
-
Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
For Chromogenic Detection:
-
Wash slides three times in PBS.
-
Incubate with DAB substrate until desired stain intensity develops.
-
Rinse with deionized water.
-
-
For Fluorescent Detection:
-
Wash slides three times in PBS.
-
-
-
Counterstaining:
-
For Chromogenic Detection:
-
Counterstain with hematoxylin.
-
Rinse with water.
-
-
For Fluorescent Detection:
-
Mount with a mounting medium containing DAPI.
-
-
-
Dehydration and Mounting (Chromogenic):
-
Dehydrate through graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a light or fluorescence microscope.
-
Quantify staining intensity or the number of positive cells using image analysis software.
-
Protocol 2: Proximity Ligation Assay (PLA) for pS1292-LRRK2 in Brain Tissue
PLA is a highly sensitive method for detecting protein modifications and can be used to assess LRRK2 autophosphorylation at Serine 1292.
Materials:
-
Paraffin-embedded or frozen brain tissue sections
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
PLA ligation and amplification reagents
-
Primary antibodies: Rabbit anti-pS1292-LRRK2 and Mouse anti-total LRRK2
-
Blocking solution
-
Wash buffers
-
Mounting medium with DAPI
Procedure:
-
Tissue Preparation and Antigen Retrieval:
-
Prepare tissue sections as described in the IHC protocol.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at 37°C.
-
-
Primary Antibody Incubation:
-
Incubate with both rabbit anti-pS1292-LRRK2 and mouse anti-total LRRK2 antibodies overnight at 4°C.
-
-
PLA Probe Incubation:
-
Wash sections.
-
Incubate with PLA probes (anti-rabbit PLUS and anti-mouse MINUS) for 1 hour at 37°C.
-
-
Ligation:
-
Wash sections.
-
Incubate with the ligation solution for 30 minutes at 37°C.
-
-
Amplification:
-
Wash sections.
-
Incubate with the amplification solution for 100 minutes at 37°C.
-
-
Final Washes and Mounting:
-
Wash sections.
-
Mount with a mounting medium containing DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of PLA signals per cell.
-
Protocol 3: Immunohistochemistry for pT73-Rab10 in Brain Tissue
This protocol is for the detection of the LRRK2 substrate Rab10 phosphorylated at Threonine 73.
Materials:
-
Same as for pS935-LRRK2 IHC.
-
Primary antibody: Rabbit anti-pT73-Rab10.
-
Secondary antibody: Goat anti-rabbit IgG (HRP or fluorescently conjugated).
Procedure:
Follow the same procedure as for pS935-LRRK2 IHC, substituting the primary antibody with anti-pT73-Rab10. Tyramide signal amplification can be used to enhance the signal for low-abundance targets.[3]
Conclusion
Immunohistochemistry and related techniques are invaluable tools for assessing the in-situ efficacy of LRRK2 inhibitors like this compound. By providing spatial information on the modulation of LRRK2 kinase activity within specific cell types in tissues, these methods complement data from other immunoassays. The protocols outlined here provide a framework for the robust evaluation of LRRK2-targeted therapeutics in preclinical and clinical research.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LRRK2 inhibition does not impart protection from α-synuclein pathology and neuron death in non-transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular and subcellular localization of Rab10 and phospho-T73 Rab10 in the mouse and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Notes and Protocols: Live-Cell Imaging of Lysosomal Dynamics with DNL-201
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing live-cell imaging techniques to investigate the effects of DNL-201, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, on lysosomal dynamics. This compound is a central nervous system (CNS) penetrating small molecule that has shown promise in restoring lysosomal function, making it a valuable tool for research in neurodegenerative diseases like Parkinson's Disease.[1][2]
Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease, leading to increased kinase activity that impairs lysosomal function.[1][2][3] This impairment contributes to the accumulation of cellular waste and neurodegeneration.[1] this compound acts by inhibiting this kinase activity, thereby offering a potential therapeutic strategy to correct lysosomal dysfunction.[2]
Live-cell imaging is a powerful technique to visualize and quantify the dynamic processes within lysosomes in real-time. By combining live-cell imaging with this compound treatment, researchers can directly observe and measure changes in lysosomal morphology, trafficking, and function.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, demonstrating its target engagement and impact on lysosomal biomarkers.
Table 1: Preclinical Efficacy of this compound
| Model System | Biomarker | Effect of this compound | Reference |
| Cellular Models | LRRK2 Kinase Activity | Inhibition | [1][2] |
| Cellular Models | Phosphorylation of LRRK2 (pS935) | Reduction | [2][4] |
| Cellular Models | Phosphorylation of Rab10 (pT73) | Reduction | [2][4] |
| Primary Mouse Astrocytes | Lysosomal Function | Improved | [2] |
| Fibroblasts from Gaucher Disease Patients | Lysosomal Function | Improved | [2] |
| Rat Kidney and Brain Tissue | LRRK2 Activity | Dose-dependent inhibition | [5] |
Table 2: Clinical Trial Data for this compound in Healthy Volunteers and Parkinson's Disease Patients
| Study Phase | Participants | Dose | Key Findings | Reference |
| Phase 1 | 122 Healthy Volunteers | Single and multiple ascending doses (10 to 225 mg) | Generally well-tolerated. Dose-dependent reduction in LRRK2 activity (75-82% median reduction at 80 and 100 mg twice daily). Reduced urinary bis(monoacylglycero)phosphate (BMP), a lysosomal function marker. | [2][5] |
| Phase 1b | 28 Parkinson's Disease Patients | 30 or 50 mg (three times daily) for 28 days | Generally well-tolerated. Dose-dependent reduction of LRRK2 activity in whole blood (>85% median drop at the higher dose). Decrease in urinary BMP at the 50 mg dose. | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for live-cell imaging experiments.
Experimental Protocols
The following protocols provide a general framework for assessing the effect of this compound on lysosomal dynamics using live-cell imaging. Optimization may be required for specific cell types and experimental goals.
Protocol 1: General Live-Cell Imaging of Lysosomes with LysoTracker
This protocol describes the use of LysoTracker dyes to label and visualize acidic organelles, primarily lysosomes, in live cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
LysoTracker dye (e.g., LysoTracker Red DND-99, LysoTracker Green DND-26)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Confocal microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells on an appropriate imaging vessel and allow them to adhere and reach 50-70% confluency.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration. This should be determined based on prior dose-response experiments.
-
LysoTracker Staining:
-
Prepare a working solution of LysoTracker dye in pre-warmed complete cell culture medium. The optimal concentration should be determined empirically but is typically in the range of 50-100 nM.
-
Remove the culture medium containing this compound and replace it with the LysoTracker-containing medium.
-
Incubate the cells at 37°C for 15-30 minutes.[6]
-
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove excess dye and reduce background fluorescence.
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Acquire images using appropriate laser lines and emission filters for the chosen LysoTracker dye.
-
For dynamic studies, acquire time-lapse sequences. Use the lowest possible laser power and shortest exposure times to minimize phototoxicity.[7]
-
Protocol 2: Ratiometric Measurement of Lysosomal pH
This protocol utilizes a ratiometric pH-sensitive dye, such as LysoSensor Yellow/Blue DND-160, to quantify changes in lysosomal pH following this compound treatment.
Materials:
-
Cells of interest cultured on glass-bottom dishes
-
Complete cell culture medium
-
This compound (and vehicle control)
-
LysoSensor Yellow/Blue DND-160
-
Live-cell imaging medium
-
Confocal microscope with dual-emission detection capabilities
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
LysoSensor Staining:
-
Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium.
-
Excite the dye at the appropriate wavelength (e.g., ~360 nm).
-
Simultaneously collect emission in two channels (e.g., blue ~450 nm and yellow ~540 nm).
-
Acquire images of both this compound-treated and control cells.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities of the two emission wavelengths for individual lysosomes.
-
Generate a calibration curve by incubating stained cells in buffers of known pH to correlate the fluorescence ratio to absolute pH values.
-
Compare the lysosomal pH in this compound-treated cells to control cells.
-
Concluding Remarks
The combination of this compound treatment and live-cell imaging provides a powerful approach to dissect the role of LRRK2 in lysosomal biology and to evaluate the efficacy of LRRK2 inhibitors in restoring lysosomal function. The protocols and data presented here serve as a guide for researchers to design and execute experiments aimed at understanding the cellular mechanisms underlying Parkinson's disease and other neurodegenerative disorders.
References
- 1. frontlinegenomics.com [frontlinegenomics.com]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. frontiersin.org [frontiersin.org]
Troubleshooting & Optimization
Dnl-201 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of DNL-201, a potent and selective LRRK2 inhibitor. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound, also known as GNE-0877, is an investigational, first-in-class, CNS-penetrant, selective, and ATP-competitive small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[1][2][3] Mutations in the LRRK2 gene are significant genetic risk factors for Parkinson's disease (PD).[3] Increased LRRK2 kinase activity is believed to impair lysosomal function, contributing to the pathogenesis of PD.[1][2] this compound works by inhibiting this kinase activity, which has been shown to improve lysosomal function in preclinical models.[1] It is being developed as a potential disease-modifying therapy for Parkinson's disease.[1][2]
Q2: What are the known solvents for this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO).[4][5] However, it is reported to be insoluble in water and ethanol.[4] For in vivo studies, a formulation involving initial dissolution in DMSO followed by dilution with PEG300, Tween80, and water has been described.[4]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO.[4] A concentration of up to 67-68 mg/mL (approximately 197-200 mM) in DMSO has been reported.[4] To ensure complete dissolution, especially for preparing high-concentration stocks, techniques such as vortexing, sonication, or gentle warming (to 37°C) can be employed, similar to protocols for other LRRK2 inhibitors.[6] Always use fresh DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[4]
Q4: How should I store this compound solutions?
A4: this compound powder can be stored at -20°C for up to three years.[4] Once dissolved in a solvent, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability (up to one year) or at -20°C for shorter periods (up to one month).[4]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems researchers may face when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| This compound powder does not fully dissolve in DMSO. | 1. The concentration is too high for the current conditions.2. The quality of the DMSO is poor (e.g., it has absorbed moisture).[4]3. Insufficient agitation to break up powder clumps. | 1. Use fresh, anhydrous DMSO. [4]2. Try Sonication: Use an ultrasonic bath to aid dissolution.[6]3. Apply Gentle Heat: Warm the solution to 37°C while mixing. Avoid excessive heat to prevent compound degradation.[6]4. Vortex Thoroughly: Ensure vigorous mixing to facilitate the dissolution process.[6] |
| Precipitation occurs after diluting DMSO stock in aqueous media (e.g., cell culture medium). | The compound's low aqueous solubility causes it to crash out of the solution when the DMSO concentration decreases. | 1. Minimize Final DMSO Concentration: Keep the final DMSO concentration in your aqueous solution as low as possible (ideally ≤ 0.1%) to prevent both precipitation and solvent-induced cell toxicity.[6]2. Use Serial Dilutions: Instead of a single large dilution, perform serial dilutions. Add the concentrated stock solution to a larger volume of the aqueous medium while vortexing or stirring to ensure rapid and even mixing.[6]3. Pre-warm the Medium: Pre-warming the aqueous medium to 37°C can sometimes improve the solubility of the compound upon dilution.[6] |
| Cloudiness or precipitate forms in the stock solution over time. | The storage temperature may be too high, or the concentration of this compound exceeds its solubility limit at that temperature. | 1. Prepare a more dilute stock solution. 2. Store properly: Ensure stock solutions are stored at -80°C for long-term stability.[4]3. Re-dissolve before use: If precipitate is observed, gently warm the vial to 37°C and sonicate until the solution is clear before making dilutions.[6] |
Quantitative Solubility Data
The following table summarizes the available quantitative data for this compound and a related LRRK2 inhibitor for comparison.
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| This compound (GNE-0877) | DMSO | 68 mg/mL[4] | ~200.4 mM[4] | Use fresh DMSO; moisture reduces solubility.[4] |
| This compound (GNE-0877) | DMSO | 67 mg/mL[4] | ~197.45 mM[4] | Use fresh DMSO; moisture reduces solubility.[4] |
| This compound (GNE-0877) | Water | Insoluble[4] | N/A | |
| This compound (GNE-0877) | Ethanol | Insoluble[4] | N/A | |
| LRRK2-IN-1 (for comparison) | DMSO | 100 mg/mL[7] | ~175.22 mM[7] | |
| LRRK2-IN-1 (for comparison) | DMSO | 30 mg/mL[8] | ~52.57 mM[8] | Requires sonication.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (MW: 339.32 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound powder.
-
Procedure: a. Carefully weigh the this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of fresh, anhydrous DMSO to the tube. c. Vortex the solution vigorously for 1-2 minutes. d. If the powder is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes. e. As a final step if needed, place the tube in a 37°C water bath or heat block for 5 minutes, followed by vortexing. f. Once the solution is clear, it is ready for use or storage.
-
Storage: Aliquot into single-use volumes and store at -80°C.
Visualizing Pathways and Workflows
To further aid researchers, the following diagrams illustrate key concepts related to this compound.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medkoo.com [medkoo.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Preparing Dnl-201 stock solutions in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the preparation of Dnl-201 stock solutions in dimethyl sulfoxide (B87167) (DMSO). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] It is insoluble in water and ethanol.[2] For in vivo studies requiring aqueous solutions, co-solvents are necessary.
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is approximately 67-68 mg/mL, which corresponds to a molarity of about 197-200 mM.[2]
Q3: How should this compound powder and stock solutions be stored?
A3: this compound powder should be stored at -20°C for long-term storage (up to 3 years) and can be kept at 0-4°C for short-term use (days to weeks).[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[2]
Q4: My this compound powder is not dissolving completely in DMSO. What should I do?
A4: Please refer to the troubleshooting guide below for a step-by-step approach to address dissolution issues. Common causes include insufficient vortexing, the presence of moisture in the DMSO, or attempting to prepare a solution above the solubility limit.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound powder is not fully dissolving or is dissolving very slowly. | 1. Insufficient mixing: The powder may not have had enough energy to dissolve. 2. Moisture in DMSO: DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[2] 3. Concentration is too high: You may be attempting to prepare a solution above the solubility limit of ~68 mg/mL.[2] | 1. Vortex thoroughly: Continue to vortex the solution for several minutes. 2. Use a sonicator: A brief sonication can help break up any clumps and facilitate dissolution.[3] 3. Gentle warming: Warm the solution in a water bath at 37-50°C to aid dissolution. 4. Use fresh, anhydrous DMSO: Ensure you are using a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle from a desiccator.[2] 5. Prepare a more dilute solution: If you do not require a highly concentrated stock, try preparing a more dilute solution. |
| The this compound solution appears cloudy or has visible particulates. | 1. Incomplete dissolution: As described above. 2. Precipitation upon standing: The compound may be precipitating out of solution, especially if the stock concentration is very high or if it has been stored improperly. | 1. Follow the steps for incomplete dissolution. 2. Centrifuge the solution: If particulates remain, centrifuge the tube at high speed (>10,000 x g) for 10-15 minutes and carefully transfer the supernatant to a new tube. 3. Filter the solution: Use a 0.22 µm syringe filter to remove any remaining particulates. |
| The this compound stock solution has precipitated after a freeze-thaw cycle. | 1. Concentration is too high: Highly concentrated solutions are more prone to precipitation upon freezing and thawing. 2. Slow thawing: Slow thawing can sometimes promote precipitation. | 1. Warm and vortex: Warm the vial to room temperature or 37°C and vortex until the precipitate redissolves. 2. Sonicate: If warming and vortexing are insufficient, sonicate the vial for a few minutes. 3. Aliquot stocks: To prevent this issue in the future, prepare smaller aliquots of your stock solution to minimize the number of freeze-thaw cycles.[2] |
Quantitative Data Summary
| Property | Value |
| Molecular Weight | 339.32 g/mol [2] |
| Solubility in DMSO | 67-68 mg/mL (197.45 - 200.4 mM)[2] |
| Appearance | White to off-white solid powder[1] |
| Long-term Powder Storage | -20°C (up to 3 years)[1][2] |
| Short-term Powder Storage | 0-4°C (days to weeks)[1] |
| Stock Solution Storage | -80°C (up to 1 year) or -20°C (up to 1 month)[2] |
Experimental Protocol: Preparing a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 50 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Pipettes
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh this compound:
-
Calculate the required mass of this compound:
-
Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 339.32 g/mol * (1000 mg / 1 g) = 16.97 mg
-
-
Carefully weigh out 16.97 mg of this compound powder and place it into a clean microcentrifuge tube.
-
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolve the Compound:
-
Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes or warm it in a 37°C water bath.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
References
Dnl-201 stability in cell culture media
Welcome to the technical support center for DNL-201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a particular focus on its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3][4] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease.[5][6][7] this compound works by inhibiting this kinase activity, which is thought to play a role in impairing lysosomal function, a key pathological feature of Parkinson's disease.[2][3][4][5] By inhibiting LRRK2, this compound has been shown to restore lysosomal function in cellular models.[2][3][4][5]
Q2: How can I assess the activity of this compound in my cell-based assays?
A2: The activity of this compound can be monitored by measuring the phosphorylation status of LRRK2 and its substrates. Key biomarkers include:
-
Phosphorylation of LRRK2 at Serine 935 (pS935-LRRK2): Inhibition of LRRK2 activity leads to a decrease in the phosphorylation of this site.[3]
-
Phosphorylation of Rab10 at Threonine 73 (pT73-Rab10): Rab10 is a direct substrate of LRRK2, and its phosphorylation level decreases upon LRRK2 inhibition.[2][3]
These can be measured using techniques such as Western blotting or targeted mass spectrometry.
Q3: I am observing inconsistent or lower-than-expected bioactivity of this compound in my cell-based assays. What could be the cause?
A3: Inconsistent or reduced bioactivity of this compound can often be attributed to its degradation in the cell culture medium. The stability of a compound like this compound can be influenced by several factors, including the composition of the medium, pH, temperature, exposure to light, and the presence of serum. While specific stability data for this compound in various cell culture media is not publicly available, it is crucial to consider this as a potential issue.
Troubleshooting Guide: this compound Instability in Cell Culture Media
This guide addresses common issues related to the stability of this compound during in vitro experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Variable dose-response curves | Compound degradation over the course of the experiment. | 1. Perform a time-course experiment: Assess this compound stability in your specific cell culture medium over your typical experiment duration (e.g., 0, 2, 8, 24, 48 hours). See the detailed protocol below. 2. Replenish the medium: If significant degradation is observed, consider partial or full media changes with freshly prepared this compound at regular intervals. |
| Reduced potency (higher IC50) compared to literature | Instability in the specific cell culture medium or improper storage. | 1. Verify stock solution integrity: Ensure your this compound stock solution (typically in DMSO) is stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. 2. Assess stability in your specific medium: Different media formulations (e.g., DMEM vs. RPMI-1640) can affect compound stability. Perform a stability study as detailed in the protocols section. |
| Complete loss of activity | Rapid degradation of the compound. | 1. Minimize exposure to harsh conditions: Protect this compound solutions from light and elevated temperatures. Prepare fresh dilutions in media immediately before use. 2. Consider serum-free conditions: If feasible for your cell type, test this compound activity in serum-free medium, as serum components can sometimes contribute to compound degradation. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
LC-MS/MS system
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Spike the Medium: Spike the this compound stock solution into your complete cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., <0.1%).
-
Set Up Time Points: Aliquot the this compound-containing medium into separate sterile tubes or wells for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubate: Incubate the samples under your standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection and Processing at Each Time Point: a. Remove an aliquot of the medium. b. To precipitate proteins from the serum in the medium, add three volumes of cold acetonitrile. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins. e. Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Analyze the samples using a validated LC-MS/MS method for this compound quantification. b. Plot the concentration of this compound against time to determine its stability profile.
Visualizations
Caption: LRRK2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting decision tree for inconsistent this compound bioactivity.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]
- 7. alzforum.org [alzforum.org]
Preventing Dnl-201 precipitation in aqueous solutions
Technical Support Center: Dnl-201
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of this compound in aqueous solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the solubility of this compound in aqueous solutions?
A1: The solubility of this compound is primarily influenced by several factors, including pH, temperature, the concentration of this compound itself, and the presence of co-solvents or excipients in the formulation. Understanding and controlling these factors is critical to preventing precipitation.
Q2: At what pH is this compound most and least soluble?
A2: this compound is a weakly basic compound and exhibits pH-dependent solubility. It is most soluble at a lower pH (acidic conditions) and is least soluble at a higher pH (neutral to basic conditions). Precipitation is most likely to occur as the pH of the solution approaches the pKa of this compound.
Q3: Can temperature be used to increase the solubility of this compound?
A3: While a moderate increase in temperature can enhance the solubility of this compound, it is essential to be cautious. Excessive heat can lead to the degradation of the compound. It is recommended to conduct temperature stability studies before using heat to improve solubility.
Q4: Are there any recommended co-solvents or excipients to use with this compound?
A4: Yes, certain co-solvents and excipients can significantly improve the solubility of this compound. Common co-solvents include DMSO, ethanol, and PEG 300. Excipients such as cyclodextrins can also be used to encapsulate this compound, enhancing its stability and solubility in aqueous solutions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound solutions.
Issue 1: this compound precipitates immediately upon addition to an aqueous buffer.
-
Cause: This is often due to the buffer's pH being too high for this compound to remain in solution.
-
Solution:
-
Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Gradually add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing.
-
Consider lowering the pH of the aqueous buffer to a more acidic range where this compound is more soluble.
-
Issue 2: this compound solution appears clear initially but forms a precipitate over time.
-
Cause: This delayed precipitation can be caused by several factors, including temperature fluctuations, slow equilibration to a supersaturated state, or interaction with container surfaces.
-
Solution:
-
Ensure the solution is stored at a constant and appropriate temperature.
-
Incorporate a stabilizing excipient, such as a surfactant or a polymer, into the formulation to inhibit crystal growth.
-
Filter the solution through a 0.22 µm filter to remove any undissolved particles that could act as nucleation sites.
-
Data & Experimental Protocols
Table 1: Solubility of this compound in Various Buffers
| Buffer System | pH | This compound Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 550 |
| Acetate Buffer | 4.5 | 210 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5 |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes, and a vortex mixer.
-
Procedure:
-
Weigh out the appropriate amount of this compound powder.
-
Add the corresponding volume of DMSO to achieve a 10 mM concentration.
-
Vortex the mixture thoroughly for 2-5 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Experimental Protocol: Preparation of a this compound Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer, and sterile conical tubes.
-
Procedure:
-
Warm the 10 mM this compound stock solution to room temperature.
-
Add the desired volume of the aqueous buffer to a sterile conical tube.
-
While vortexing the buffer, slowly add the required volume of the 10 mM this compound stock solution to reach the final desired concentration.
-
Continue to vortex for an additional 30 seconds to ensure homogeneity.
-
Use the working solution immediately or store it under appropriate conditions for a limited time, as determined by stability studies.
-
Visual Guides
Caption: Workflow for preparing and troubleshooting this compound aqueous solutions.
Caption: Key factors influencing the precipitation of this compound.
DNL-201 Technical Support Center: Investigating Off-Target Effects in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and troubleshooting potential off-target effects of DNL-201 in kinase assays. This compound is a potent and highly selective, CNS-penetrant, ATP-competitive small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the development of therapeutics for Parkinson's disease.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a highly potent and selective inhibitor of the LRRK2 kinase.[1][2][3] It acts as an ATP-competitive inhibitor.[3]
Q2: How potent is this compound against LRRK2?
This compound, also known as GNE-0877, demonstrates high potency against LRRK2 with a reported Ki of 0.7 nM and a cellular IC50 of approximately 3 nM.[4]
Q3: What is known about the selectivity of this compound against other kinases?
This compound is known to be a highly selective kinase inhibitor. In a comprehensive kinase panel screening of GNE-0877 (the research name for this compound) against 178 different kinases, it was found that only one unidentified kinase was inhibited by more than 50%.[5] This demonstrates a very favorable selectivity profile. A related compound, GNE-7915, was found to have TTK as its only significant off-target kinase in a panel of 187 kinases.[5]
Troubleshooting Guide: Unexpected Results in Kinase Assays
Researchers occasionally encounter unexpected results in their experiments. This guide provides a structured approach to troubleshoot and differentiate between on-target LRRK2 inhibition and potential off-target effects of this compound.
Symptom: Inhibition of a kinase other than LRRK2 is observed in my assay.
Possible Causes & Troubleshooting Steps:
-
Experimental Artifact:
-
Action: Review your experimental setup. Ensure proper controls are in place (e.g., vehicle-only, positive control inhibitor for the off-target kinase). Verify the concentration and purity of this compound.
-
Rationale: Inaccurate compound concentration, contamination, or issues with assay reagents can lead to misleading results.
-
-
Assay-Specific Interactions:
-
Action: Evaluate the specifics of your kinase assay. Is it a cell-based or biochemical assay? What is the ATP concentration?
-
Rationale: As an ATP-competitive inhibitor, the apparent potency of this compound can be influenced by the ATP concentration in biochemical assays. High ATP concentrations may overcome competitive inhibition.
-
-
Potential Off-Target Effect:
-
Action: If experimental artifacts are ruled out, you may be observing a genuine off-target effect. To confirm this, perform a dose-response curve of this compound against the suspected off-target kinase to determine its IC50 value.
-
Rationale: While highly selective, this compound may exhibit inhibitory activity against other kinases at high concentrations. A full dose-response analysis is necessary to quantify this effect.
-
Quantitative Data Summary
The following tables summarize the known inhibitory activity of this compound against its primary target, LRRK2.
Table 1: In Vitro and Cellular Potency of this compound against LRRK2
| Parameter | Value | Reference |
| Ki | 0.7 nM | [4] |
| Cellular IC50 | ~3 nM | [4] |
Table 2: this compound (GNE-0877) Kinase Selectivity Profile Summary
| Kinase Panel Size | Number of Off-Target Kinases (>50% inhibition) | Identity of Off-Target Kinase(s) | IC50 for Off-Target(s) | Reference |
| 178 | 1 | Not publicly disclosed | Not publicly disclosed | [5] |
Experimental Protocols
Protocol: Assessing this compound Kinase Selectivity using a Competitive Binding Assay (e.g., KINOMEscan™)
This protocol outlines a general procedure for determining the kinase selectivity profile of this compound using a competitive binding assay format, such as the KINOMEscan™ platform. This type of assay measures the ability of a test compound to compete with an immobilized ligand for binding to a kinase active site.
Principle: A DNA-tagged kinase is incubated with the test compound (this compound) and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates binding to the kinase active site.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
KINOMEscan™ panel of kinases or a similar competitive binding assay platform
-
Assay plates (e.g., 384-well polypropylene)
-
Binding buffer
-
Wash buffer
-
Elution buffer
-
qPCR reagents
Procedure:
-
Compound Preparation: Prepare a dilution series of this compound in DMSO. Typically, an 11-point, 3-fold serial dilution is performed to generate a wide concentration range for Kd determination.
-
Assay Plate Preparation: Dispense the diluted this compound and DMSO (vehicle control) into the assay plate.
-
Binding Reaction: a. Add the kinase-DNA conjugate to each well. b. Add the immobilized ligand (e.g., on streptavidin-coated magnetic beads) to each well. c. Incubate the plate with shaking for a specified time (e.g., 1 hour) at room temperature to allow the binding reaction to reach equilibrium.
-
Washing: Wash the immobilized ligand beads to remove unbound kinase.
-
Elution: Elute the bound kinase from the immobilized ligand.
-
Quantification: Quantify the amount of eluted kinase-DNA conjugate using qPCR.
-
Data Analysis: a. The amount of kinase bound in the presence of this compound is compared to the amount bound in the DMSO control. b. Results are often expressed as "percent of control." c. For Kd determination, the percent of control is plotted against the this compound concentration, and the data are fitted to a sigmoidal dose-response curve.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected kinase inhibition.
References
- 1. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dnl-201 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Dnl-201 for cell viability in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, first-in-class, central nervous system (CNS)-penetrant, selective, and ATP-competitive small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2) kinase.[1][2] Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease (PD), leading to increased kinase activity that is thought to impair lysosomal function and contribute to the disease's pathogenesis.[1][2] By inhibiting LRRK2, this compound aims to correct this lysosomal dysfunction, offering a potential disease-modifying therapeutic strategy for PD.[1][2]
Q2: What is the effect of this compound on cell viability?
A2: In preclinical and clinical studies, this compound has been shown to be generally well-tolerated.[1][3] Preclinical models demonstrated that this compound can inhibit LRRK2 kinase activity and improve lysosomal function in cellular models, including primary mouse astrocytes and fibroblasts from patients with Gaucher disease.[1] Chronic administration in cynomolgus macaques at pharmacologically relevant doses did not show adverse findings.[1][2] In Phase 1 and 1b clinical trials involving healthy volunteers and Parkinson's disease patients, this compound was well-tolerated at doses that demonstrated target engagement.[1][2]
Q3: What are the typical starting concentrations for this compound in cell culture experiments?
A3: While specific optimal concentrations are cell-type dependent, a starting point for in vitro experiments can be guided by its potent enzymatic and cellular activity. This compound has a Ki of 0.7 nM and an IC50 of 3 nM for inhibiting LRRK2 cellular activity.[4] Therefore, a concentration range of 1 nM to 1 µM is a reasonable starting point for most cell-based assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Standard cytotoxicity assays are recommended to determine the effect of this compound on your specific cell line. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between viable, apoptotic, and necrotic cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low this compound concentrations. | The specific cell line may be highly sensitive to LRRK2 inhibition or off-target effects. | * Perform a more granular dose-response experiment with lower concentrations (e.g., in the picomolar range).* Shorten the incubation time with this compound.* Ensure the final DMSO concentration is not exceeding 0.5%, as the solvent itself can be cytotoxic. |
| No significant inhibition of LRRK2 activity is observed. | * this compound concentration may be too low.* The compound may have degraded.* The assay to measure LRRK2 activity may not be sensitive enough. | * Increase the concentration of this compound.* Prepare fresh stock solutions of this compound from powder. Store stock solutions at -20°C or as recommended.* Validate your LRRK2 activity assay with a known positive control. |
| Inconsistent results between experiments. | * Variability in cell seeding density.* Inconsistent incubation times.* Cell line instability or high passage number. | * Ensure consistent cell seeding density across all wells and experiments.* Strictly adhere to the defined incubation times.* Use cells with a low passage number and regularly check for mycoplasma contamination. |
| Precipitation of this compound in the culture medium. | The concentration of this compound exceeds its solubility in the culture medium. | * Prepare a higher concentration stock solution in a suitable solvent like DMSO and then dilute it further in the culture medium.* Ensure the final solvent concentration is low and does not affect cell viability. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete growth medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.
LRRK2 Target Engagement Assay (Western Blot for pS935-LRRK2)
This protocol can be used to confirm that this compound is inhibiting LRRK2 activity in your cells.
Materials:
-
Target cell line
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a defined period.
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Load equal amounts of protein onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the pS935-LRRK2 signal to the total LRRK2 signal and the loading control.
Visualizations
Caption: this compound inhibits hyperactive LRRK2 to restore lysosomal function.
References
Technical Support Center: Managing DNL-201-Induced Adverse Events
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing headache and nausea associated with the LRRK2 inhibitor, DNL-201, in a clinical trial setting.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues that may be encountered during experiments involving this compound.
Issue: A trial participant reports a headache after administration of this compound.
-
Question 1: How should the severity of the headache be assessed?
-
Answer: The severity of the headache should be graded according to the Common Terminology Criteria for Adverse Events (CTCAE). This standardized system allows for consistent documentation and management. The grades are as follows:
-
Grade 1 (Mild): Mild symptoms, not interfering with daily activities.
-
Grade 2 (Moderate): Moderate pain, interfering with instrumental daily activities.
-
Grade 3 (Severe): Severe pain, interfering with self-care activities.
-
Grade 4 (Life-threatening): Emergency department visit or hospitalization indicated.
-
-
-
Question 2: What are the immediate steps to be taken for a participant reporting a headache?
-
Answer:
-
Assess and grade the headache severity using CTCAE.
-
For mild to moderate headaches (Grade 1-2), consider symptomatic treatment with standard-of-care analgesics as per the clinical trial protocol.
-
For severe headaches (Grade 3), a dose reduction of this compound may be warranted, as was reported in a clinical trial where a severe headache led to a dose reduction.[1][2]
-
In cases of persistent or severe headache, discontinuation of the treatment might be necessary. A reported case in a this compound trial involved study withdrawal due to headache and nausea.[1][2]
-
All instances of headache should be documented meticulously as a treatment-emergent adverse event (TEAE).
-
-
Issue: A trial participant is experiencing nausea after receiving this compound.
-
Question 1: How should the severity of nausea be evaluated?
-
Answer: Similar to headaches, nausea should be graded using the CTCAE scale:
-
Grade 1 (Mild): Loss of appetite without alteration in eating habits.
-
Grade 2 (Moderate): Decreased oral intake without significant weight loss, dehydration, or malnutrition.
-
Grade 3 (Severe): Inadequate oral intake, requiring tube feeding, total parenteral nutrition, or hospitalization.
-
-
-
Question 2: What is the recommended course of action for managing nausea?
-
Answer:
-
Grade the severity of the nausea using the CTCAE.
-
For mild to moderate nausea (Grade 1-2), consider administering standard antiemetic medications as outlined in the study protocol.
-
Ensure the participant is adequately hydrated.
-
If nausea is severe (Grade 3) or is accompanied by other significant adverse events like a severe headache, study withdrawal may be necessary, as has been reported in a this compound clinical trial.[1][2]
-
Document the event thoroughly as a TEAE.
-
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, first-in-class, central nervous system (CNS)-penetrant, small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2).[2][3] Mutations in the LRRK2 gene are a known genetic risk factor for Parkinson's disease, and increased LRRK2 kinase activity is thought to impair lysosomal function, potentially contributing to the disease's pathogenesis.[2][3] By inhibiting LRRK2, this compound aims to correct this lysosomal dysfunction.[2]
Q2: How common are headache and nausea in clinical trials with this compound?
A2: Headache and nausea are among the most commonly reported treatment-emergent adverse events (TEAEs) in this compound clinical trials. In a Phase 1b study, headache was the most frequent TEAE, reported in 33% of participants.[4] Most of these events were considered mild to moderate in severity.[1][2][4]
Q3: Were dose adjustments required for headache and nausea in the this compound trials?
A3: Yes, in some instances. At higher doses of this compound, there was a reported case of a dose reduction due to a severe headache.[1][2] Additionally, one participant withdrew from a study due to a combination of headache and nausea.[1][2] This indicates that while often manageable, these side effects can be significant enough to necessitate a change in the treatment regimen.
Q4: Are there any known risk factors for developing headache and nausea with this compound?
A4: The available data suggests a dose-dependent relationship, with a higher incidence of moderate TEAEs, including headache, in the higher dose groups of this compound clinical trials.[1][2][4]
Q5: What is the general outlook for participants who experience these side effects?
A5: The reported TEAEs of headache and nausea in this compound trials were generally described as manageable and reversible.[1][2] This suggests that with appropriate supportive care and potential dose adjustments, most participants who experience these side effects can continue with the trial.
Data Presentation
Table 1: Incidence of Headache and Nausea in this compound Clinical Trials
| Adverse Event | Study Phase | Incidence | Severity | Notes |
| Headache | Phase 1b | 33% (most common TEAE) | Mostly mild to moderate | One case of severe headache led to dose reduction at a high dose.[1][2][4] |
| Nausea | Phase 1b | Noted as a common TEAE | Mostly mild to moderate | One study withdrawal was due to a combination of headache and nausea.[1][2] |
Experimental Protocols
While specific management protocols from the this compound trials are not publicly detailed, the following represents a standard approach to managing treatment-emergent headache and nausea in a clinical trial setting, based on the Common Terminology Criteria for Adverse Events (CTCAE).
Methodology for Assessment and Management of Headache and Nausea
-
Screening and Baseline Assessment: Prior to the first dose of this compound, a thorough medical history should be taken, including any history of headaches or gastrointestinal issues.
-
Adverse Event Monitoring: At each study visit, participants should be actively questioned about the incidence, frequency, and severity of headaches and nausea.
-
Grading of Adverse Events: Any reported headache or nausea must be graded for severity using the CTCAE v5.0 guidelines.
-
Intervention for Grade 1 (Mild) Events:
-
Headache: Symptomatic relief with non-prescription analgesics (e.g., acetaminophen, ibuprofen) as permitted by the study protocol.
-
Nausea: Dietary modifications (e.g., small, frequent meals) and ensuring adequate hydration.
-
-
Intervention for Grade 2 (Moderate) Events:
-
Headache: Prescription analgesics may be considered. If persistent, a temporary dose interruption of this compound may be warranted to assess for resolution.
-
Nausea: Administration of antiemetic medication. A temporary dose interruption of this compound could be considered.
-
-
Intervention for Grade 3 (Severe) Events:
-
Headache: Dose reduction of this compound is recommended. If the headache persists, discontinuation of the drug should be considered.
-
Nausea: Aggressive antiemetic therapy and hydration support. A dose reduction or discontinuation of this compound should be strongly considered.
-
-
Intervention for Grade 4 (Life-threatening) Events: Immediate discontinuation of this compound and provision of emergency medical care.
-
Documentation and Reporting: All adverse events, their severity, management, and outcomes must be recorded in the participant's case report form and reported to the relevant regulatory bodies as per the trial protocol.
Visualizations
Caption: Management workflow for this compound-induced headache and nausea based on severity grading.
Caption: Simplified signaling pathway showing this compound's mechanism of action on LRRK2.
References
- 1. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 2. Management of Adverse Events in Early Clinical Trials by Advanced Practice Providers in the Outpatient Setting: The University of Texas MD Anderson Cancer Center Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dermnetnz.org [dermnetnz.org]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Potential for Dnl-201 resistance in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of DNL-201 in long-term studies, with a specific focus on the potential for resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational, first-in-class, central nervous system (CNS)-penetrant, selective, ATP-competitive, small-molecule inhibitor of the leucine-rich repeat kinase 2 (LRRK2) kinase.[1][2] Its primary mechanism of action is to inhibit the kinase activity of LRRK2, which is thought to be hyperactive in certain forms of Parkinson's disease (PD) due to genetic mutations.[3][4] By inhibiting LRRK2, this compound aims to correct downstream cellular dysfunction, such as impaired lysosomal function, which may contribute to the pathogenesis of PD.[1][2]
Q2: Has resistance to this compound been observed in long-term studies?
A2: Currently, there are no published long-term clinical studies specifically designed to assess resistance to this compound. Early-phase clinical trials have focused on safety, tolerability, and biomarker engagement, showing that this compound can inhibit LRRK2 at well-tolerated doses.[1][5] However, preclinical studies have identified a potential mechanism of resistance related to a specific LRRK2 mutation.
Q3: What is the known mechanism of potential resistance to LRRK2 inhibitors like this compound?
A3: Preclinical research has shown that the G2019S mutation in the LRRK2 gene can impart resiliency or resistance to LRRK2 kinase inhibitors.[6] This mutation, a common cause of familial and sporadic Parkinson's disease, appears to make the LRRK2 protein less sensitive to inhibition.[6][7] Higher concentrations of the inhibitor are required to achieve the same level of target engagement (i.e., dephosphorylation of LRRK2) in cells expressing the G2019S mutant compared to wild-type LRRK2.[6]
Q4: How does the G2019S mutation confer resistance to LRRK2 inhibitors?
A4: The G2019S mutation is located in the kinase domain of the LRRK2 protein.[8] While the exact structural mechanism is still under investigation, this mutation is thought to alter the conformation of the kinase domain, potentially affecting the binding affinity of inhibitors like this compound.[7] This altered conformation may lead to a reduced inhibitory effect at standard concentrations.
Troubleshooting Guides
Issue: Reduced efficacy of this compound in a cellular or animal model expressing LRRK2 G2019S mutation.
Possible Cause: The G2019S mutation in LRRK2 can confer resistance to kinase inhibitors.[6] The concentration of this compound may be insufficient to effectively inhibit the hyperactive G2019S-LRRK2 kinase.
Suggested Troubleshooting Steps:
-
Confirm Genotype: Verify the presence of the G2019S mutation in your experimental model using standard genotyping techniques.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for both wild-type and G2019S-LRRK2 expressing cells or animals. This will quantify the degree of resistance.
-
Increase this compound Concentration: Based on the dose-response data, consider increasing the concentration of this compound to overcome the observed resistance. Monitor for any potential off-target or toxic effects at higher concentrations.
-
Alternative LRRK2 Inhibitors: If increasing the concentration of this compound is not feasible or effective, consider testing other LRRK2 inhibitors that may have a different binding mode or higher potency against the G2019S mutant.
Data Presentation
Table 1: Summary of this compound Phase 1 and 1b Clinical Trial Results
| Study Phase | Population | Key Findings | Reference |
| Phase 1 | 122 Healthy Volunteers | This compound was well-tolerated and demonstrated dose-dependent inhibition of LRRK2. | [1][5] |
| Phase 1b | 28 Parkinson's Disease Patients | This compound was generally well-tolerated and showed target engagement in both LRRK2 mutation carriers and non-carriers. | [1][9] |
Table 2: Preclinical Evidence for G2019S-LRRK2 Resistance to Kinase Inhibitors
| Experimental Model | Inhibitor(s) | Key Finding | Reference |
| G2019S-LRRK2 expressing rats and mice | MLi2 and PF-360 | Higher inhibitor concentrations were required to dephosphorylate G2019S-LRRK2 compared to wild-type LRRK2. | [6] |
| G2019S-LRRK2 expressing rats | LRRK2 kinase inhibitors | G2019S-LRRK2 expressing rats were fully resistant to the phenotypic effects of the inhibitors. | [6] |
Experimental Protocols
Protocol 1: Assessing this compound Efficacy in a Cellular Model of LRRK2 G2019S Mutation
-
Cell Culture: Culture human neuroglioma (H4) cells stably expressing either wild-type (WT) LRRK2 or G2019S-LRRK2.
-
This compound Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-LRRK2 (e.g., pS935) and total LRRK2.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Visualize and quantify the band intensities.
-
-
Data Analysis: Calculate the ratio of phospho-LRRK2 to total LRRK2 for each this compound concentration. Plot the data to determine the IC50 value for both WT and G2019S-LRRK2 expressing cells.
Visualizations
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]
- 4. alzforum.org [alzforum.org]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. The G2019S Mutation in LRRK2 Imparts Resiliency to Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdsabstracts.org [mdsabstracts.org]
Mitigating Dnl-201 toxicity in cellular models
Welcome to the technical support center for Dnl-201. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in cellular models and troubleshooting potential issues related to cellular toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and CNS-penetrant small-molecule inhibitor of the Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] Its primary mechanism of action is to inhibit the kinase activity of LRRK2, which is implicated in the pathogenesis of Parkinson's disease.[3][4] Mutations in the LRRK2 gene can lead to increased kinase activity, impairing lysosomal function.[2][5] this compound works by reducing the phosphorylation of LRRK2 and its downstream substrates, such as Rab10, thereby helping to restore normal lysosomal function.[2][4]
Q2: Is this compound expected to be toxic to cells in culture?
In preclinical and clinical studies, this compound has been shown to be generally well-tolerated.[2][6] In cellular models, its primary effect is the restoration of lysosomal function in cells with LRRK2 mutations.[5] However, like any compound, high concentrations or prolonged exposure may lead to off-target effects or cellular stress. LRRK2 itself is involved in various cellular processes, including apoptosis, so inhibition could potentially have unintended consequences in certain cellular contexts.[7]
Q3: What are the reported side effects of this compound in human trials?
In Phase 1 and 1b clinical trials, this compound was generally well-tolerated. The most commonly reported treatment-related adverse events were headache, nausea, and dizziness.[6][8][9] These events were typically mild to moderate in severity and reversible.[6][8]
Q4: Have any organ-specific toxicities been observed in animal studies?
Chronic, high-dose administration of some LRRK2 inhibitors in non-human primates has been associated with lung and kidney abnormalities, specifically reversible type II pneumocyte hypertrophy.[7][10] However, in a 39-week study with this compound in macaques, the observed lung changes were considered non-adverse and reversible.[11]
Troubleshooting Guide
Issue 1: I am observing increased cell death in my culture after treatment with this compound.
Possible Cause 1: High Concentration of this compound
While this compound is generally well-tolerated, very high concentrations may induce cytotoxicity.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with the reported cellular IC50 of 3 nM for LRRK2 inhibition and test a range of concentrations above and below this value.[1]
Possible Cause 2: Apoptosis Induction
LRRK2 is known to be involved in apoptotic pathways.[7] While this compound's primary role is LRRK2 inhibition, high concentrations or specific cellular contexts might trigger apoptosis.
-
Recommendation 1: Assess Apoptosis Markers: Use assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or Western blotting for cleaved caspase-3 and cleaved PARP to confirm if the observed cell death is apoptotic.
-
Recommendation 2: Co-treatment with Apoptosis Inhibitors: If apoptosis is confirmed, consider co-treatment with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to block the apoptotic cascade.[12] Alternatively, if your cell line is amenable, overexpression of anti-apoptotic proteins like Bcl-2 may confer resistance.[13][14]
Issue 2: I am not observing the expected downstream effects of LRRK2 inhibition.
Possible Cause 1: Insufficient this compound Concentration or Incubation Time
The concentration of this compound may be too low, or the incubation time may be too short to achieve significant LRRK2 inhibition in your cellular model.
-
Recommendation: Increase the concentration of this compound and/or extend the incubation time. Monitor the phosphorylation of LRRK2 at Ser935 and its substrate Rab10 at Threonine-73 via Western blotting to confirm target engagement.[2][4]
Possible Cause 2: Cell Line Specifics
The expression and activity of LRRK2 can vary significantly between different cell lines.
-
Recommendation: Confirm LRRK2 expression in your cell line of choice via Western blotting or qPCR. If LRRK2 expression is low, consider using a cell line known to express higher levels of LRRK2 or a model that overexpresses a mutant form of LRRK2 (e.g., G2019S).
Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Species/Model | Reference |
| LRRK2 Ki | 0.7 nM | In vitro | [1] |
| LRRK2 Cellular IC50 | 3 nM | In vitro | [1] |
| CYP1A2 IC50 | 0.7 µM | In vitro | [1] |
| pS935 LRRK2 Inhibition | Dose-dependent | Rat Kidney and Brain | [11] |
| pS935 LRRK2 Inhibition | Dose-dependent | Macaque PBMCs and Brain | [11] |
Experimental Protocols
Protocol 1: Assessment of this compound Induced Cytotoxicity via MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in your cell culture medium. The final concentrations should range from 1 nM to 100 µM. Remove the old medium from the cells and add 100 µL of the this compound containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for LRRK2 Pathway Engagement
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pLRRK2 (Ser935), total LRRK2, pRab10 (Thr73), total Rab10, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Caption: this compound inhibits active LRRK2, preventing Rab10 phosphorylation and restoring lysosomal function.
Caption: A workflow for troubleshooting this compound-induced cell death in cellular models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 4. researchgate.net [researchgate.net]
- 5. frontlinegenomics.com [frontlinegenomics.com]
- 6. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 7. scienceofparkinsons.com [scienceofparkinsons.com]
- 8. | BioWorld [bioworld.com]
- 9. mdsabstracts.org [mdsabstracts.org]
- 10. drughunter.com [drughunter.com]
- 11. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 12. Inhibition of Caspases Increases the Sensitivity of L929 Cells to Necrosis Mediated by Tumor Necrosis Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of TRAIL-induced apoptosis by Bcl-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
Dnl-201 interference with common laboratory reagents
Welcome to the technical support center for DNL-201. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational, central nervous system (CNS) penetrant, selective, and ATP-competitive small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease.[1][2] this compound works by binding to the ATP pocket of the LRRK2 kinase domain, thereby preventing the phosphorylation of its substrates. This inhibition is thought to correct lysosomal dysfunction, a pathological feature associated with increased LRRK2 activity.[1][2]
Q2: What are the key biomarkers to measure this compound activity in cellular assays?
A2: The primary pharmacodynamic biomarkers for assessing this compound activity are the phosphorylation levels of LRRK2 itself at serine 935 (pS935-LRRK2) and its substrate, the Ras-related protein Rab10, at threonine 73 (pT73-Rab10).[1][2] Inhibition of LRRK2 by this compound leads to a dose-dependent decrease in the levels of both pS935-LRRK2 and pT73-Rab10.[2][3] Additionally, since LRRK2 activity is linked to lysosomal function, monitoring biomarkers of lysosomal health, such as the levels of bis(monoacylglycerol)phosphate (BMP), can also be informative.
Q3: What is the chemical structure of this compound?
A3: The chemical structure of this compound is 2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile.[4][5]
Troubleshooting Guides
This section provides solutions to potential issues you may encounter when using this compound in various laboratory assays.
LRRK2 Kinase Assays
Issue 1: Higher than expected IC50 value for this compound in a biochemical kinase assay.
-
Potential Cause: High ATP Concentration.
-
Explanation: this compound is an ATP-competitive inhibitor.[1] If the concentration of ATP in your assay is significantly higher than the Michaelis constant (Km) of LRRK2 for ATP, it can lead to an underestimation of the inhibitor's potency (a higher IC50 value).
-
Solution: Determine the ATP Km for your specific LRRK2 enzyme preparation and run the assay with an ATP concentration at or near this value.[6]
-
-
Potential Cause: Inactive Enzyme.
-
Explanation: Improper storage or handling of the LRRK2 enzyme can lead to a loss of activity, affecting the assay window and the apparent potency of the inhibitor.
-
Solution: Ensure the LRRK2 enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. Run a positive control with a known LRRK2 inhibitor to validate enzyme activity.
-
Issue 2: Inconsistent results in cell-based assays measuring LRRK2 target engagement.
-
Potential Cause: Poor Cell Permeability or Efflux.
-
Explanation: While this compound is designed to be CNS-penetrant, its permeability can vary between different cell types used in vitro.[7] Additionally, some cell lines may express efflux pumps that actively remove the compound, lowering its intracellular concentration.[8]
-
Solution: Confirm target engagement directly in your cell line using a method like the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a protein upon ligand binding.[9][10]
-
-
Potential Cause: this compound Degradation in Culture Media.
-
Explanation: The stability of small molecules can vary in cell culture media over time.
-
Solution: Assess the stability of this compound in your specific culture medium by incubating it for different durations and then testing its activity in a short-term biochemical assay.[8]
-
Cell Viability and Cytotoxicity Assays
Issue 3: Unexpected results in MTT or resazurin-based cell viability assays.
-
Potential Cause: Direct Reduction of the Assay Reagent.
-
Explanation: Some small molecules, particularly those with thiol or carboxylic acid moieties, can directly reduce MTT or resazurin (B115843), leading to a false-positive signal for cell viability in the absence of cellular metabolic activity. While the structure of this compound does not contain these specific groups, it is a good practice to control for this possibility.[4]
-
Solution: Run a cell-free control where this compound is added to the assay medium containing MTT or resazurin to check for any direct chemical reaction.
-
Issue 4: this compound appears to interfere with a luciferase-based reporter assay.
-
Potential Cause: Direct Inhibition or Stabilization of Luciferase.
-
Explanation: Small molecules can sometimes directly inhibit the luciferase enzyme or, conversely, stabilize it, leading to either an artificially low or high signal, respectively.
-
Solution: Perform a cell-free luciferase assay with purified luciferase enzyme and your reporter substrate in the presence and absence of this compound to test for direct effects on the enzyme.[11]
-
-
Potential Cause: Autofluorescence or Quenching.
-
Explanation: If your reporter assay has a fluorescent readout, this compound could potentially be autofluorescent at the excitation and emission wavelengths of your reporter, or it could quench the fluorescent signal.
-
Solution: Measure the fluorescence of this compound alone in your assay buffer at the relevant wavelengths. To test for quenching, add this compound to a known concentration of your fluorophore and measure any decrease in signal.[12][13]
-
Lysosomal Function Assays
Issue 5: No change or unexpected results in a lysosomal pH assay after this compound treatment.
-
Potential Cause: Indirect or Delayed Effect on Lysosomal pH.
-
Explanation: this compound's effect on lysosomal function is a consequence of LRRK2 inhibition and may not result in an immediate or direct change in lysosomal pH. The specific downstream effects can be cell-type and context-dependent.
-
Solution: Measure a more direct readout of lysosomal enzymatic activity, such as cathepsin activity, which may be more sensitive to changes in lysosomal function.[14][15]
-
Data Presentation
Table 1: this compound In Vitro and In Vivo Activity
| Parameter | Value | Context | Reference |
| Ki | 0.7 nM | LRRK2 Inhibition | [16] |
| Cellular IC50 | 3 nM | LRRK2 Inhibition | [16] |
| In Vivo Inhibition | >50% | LRRK2 and Rab10 phosphorylation in blood (human Phase 1b) | [3] |
| Lysosomal Biomarker Modulation | 20-60% improvement | Urinary BMP (human Phase 1b) |
Experimental Protocols
Protocol 1: Western Blot for pS935-LRRK2 and pT73-Rab10
Objective: To measure the effect of this compound on the phosphorylation of LRRK2 and Rab10 in cultured cells.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pS935-LRRK2, anti-total LRRK2, anti-pT73-Rab10, anti-total Rab10, and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Denature at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and image the blot.[6]
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Protocol 2: Cathepsin D Activity Assay (Fluorometric)
Objective: To assess the effect of this compound on lysosomal enzymatic activity.
Materials:
-
Cultured cells treated with this compound or vehicle
-
Cathepsin D Assay Kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate)
-
96-well black, flat-bottom plate
-
Fluorescence microplate reader
Methodology:
-
Sample Preparation: Collect and lyse the treated cells according to the kit manufacturer's instructions.[14]
-
Protein Quantification: Measure the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add a normalized amount of protein from each lysate.
-
Add the reaction buffer provided in the kit to each well.
-
Initiate the reaction by adding the Cathepsin D substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the recommended excitation and emission wavelengths.[15]
-
Data Analysis: Compare the fluorescence intensity of this compound-treated samples to the vehicle control to determine the relative Cathepsin D activity.
Visualizations
Caption: LRRK2 signaling pathway and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alzforum.org [alzforum.org]
- 4. This compound | C14H16F3N7 | CID 69093374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EMDB-40588: Cryo-EM structure of LRRK2 bound with type-I inhibitor DNL201 - Yorodumi [pdbj.org]
- 6. benchchem.com [benchchem.com]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 11. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cathepsin D assay to verify the retention of lysosomal content [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. selleckchem.com [selleckchem.com]
Ensuring consistent Dnl-201 activity between batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Dnl-201 activity between batches in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the inhibitory activity of this compound between different batches. What are the potential causes?
Variability in the activity of small molecule inhibitors like this compound between batches can stem from several factors:
-
Purity and Integrity of the Compound: Differences in the purity profile, the presence of isomers, or degradation of the compound can lead to inconsistent results.
-
Solubility and Aggregation: this compound may not be fully solubilized or could be forming aggregates in your assay buffer, which can significantly impact its apparent activity.
-
Assay Conditions: Minor variations in experimental conditions such as incubation times, temperature, ATP concentration, and cell passage number can lead to batch-to-batch differences in observed activity.
-
Reagent Consistency: Variability in the quality or concentration of reagents, including the kinase, substrate, and detection reagents, can affect assay performance.
Q2: How can we validate the activity of a new batch of this compound before starting our experiments?
It is crucial to perform a validation experiment for each new batch of this compound. We recommend the following:
-
Prepare a Dose-Response Curve: Generate a full dose-response curve for the new batch and compare the IC50 value to that of a previously validated, reference batch.
-
Use a Standardized Protocol: Ensure that the validation assay is performed using a highly standardized protocol with consistent cell lines, reagent sources, and instrument settings.
-
Benchmark Against a Known LRRK2 Inhibitor: Include a well-characterized LRRK2 inhibitor with a known IC50 value as a positive control in your validation experiments.
Q3: What are the key biomarkers to monitor to confirm this compound activity in a cellular context?
This compound is a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Its activity can be assessed by monitoring the phosphorylation status of LRRK2 and its downstream substrates. The primary biomarkers are:
-
Phosphorylation of LRRK2 at Serine 935 (pS935-LRRK2): Inhibition of LRRK2 kinase activity leads to a decrease in the phosphorylation of this site.[1][2][3][4][5]
-
Phosphorylation of Rab10 at Threonine 73 (pT73-Rab10): Rab10 is a direct substrate of LRRK2, and its phosphorylation at T73 is a reliable indicator of LRRK2 kinase activity.[1][2][3][4][6][7]
These biomarkers can be measured using techniques such as Western blotting or ELISA.
Troubleshooting Guides
Problem 1: High Variability in IC50 Values Between Experiments
High variability in the half-maximal inhibitory concentration (IC50) of this compound can compromise the reliability of your results. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inconsistent this compound Preparation | Always prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Ensure the compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in assay buffer. |
| Variable ATP Concentration | As this compound is an ATP-competitive inhibitor, its IC50 value is sensitive to the ATP concentration in the assay. Use a consistent and well-documented ATP concentration, ideally close to the Km value for LRRK2, in all experiments. |
| Assay Reaction Not in Linear Range | Ensure that the kinase reaction is stopped within the linear range of product formation. A reaction that has proceeded to completion will not yield an accurate IC50 value. |
| Inconsistent Cell Culture Conditions | For cell-based assays, maintain consistent cell density, passage number, and growth conditions. Cellular responses can vary significantly with these parameters. |
Problem 2: Low or No Inhibitory Activity Observed
If a new batch of this compound shows unexpectedly low or no activity, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Compound Degradation | Verify the storage conditions of your this compound stock. Small molecules can be sensitive to light, temperature, and repeated freeze-thaw cycles. If degradation is suspected, obtain a fresh batch. |
| Poor Compound Solubility | Visually inspect your this compound solutions for any precipitation. Consider using a solubility-enhancing agent in your assay buffer, such as a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100), after confirming it does not interfere with the assay. |
| Inactive Kinase or Substrate | Confirm the activity of your LRRK2 enzyme and the integrity of your substrate using a known, potent LRRK2 inhibitor as a positive control. |
| Incorrect Assay Setup | Double-check all reagent concentrations, incubation times, and instrument settings. Ensure that the correct filters or wavelength settings are used for detection. |
Experimental Protocols
Protocol 1: Western Blot Analysis of pS935-LRRK2 and pT73-Rab10
This protocol describes a method to assess the cellular activity of this compound by measuring the phosphorylation of its key biomarkers.
1. Cell Lysis
-
Plate and treat your cells with different concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
2. SDS-PAGE and Western Blotting
-
Normalize the protein concentration for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, and total Rab10 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
3. Data Analysis
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Plot the normalized phosphorylation levels against the this compound concentration to determine the IC50.
Diagrams
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound activity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
DNL-201 Technical Support Center: Troubleshooting In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the LRRK2 inhibitor, DNL-201, in animal models. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the formulation, administration, and analysis of this compound in animal studies.
| Question/Issue | Possible Cause(s) | Troubleshooting Solutions |
| 1. This compound precipitates out of solution during formulation or upon standing. | - Poor Solubility: this compound has low aqueous solubility. - Incorrect Solvent Ratios: The proportion of co-solvents may be insufficient to maintain solubility. - Temperature Effects: The solution may be too cold, reducing solubility. - Hygroscopic Solvents: DMSO can absorb water, which may decrease the solubility of the compound.[1] | - Optimize Formulation: Experiment with different vehicle compositions. A common formulation for similar LRRK2 inhibitors involves a mixture of DMSO, PEG300, Tween 80, and saline or water.[2] Consider preparing a suspension in carboxymethyl cellulose (B213188) sodium (CMC-Na) for oral administration.[2] - Use Fresh Solvents: Always use anhydrous DMSO from a freshly opened bottle.[1] - Gentle Warming and Sonication: Briefly warm the solution or use a sonicator to aid dissolution, but be cautious of potential compound degradation.[1] - Prepare Fresh Solutions: It is recommended to prepare the dosing solution immediately before administration to minimize stability issues.[1][2] |
| 2. Animals exhibit signs of distress or adverse effects immediately after administration (e.g., lethargy, ruffled fur, abnormal posture). | - Vehicle Toxicity: The formulation vehicle itself may be causing an adverse reaction. - Administration Error (Oral Gavage): Accidental administration into the trachea, esophageal injury, or perforation can occur.[3][4][5][6] - Administration Error (Intraperitoneal Injection): Puncture of the gut, bladder, or other abdominal organs can lead to peritonitis or internal bleeding.[2][7] - High Dose: The administered dose may exceed the maximum tolerated dose (MTD). | - Include a Vehicle Control Group: Always administer the vehicle alone to a control group to differentiate between compound and vehicle-related toxicity.[8] - Refine Administration Technique: Ensure proper training and technique for oral gavage and intraperitoneal injections. For oral gavage, use a flexible, ball-tipped needle to minimize esophageal trauma.[6] For IP injections, aim for the lower right abdominal quadrant to avoid major organs.[7][9] - Conduct a Maximum Tolerated Dose (MTD) Study: If not already done, perform an MTD study to determine the highest safe dose.[8] - Monitor Animals Closely: Observe animals for any signs of distress post-administration and consult with veterinary staff if adverse events occur.[7] |
| 3. Inconsistent or low target engagement (pLRRK2/pRab10 levels) is observed in treated animals. | - Insufficient Dose: The dose may be too low to achieve adequate target inhibition. - Poor Bioavailability: The compound may not be efficiently absorbed or may be rapidly metabolized. - Formulation Issues: Precipitation of the compound in the dosing vehicle can lead to inaccurate dosing. - Variability in Administration: Inconsistent administration technique can lead to variable exposure between animals. | - Conduct a Dose-Response Study: Administer a range of doses to determine the optimal dose for target engagement.[8] - Optimize Administration Route: this compound has been administered via oral (p.o.), intraperitoneal (i.p.), and subcutaneous (s.c.) routes in preclinical studies.[2][10] Consider the route that provides the most consistent exposure. - Confirm Formulation Homogeneity: Ensure the dosing solution is homogenous and free of precipitates before each administration. - Standardize Procedures: Maintain consistent administration volumes and techniques across all animals.[8] |
| 4. High variability in pharmacodynamic (PD) marker analysis (pLRRK2/pRab10) between animals in the same group. | - Inconsistent Sample Handling: Delays in tissue harvesting and processing can lead to dephosphorylation of target proteins.[11] - Improper Tissue Storage: Storing tissues for extended periods, even at -80°C, can lead to protein degradation.[11] - Lack of Phosphatase Inhibitors: Failure to use phosphatase inhibitors during tissue homogenization will result in the loss of phosphorylation signals.[11] | - Rapid Tissue Harvesting and Processing: Dissect and flash-freeze tissues in liquid nitrogen as quickly as possible after collection.[11] - Use Phosphatase and Protease Inhibitors: Always include a cocktail of phosphatase and protease inhibitors in your lysis buffer.[11] - Standardize Dissection and Homogenization: Ensure that all tissue samples are processed in a consistent manner. |
| 5. Unexpected toxicity, such as changes in lung or kidney morphology, is observed in long-term studies. | - On-Target LRRK2 Inhibition: Systemic inhibition of LRRK2 has been associated with morphological changes in the lungs and kidneys in some animal models, which may be an on-target effect.[12] | - Monitor Organ Function: In chronic studies, monitor for any changes in organ function.[13] - Dose Optimization: It may be possible to achieve therapeutic efficacy in the brain at doses that do not cause significant peripheral side effects.[13] - Intermittent Dosing: Consider an intermittent dosing schedule, which has been shown to reduce α-synuclein oligomers without causing adverse peripheral effects in a mouse model.[13] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and the related LRRK2 inhibitor, GNE-7915, from preclinical studies.
| Parameter | This compound / GNE-7915 | Animal Model | Administration Route | Reference |
| Typical Dose | ~50 mg/kg | Mouse | i.p. | [2] |
| Typical Dose | 100 mg/kg | Mouse | s.c. | [10] |
| Peak Concentration (Serum) | 3980 ± 434 ng/ml (8.98 ± 0.98 µM) | Mouse (GNE-7915) | s.c. (100 mg/kg) | [14] |
| Peak Concentration (Brain) | 508 ± 58 ng/g | Mouse (GNE-7915) | s.c. (100 mg/kg) | [14] |
| Time to Peak Concentration | 1 hour | Mouse (GNE-7915) | s.c. (100 mg/kg) | [14] |
Experimental Protocols
This compound Formulation for Intraperitoneal (i.p.) Injection
Objective: To prepare a clear, homogenous solution of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG300
-
Tween 80
-
Sterile 0.9% saline or sterile water (ddH2O)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 68 mg/mL stock, dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO.[2]
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add PEG300 to the tube. A suggested ratio is 1 part DMSO stock to 8 parts PEG300 (e.g., for a 1 mL final solution, use 50 µL of DMSO stock and 400 µL of PEG300).[2] Mix until the solution is clear.
-
Add Tween 80 to the mixture. A suggested ratio is 1 part Tween 80 to the previous mixture (e.g., 50 µL of Tween 80).[2] Mix until clear.
-
Add sterile saline or ddH2O to reach the final desired volume (e.g., 500 µL to bring the total volume to 1 mL).[2]
-
The final solution should be clear and administered immediately.[2]
Assessment of LRRK2 Target Engagement in Brain Tissue
Objective: To measure the levels of phosphorylated LRRK2 (pS935) and phosphorylated Rab10 (pT73) in brain tissue from this compound-treated animals by Western blot.
Materials:
-
Brain tissue from treated and control animals
-
Liquid nitrogen
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
Homogenizer (e.g., Dounce or mechanical)
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibodies: anti-pLRRK2 (S935), anti-total LRRK2, anti-pRab10 (T73), anti-total Rab10, and a loading control (e.g., anti-actin or anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Harvesting: Immediately following euthanasia, rapidly dissect the brain region of interest.[11]
-
Flash-Freezing: Immediately flash-freeze the tissue in liquid nitrogen to preserve the phosphorylation state of proteins.[11] Store at -80°C until use.
-
Homogenization: On ice, add ice-cold lysis buffer with inhibitors to the frozen tissue and homogenize until no visible tissue chunks remain.
-
Lysis and Clarification: Incubate the homogenate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for pLRRK2, total LRRK2, pRab10, and total Rab10. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: this compound inhibits the kinase activity of LRRK2, preventing the phosphorylation of Rab10 and subsequent lysosomal dysfunction.
Caption: A typical experimental workflow for evaluating this compound efficacy in an animal model.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. atsjournals.org [atsjournals.org]
- 4. scribd.com [scribd.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. DNL201 | ALZFORUM [alzforum.org]
- 13. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected biomarker changes with Dnl-201
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected biomarker changes during experiments with DNL-201.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an investigational small molecule that acts as a selective inhibitor of the Leucine-rich repeat kinase 2 (LRRK2).[1][2] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease.[1][3] this compound is designed to cross the blood-brain barrier and reduce the hyper-activity of the LRRK2 enzyme, which is thought to play a role in lysosomal dysfunction, a key pathological feature of Parkinson's disease.[1][4]
Q2: What are the primary biomarkers to monitor this compound activity?
The primary pharmacodynamic biomarkers for assessing this compound activity are:
-
Phosphorylated LRRK2 at serine 935 (pS935-LRRK2): Inhibition of LRRK2 kinase activity leads to a decrease in its autophosphorylation at this site.
-
Phosphorylated Rab10 at threonine 73 (pT73-Rab10): Rab10 is a direct substrate of LRRK2, and its phosphorylation is a downstream indicator of LRRK2 kinase activity.[1]
-
Urinary and cellular Bis(monoacylglycero)phosphate (BMP): BMP is a lipid biomarker associated with lysosomal function.[2] this compound has been shown to modulate BMP levels, indicating an effect on the lysosomal pathway.
Q3: What are the expected outcomes for these biomarkers following this compound treatment?
In both preclinical and clinical studies, successful target engagement by this compound is demonstrated by a dose-dependent decrease in the levels of pS935-LRRK2 and pT73-Rab10.[1] Additionally, a reduction in urinary BMP levels is expected, signifying modulation of lysosomal function.[5]
Troubleshooting Unexpected Biomarker Changes
Q4: We treated our cellular model with this compound but did not observe the expected decrease in pS935-LRRK2 or pT73-Rab10. What could be the issue?
Several factors could contribute to a lack of response. Consider the following possibilities and troubleshooting steps:
-
This compound Concentration and Stability:
-
Verify Concentration: Ensure the correct final concentration of this compound was used. Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Compound Integrity: Confirm the stability and integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
-
Cellular System:
-
LRRK2 Expression: Confirm that your cellular model expresses sufficient levels of LRRK2. Low endogenous expression may result in changes that are below the limit of detection of your assay.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect signaling pathways and drug response.
-
-
Experimental Protocol:
-
Treatment Duration: The time course of LRRK2 inhibition can vary between cell types. Perform a time-course experiment to identify the optimal treatment duration.
-
Lysate Preparation: Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Q5: We are observing high variability in our biomarker measurements between replicate experiments. How can we improve consistency?
High variability can be addressed by standardizing your experimental workflow:
-
Consistent Cell Culture: Use cells from the same passage number and maintain consistent seeding densities and culture conditions.
-
Precise Reagent Preparation: Prepare fresh lysis buffers and antibody dilutions for each experiment.
-
Standardized Loading: For Western blotting, ensure equal protein loading by performing a thorough protein quantification assay (e.g., BCA). Use a loading control to normalize your data.
-
Assay Controls: Include positive and negative controls in every experiment to monitor assay performance.
Q6: We have observed a change in a biomarker not typically associated with LRRK2. How should we interpret this?
While this compound is a selective LRRK2 inhibitor, off-target effects or crosstalk with other signaling pathways are possible, though not widely reported.
-
Literature Review: Search for literature linking LRRK2 to the unexpected biomarker or pathway.
-
Pathway Analysis: Use bioinformatics tools to explore potential connections between LRRK2 and the observed off-target effect.
-
Control Experiments: Use other LRRK2 inhibitors to see if the effect is specific to this compound or a general consequence of LRRK2 inhibition.
Quantitative Data Summary
The following tables summarize the biomarker changes observed in clinical trials of this compound.
Table 1: this compound Phase 1b Biomarker Results in Parkinson's Disease Patients [5]
| Biomarker | Low Dose | High Dose |
| pS935 LRRK2 Inhibition (blood) | >50% | >50% |
| pRab10 Inhibition (blood) | >50% | >50% |
| Urinary BMP Reduction | 20% | 60% |
Table 2: this compound Phase 1b Dosing and Tolerability in Parkinson's Disease Patients [6]
| Low Dose (n=9) | High Dose (n=12) | Placebo (n=7) | |
| Duration | 28 days | 28 days | 28 days |
| Most Common Adverse Events | Headache, Nausea | Headache, Nausea | - |
| Adverse Event Severity | Mostly no or mild | Mostly mild to moderate | - |
Experimental Protocols
Protocol 1: Western Blotting for pS935-LRRK2 and pT73-Rab10
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pS935-LRRK2, total LRRK2, pT73-Rab10, total Rab10, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels and the loading control.
-
Visualizations
Caption: LRRK2 signaling pathway and points of this compound intervention.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alzforum.org [alzforum.org]
- 3. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. sec.gov [sec.gov]
- 6. | BioWorld [bioworld.com]
Validation & Comparative
Mechanism of Action: Targeting LRRK2 to Restore Lysosomal Function
A Comparative Analysis of DNL-201 and DNL151 for Parkinson's Disease
An in-depth look at two leading LRRK2 inhibitors, detailing their mechanism of action, comparative clinical and preclinical data, and the rationale for the clinical advancement of DNL151.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are among the most significant genetic risk factors for Parkinson's disease (PD).[1][2] This has led to the development of LRRK2 kinase inhibitors as a potential disease-modifying therapy. Denali Therapeutics has been at the forefront of this effort, advancing two potent, CNS-penetrant small molecule LRRK2 inhibitors, this compound and DNL151 (also known as BIIB122), into clinical trials. Both molecules have demonstrated promising results in early-stage studies, showing target engagement and a favorable safety profile. This guide provides a detailed comparative analysis of this compound and DNL151, summarizing key data and outlining the experimental approaches used in their evaluation.
Both this compound and DNL151 are ATP-competitive inhibitors of LRRK2 kinase activity.[1] Increased LRRK2 kinase activity, often caused by pathogenic mutations, is believed to impair lysosomal function, a critical cellular process for breaking down and recycling waste products.[1][3][4] This impairment may contribute to the neurodegeneration seen in Parkinson's disease. By inhibiting LRRK2, these molecules aim to restore normal lysosomal function and potentially slow the progression of the disease.[5][6]
Below is a diagram illustrating the proposed signaling pathway.
Caption: LRRK2 Signaling Pathway and Inhibition.
Comparative Preclinical and Clinical Data
Both this compound and DNL151 have undergone extensive preclinical and clinical evaluation. The following tables summarize the key findings from these studies.
Table 1: Preclinical Profile
| Feature | This compound | DNL151 |
| Mechanism | CNS-penetrant, selective, ATP-competitive LRRK2 kinase inhibitor.[1] | CNS-penetrant, selective, ATP-competitive LRRK2 kinase inhibitor.[7] |
| Cell-based Activity | Suppressed LRRK2 activity in a dose-dependent manner, including in cells with the G2019S mutation. Restored lysosome structure and function.[8] | Not explicitly detailed in the provided search results, but as a potent LRRK2 inhibitor, similar activity is expected. |
| Animal Models | Inhibited LRRK2 in a dose-dependent manner in rat and macaque brain and kidney tissue. Well-tolerated in a 9-month chronic toxicity study in macaques with no adverse effects on lung or kidney function at therapeutic doses.[8] | Not explicitly detailed in the provided search results. |
Table 2: Phase 1/1b Clinical Trial Data
| Parameter | This compound | DNL151 (BIIB122) |
| Populations Studied | 122 healthy volunteers and 28 Parkinson's disease patients.[1] | 184 healthy volunteers and 36 Parkinson's disease patients.[9] |
| Safety and Tolerability | Generally well-tolerated at doses demonstrating LRRK2 pathway engagement.[1][10] At a high dose, some subjects experienced mild or moderate adverse events, including one severe headache leading to dose reduction and one study withdrawal.[11] | Generally well-tolerated across a broad range of doses for up to 28 days. Most treatment-emergent adverse events were mild to moderate. Two healthy volunteers discontinued (B1498344) due to nausea and headache at high doses. |
| Target Engagement (pS935 LRRK2) | >50% inhibition in blood for both low and high doses tested in PD patients.[11] | Dose-dependent reduction of ≥50% in whole blood at doses >70 mg in healthy volunteers and at all doses in patients. Reduction of ≥80% at doses ≥225 mg. |
| Pathway Engagement (pRab10) | >50% inhibition in blood for both doses tested in PD patients.[11] | Dose-dependent reduction observed. Reduction of ≥50% at all dose levels in patients. |
| Lysosomal Function (Urinary BMP) | 20% and 60% improvement at the low and high doses, respectively, in PD patients.[11] | Dose-dependent reduction of up to 50% at clinically relevant doses.[11] |
| CNS Penetration | Robust cerebrospinal fluid penetration observed in both healthy volunteers and PD patients.[1] | Cerebrospinal fluid to unbound plasma concentration ratio of ~1.[12] |
Rationale for Advancing DNL151
While both this compound and DNL151 demonstrated proof of mechanism and were well-tolerated in early clinical studies, Denali Therapeutics, in collaboration with Biogen, selected DNL151 (BIIB122) for advancement into late-stage clinical trials. This decision was based on DNL151's pharmacokinetic properties, which were considered to offer additional dosing flexibility.[7][8] DNL151 is currently being evaluated in larger Phase 2 studies (BEACON and LUMA) to further assess its safety and efficacy in individuals with Parkinson's disease, both with and without LRRK2 mutations.[5][6][13]
Experimental Protocols
Detailed experimental protocols for the clinical trials can be found in their respective clinical trial registrations. However, a general overview of the methodologies used to generate the data presented is provided below.
Quantification of LRRK2 Inhibition (Target and Pathway Engagement)
-
pS935 LRRK2 and pRab10 Measurement: These phosphorylated proteins are key biomarkers of LRRK2 kinase activity. Their levels are typically measured in whole blood or peripheral blood mononuclear cells (PBMCs) using immunoassays such as enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) assays. The percentage of inhibition is calculated by comparing the levels of the phosphorylated protein after treatment to baseline levels.
Assessment of Lysosomal Function
-
Urinary Bis(monoacylglycerol)phosphate (BMP) Measurement: BMP is a lipid that is enriched in lysosomes, and its levels in urine are considered a biomarker of lysosomal function.[7] Urinary BMP is typically measured using liquid chromatography-mass spectrometry (LC-MS). A reduction in urinary BMP levels is indicative of restored lysosomal function.
Clinical Trial Design
-
Phase 1 Studies: These studies are typically conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of the investigational drug.
-
Phase 1b Studies: These studies are conducted in a small number of patients with the target disease (in this case, Parkinson's disease) to further evaluate safety and to measure biomarkers of target engagement and pathway engagement.
Below is a diagram of a typical clinical trial workflow for these studies.
Caption: Clinical Trial Workflow for this compound and DNL151.
Conclusion
Both this compound and DNL151 have demonstrated the potential of LRRK2 inhibition as a therapeutic strategy for Parkinson's disease. Through rigorous preclinical and early-phase clinical studies, both molecules have shown to be potent inhibitors of LRRK2 that are generally well-tolerated and engage with their target in the intended biological pathway. The selection of DNL151 for further development was based on its favorable pharmacokinetic profile, highlighting the critical importance of drug metabolism and safety characteristics in the drug development process. The ongoing late-stage trials of DNL151 will provide further insights into the potential of LRRK2 inhibition to modify the course of Parkinson's disease.
References
- 1. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for " by Danna Jennings, Sarah Huntwork-Rodriguez et al. [scholarlycommons.henryford.com]
- 3. researchgate.net [researchgate.net]
- 4. frontlinegenomics.com [frontlinegenomics.com]
- 5. Denali Initiates Phase 2a Trial for LRRK2 Inhibitor in Parkinson's [synapse.patsnap.com]
- 6. Denali Therapeutics Announces First Participant Dosed in Phase 2a Study of LRRK2 Inhibitor, BIIB122, in LRRK2-Associated Parkinson’s Disease - BioSpace [biospace.com]
- 7. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. Important phase 1 trial results for LRRK2 inhibitor drug - Cure Parkinson's [cureparkinsons.org.uk]
- 10. Positive Results from Parkinson's LRRK2 Drug Trial | Parkinson's Disease [michaeljfox.org]
- 11. denalitherapeutics.gcs-web.com [denalitherapeutics.gcs-web.com]
- 12. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiercebiotech.com [fiercebiotech.com]
A Comparative Guide to DNL-201 and Other Selective LRRK2 Inhibitors for Parkinson's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic factor in both familial and sporadic Parkinson's disease. The resulting increase in LRRK2 kinase activity is a key target for therapeutic intervention. This guide provides a comparative overview of DNL-201, a selective LRRK2 inhibitor, and other notable inhibitors in the field, with a focus on their performance based on available experimental data.
Executive Summary
This compound is a potent, selective, and CNS-penetrant small molecule inhibitor of LRRK2. Preclinical and early clinical studies have demonstrated its ability to engage its target and modulate downstream pathways associated with lysosomal function. This guide will compare this compound with other well-characterized LRRK2 inhibitors, including DNL-151 (BIIB122), MLi-2, and PF-06685360, across key parameters such as potency, selectivity, and pharmacokinetic properties. While direct head-to-head comparative studies are limited, this guide synthesizes available data to provide a valuable resource for the research community.
Data Presentation
The following tables summarize the quantitative data for this compound and its comparators. It is important to note that values are sourced from various publications and may not be directly comparable due to different experimental conditions.
Table 1: In Vitro and Cellular Potency of LRRK2 Inhibitors
| Compound | Biochemical Potency (IC50/Ki) | Cellular Potency (IC50) | Target(s) | Reference(s) |
| This compound (GNE-0877) | Ki: 0.7 nM | 3 nM | LRRK2 | [1] |
| MLi-2 | IC50: 0.76 nM | 1.4 nM | LRRK2 | [2][3][4][5] |
| PF-06685360 | In vivo IC50: 2.3 nM | Not specified | LRRK2 | [6][7] |
| DNL-151 (BIIB122) | Not specified | Not specified | LRRK2 | [8][9] |
Note: IC50 and Ki values are measures of inhibitory potency. Lower values indicate higher potency.
Table 2: Preclinical and Clinical Pharmacokinetic Profiles of LRRK2 Inhibitors
| Compound | Key Pharmacokinetic Properties | Dosing Regimen (Clinical) | Reference(s) |
| This compound | Good oral bioavailability and brain penetration. | Twice-daily | [1][10] |
| MLi-2 | Centrally active with good oral bioavailability. | Not in clinical trials | [4][5] |
| PF-06685360 | Brain penetrant and orally active. | Not in clinical trials | [6][7] |
| DNL-151 (BIIB122) | Selected over this compound for its pharmacokinetic properties allowing for greater dosing flexibility. CSF/unbound plasma concentration ratio of ~1. | Once-daily | [8][9][10][11][12] |
Mandatory Visualization
LRRK2 Signaling Pathway and Point of Inhibition
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing LRRK2 Inhibitor Potency
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. DNL-151 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. LRRK2-targeting therapies march through the Valley of Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Denali Therapeutics Announces Decision to Advance DNL151 [globenewswire.com]
- 12. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
DNL-201 vs. MLi-2: A Preclinical Comparative Guide for LRRK2 Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two prominent LRRK2 kinase inhibitors, DNL-201 and MLi-2. The information herein is supported by experimental data to aid in the evaluation of these compounds for therapeutic development in neurodegenerative diseases such as Parkinson's disease.
Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease. This has spurred the development of LRRK2 kinase inhibitors as a potential disease-modifying therapeutic strategy. This compound, developed by Denali Therapeutics, and MLi-2, from Merck, are two such potent, selective, and brain-penetrant small molecule inhibitors that have been extensively evaluated in preclinical models. Both compounds function as ATP-competitive inhibitors of LRRK2 kinase activity.[1][2][3]
Comparative Efficacy and Potency
This compound and MLi-2 have demonstrated high potency in inhibiting LRRK2 kinase activity in various assays. The following tables summarize the key quantitative data on their in vitro and in vivo efficacy.
| Inhibitor | Assay Type | Metric | Value (nM) | Reference |
| This compound | LRRK2 Binding | Ki | 0.7 | [4] |
| LRRK2 Cellular Activity | IC50 | 3 | [4] | |
| MLi-2 | Purified LRRK2 Kinase Assay | IC50 | 0.76 | [1][5][6][7] |
| Cellular pSer935 LRRK2 Assay | IC50 | 1.4 | [1][3][5][6] | |
| Radioligand Competition Binding | IC50 | 3.4 | [1][3][5][6] | |
| Table 1: In Vitro Potency of this compound and MLi-2 |
| Inhibitor | Preclinical Model | Dose | Effect | Reference |
| This compound | Rat | Not Specified | Dose-dependent inhibition of LRRK2 in kidney and brain. | [8] |
| Cynomolgus Macaque | Not Specified | Chronic administration was well-tolerated with no adverse findings. | [2][9] | |
| MLi-2 | G2019S KI Mice | 10 mg/kg (acute, oral) | Rapid dephosphorylation of pS1292 and pS935 LRRK2 in brain, kidney, and lung. | [10] |
| G2019S KI Mice | 60 mg/kg/day (10 weeks, in-diet) | Sufficient to inhibit G2019S LRRK2 to wild-type levels across tissues. | [10] | |
| MitoPark Mice | Not Specified | Well-tolerated over a 15-week period. | [1][5] | |
| Table 2: In Vivo Preclinical Data for this compound and MLi-2 |
Mechanism of Action and Downstream Effects
Both this compound and MLi-2 inhibit LRRK2 kinase activity, leading to a reduction in the phosphorylation of LRRK2 itself at serine 935 (pS935) and its downstream substrate, Rab10, at threonine 73 (pT73).[2][9][11] This inhibition has been shown to restore lysosomal function, which is often impaired by hyperactive LRRK2.[2][8][9]
Experimental Protocols
Western Blotting for Phosphorylated LRRK2 and Rab10
A common method to assess the efficacy of LRRK2 inhibitors is to measure the phosphorylation status of LRRK2 and its substrates.
A detailed protocol for Western blotting of LRRK2 and Rab proteins typically involves the following steps:
-
Lysate Preparation: Cells or tissues are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading.
-
SDS-PAGE: A specified amount of protein (e.g., 15 µg) is loaded onto an SDS-polyacrylamide gel for separation by size.[12]
-
Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[12]
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated LRRK2 (pS935) or phosphorylated Rab10 (pT73), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and imaged.
-
Analysis: Band intensities are quantified to determine the relative levels of phosphorylated proteins.
Lysosomal Function Assays
Inhibition of LRRK2 by this compound and MLi-2 has been shown to improve lysosomal function.[2][13] Assays to evaluate this can include:
-
Measurement of Lysosomal Enzyme Activity: Assessing the activity of lysosomal enzymes like GCase, which can be reduced in the presence of LRRK2 mutations.[14]
-
Quantification of Lysosomal Biomarkers: Measuring levels of lysosomal proteins such as LAMP1 or the lipid bis(monoacylglycerol)phosphate (BMP), which can be altered with LRRK2 inhibition.[8][13]
-
Live Cell Imaging of Lysosomal Trafficking: Tracking the movement of lysosomes within cells to assess their dynamics.[15]
A general workflow for a lysosomal function assay is as follows:
Safety and Tolerability in Preclinical Models
Chronic administration of this compound to cynomolgus macaques at pharmacologically relevant doses did not result in adverse findings.[2][9] Similarly, MLi-2 was well-tolerated in MitoPark mice over a 15-week period.[1][5] However, a notable finding with MLi-2 treatment in mice was the observation of morphological changes in the lung, specifically enlarged type II pneumocytes, though these changes were reversible upon cessation of treatment.[1][5]
Conclusion
Both this compound and MLi-2 are highly potent and selective LRRK2 kinase inhibitors that have demonstrated significant promise in preclinical models. They effectively engage their target, modulate downstream signaling pathways, and have shown the potential to correct lysosomal dysfunction associated with LRRK2 hyperactivity. While both compounds exhibit good preclinical safety profiles, the observation of reversible lung morphology changes with MLi-2 in mice is a point of differentiation. The selection of a lead candidate for clinical development would likely depend on a comprehensive evaluation of efficacy, safety, and pharmacokinetic properties in relevant preclinical and clinical settings.
References
- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MLi-2 | LRRK2 | TargetMol [targetmol.com]
- 7. MLi-2 - Applications - CAT N°: 19305 [bertin-bioreagent.com]
- 8. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical modeling of chronic inhibition of the Parkinson’s disease associated kinase LRRK2 reveals altered function of the endolysosomal system in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. investors.denalitherapeutics.com [investors.denalitherapeutics.com]
- 12. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LRRK2 suppresses lysosome degradative activity in macrophages and microglia through MiT-TFE transcription factor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seventy-Two-Hour LRRK2 Kinase Activity Inhibition Increases Lysosomal GBA Expression in H4, a Human Neuroglioma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Head-to-Head Comparison of LRRK2 Inhibitors: Dnl-201 and GSK2578215A
A comprehensive guide for researchers and drug development professionals on the preclinical and clinical profiles of two key Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.
Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease (PD). This has spurred the development of LRRK2 kinase inhibitors as a potential disease-modifying therapy. This guide provides a detailed head-to-head comparison of two prominent LRRK2 inhibitors, Dnl-201 (developed by Denali Therapeutics) and GSK2578215A (developed by GlaxoSmithKline), summarizing their mechanisms of action, preclinical and clinical data, and key experimental protocols.
Mechanism of Action and Cellular Effects
Both this compound and GSK2578215A are small molecule inhibitors that target the kinase activity of LRRK2.[1][2] Increased LRRK2 kinase activity is believed to disrupt cellular processes, including lysosomal function, which is crucial for clearing cellular waste.[1][3] By inhibiting LRRK2, these compounds aim to restore normal lysosomal function and mitigate the downstream pathological effects associated with LRRK2 hyperactivation.
This compound is a central nervous system (CNS)-penetrant, selective, and ATP-competitive LRRK2 kinase inhibitor.[1] Preclinical studies have demonstrated that this compound effectively reduces the phosphorylation of LRRK2 at serine 935 (pS935) and its direct substrate, Rab10, at threonine 73 (pT73).[1] This inhibition of LRRK2 activity has been shown to improve lysosomal function in various cellular models.[1]
GSK2578215A is also a potent and highly selective LRRK2 kinase inhibitor.[2] It has been shown to inhibit the phosphorylation of LRRK2 at serines 910 and 935 in both wild-type and G2019S mutant LRRK2.[4] Studies in cellular models have indicated that GSK2578215A can induce autophagy, a key cellular recycling process.[5]
Preclinical Data Summary
| Parameter | This compound (GNE-7915) | GSK2578215A |
| Target | LRRK2 Kinase | LRRK2 Kinase |
| Mechanism | ATP-competitive inhibitor | Kinase inhibitor |
| CNS Penetration | Yes[1] | Yes[6] |
| Effect on LRRK2 Phosphorylation | Reduces pS935-LRRK2 and pT73-Rab10[1] | Reduces pS910-LRRK2 and pS935-LRRK2[4] |
| Effect on Lysosomal Function | Improves lysosomal function[1] | Induces autophagy[5] |
| In Vivo Efficacy (Dopamine Release in LRRK2 mouse models) | Enhances dopamine (B1211576) release and improves cell function[7][8] | No effect on dopamine release[7][8] |
Clinical Data Summary: this compound
As of the latest available information, this compound has progressed through Phase 1 and Phase 1b clinical trials. GSK2578215A's clinical development status is less publicly documented.
| Trial Phase | Population | Key Findings |
| Phase 1 | 122 Healthy Volunteers | Generally well-tolerated. Demonstrated dose-dependent inhibition of LRRK2 and engagement of the lysosomal pathway. Showed robust cerebrospinal fluid (CSF) penetration.[1][9] |
| Phase 1b | 28 Parkinson's Disease Patients | Generally well-tolerated. Showed significant target engagement and modulation of downstream biomarkers of lysosomal function.[1][10] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: LRRK2 signaling in health, disease, and therapeutic intervention.
Caption: General experimental workflow for evaluating LRRK2 inhibitors.
Experimental Protocols
LRRK2 Kinase Activity Assay (Western Blot)
This protocol describes a common method to assess the inhibition of LRRK2 kinase activity in a cellular context.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T overexpressing LRRK2 or patient-derived fibroblasts) and allow them to adhere. Treat cells with varying concentrations of this compound or GSK2578215A for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total LRRK2, phospho-LRRK2 (e.g., pS935), total Rab10, and phospho-Rab10 (pT73).
-
Detection and Analysis: After washing, incubate the membrane with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase). Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated to determine the extent of inhibition.
Lysosomal Function Assay (LysoTracker Staining)
This protocol provides a method to assess changes in lysosomal morphology and acidification, which are indicators of lysosomal function.
-
Cell Culture and Treatment: Plate neuronal cells or other relevant cell types on coverslips or in imaging-compatible plates. Treat the cells with this compound, GSK2578215A, or a vehicle control.
-
LysoTracker Staining: Incubate the live cells with LysoTracker dye (a fluorescent acidotropic probe for labeling and tracking acidic organelles in live cells) according to the manufacturer's instructions.
-
Imaging: Acquire fluorescent images of the stained cells using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Analyze the images to quantify parameters such as the number, size, and intensity of LysoTracker-positive puncta per cell. An increase in the size and a decrease in the number of lysosomes can indicate lysosomal dysfunction, which may be rescued by effective LRRK2 inhibitors.
In Vivo Dopamine Release Measurement (Fast-Scan Cyclic Voltammetry)
This protocol outlines the methodology used in the head-to-head comparison of this compound and GSK2578215A on dopamine neurotransmission.[2]
-
Animal Models: Utilize mouse models of LRRK2-associated Parkinson's disease (e.g., BAC transgenic mice expressing human G2019S or R1441G LRRK2).
-
Brain Slice Preparation: Prepare acute coronal brain slices containing the dorsal striatum from the mice.
-
Electrochemical Recordings: Use fast-scan cyclic voltammetry with a carbon-fiber microelectrode to measure electrically evoked dopamine release in the striatal slices.
-
Inhibitor Application: Perfuse the brain slices with artificial cerebrospinal fluid (aCSF) containing either this compound (GNE-7915), GSK2578215A, or a vehicle control at a defined concentration.
-
Data Analysis: Measure the amplitude and kinetics of the dopamine signals before and after the application of the inhibitors to determine their effect on dopamine release.
Conclusion
Both this compound and GSK2578215A are potent and selective inhibitors of LRRK2 kinase activity, a key target in the development of therapies for Parkinson's disease. Preclinical data highlight the potential of both compounds to modulate LRRK2-related cellular pathways. Notably, a direct comparative study on dopamine release in LRRK2 mouse models suggests a potential advantage for this compound in restoring dopaminergic function.[7][8] Furthermore, this compound has demonstrated a favorable safety profile and target engagement in early-stage clinical trials, positioning it as a promising candidate for further development.[1] The information and protocols provided in this guide offer a valuable resource for researchers in the field to design and interpret studies aimed at further elucidating the therapeutic potential of these and other LRRK2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. “LRRK2: Autophagy and Lysosomal Activity” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Familial knockin mutation of LRRK2 causes lysosomal dysfunction and accumulation of endogenous insoluble α-synuclein in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. promega.com [promega.com]
- 8. scienceofparkinsons.com [scienceofparkinsons.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. protocols.io [protocols.io]
Validating Dnl-201's On-Target Effects Through Genetic Knockout Models: A Comparative Analysis
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a novel therapeutic is a critical step. This guide provides a comparative analysis of Dnl-201, a selective LRRK2 kinase inhibitor, with genetic knockout models of LRRK2 to validate its on-target effects. The data presented herein demonstrates that pharmacological inhibition of LRRK2 by this compound phenocopies key characteristics of LRRK2 genetic deletion, providing strong evidence of its specific mechanism of action.
Mutations that increase the kinase activity of Leucine-Rich Repeat Kinase 2 (LRRK2) are a significant genetic factor in both familial and sporadic Parkinson's disease.[1][2][3] This has positioned LRRK2 as a promising therapeutic target, with inhibitors like this compound being developed to counteract this hyperactivity.[1][2][3] this compound is a brain-penetrant small molecule that inhibits the kinase activity of LRRK2.[1][2][3] A key strategy to confirm that the effects of a drug are due to its interaction with the intended target is to compare its physiological effects with those of genetically knocking out the target protein.
Comparison of this compound Effects with LRRK2 Knockout Phenotype
| Phenotypic Observation | LRRK2 Knockout (KO) Mice/Rats | This compound (and other LRRK2 Inhibitors) | Alternative LRRK2 Inhibitors (e.g., DNL151/BIIB122, MLi-2) |
| Pulmonary Phenotype | Accumulation of lamellar bodies in type II pneumocytes, leading to an enlarged and foamy appearance of these cells.[4] | At high doses, induces abnormal cytoplasmic accumulation of lamellar bodies in type II pneumocytes in non-human primates, mirroring the KO phenotype.[4][5] | Similar lung abnormalities are observed with other potent LRRK2 inhibitors, suggesting a class effect. |
| Renal Phenotype | Age-dependent darkening of the kidneys and accumulation of autofluorescent pigments in renal tubules.[6] | Chronic administration at high doses can lead to kidney abnormalities that are consistent with the LRRK2 KO phenotype.[1] | Similar renal changes have been reported with other LRRK2 inhibitors in preclinical toxicology studies. |
| Lysosomal Function | Alterations in lysosomal markers and impaired autophagy-lysosomal pathway in the kidneys.[6] | This compound has been shown to modulate lysosomal function, as evidenced by changes in lysosomal biomarkers.[1][2][3] | Inhibition of LRRK2 by other compounds also leads to the modulation of lysosomal pathways. |
| Neurodegeneration | No significant loss of dopaminergic neurons in the substantia nigra.[6] Double knockout of LRRK1 and LRRK2, however, does lead to age-dependent neurodegeneration.[6] | This compound is being developed to prevent neurodegeneration in Parkinson's disease by inhibiting LRRK2's pathogenic kinase activity. It is not expected to cause neurodegeneration. | The therapeutic goal of all LRRK2 inhibitors is to prevent or slow neurodegeneration. |
| Rab10 Phosphorylation | Not applicable (no LRRK2 to phosphorylate Rab10). | This compound robustly inhibits the phosphorylation of Rab10 at threonine-73, a direct substrate of LRRK2.[1] | Inhibition of Rab10 phosphorylation is a key biomarker for target engagement for all LRRK2 kinase inhibitors. |
Experimental Protocols
To enable researchers to replicate and validate these findings, detailed methodologies for key experiments are provided below.
LRRK2 Kinase Activity Assay (In Vitro)
This protocol describes a method to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant LRRK2 protein (wild-type or mutant)
-
LRRKtide (a synthetic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
This compound or other inhibitors
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the this compound dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer.
-
Pre-incubate the enzyme and inhibitor mixture for 10-20 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader, which correlates with kinase activity.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Rab10 Phosphorylation Assay (Cell-Based)
This protocol outlines a method to assess the phosphorylation of Rab10, a direct substrate of LRRK2, in a cellular context.
Materials:
-
HEK293T cells
-
Plasmids encoding LRRK2 and HA-tagged Rab10
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound or other inhibitors
-
Primary antibodies: anti-phospho-Rab10 (Thr73), anti-total Rab10, anti-LRRK2
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blot equipment
Procedure:
-
Co-transfect HEK293T cells with plasmids expressing LRRK2 and HA-Rab10.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-Rab10 (Thr73) and total Rab10.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated Rab10 to total Rab10.
Visualizing the Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the LRRK2 signaling pathway and the experimental workflow for validating this compound's on-target effects.
Caption: LRRK2 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. frontlinegenomics.com [frontlinegenomics.com]
- 4. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. | ALZFORUM [alzforum.org]
- 5. Effect of selective LRRK2 kinase inhibition on nonhuman primate lung | Parkinson's Disease [michaeljfox.org]
- 6. LRRK2 mutant knock-in mouse models: therapeutic relevance in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dnl-201 Efficacy: A Comparative Guide to Antibody Selection for LRRK2 Inhibition
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Dnl-201, a selective LRRK2 inhibitor, robust and reproducible methods for assessing its on-target effects are paramount. This guide provides a comprehensive comparison of commercially available antibodies for key protein targets in the this compound signaling pathway, enabling researchers to confidently select the most suitable reagents for their experimental needs.
This compound is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key therapeutic target in Parkinson's disease.[1][2] The primary mechanism of action of this compound is the reduction of LRRK2 kinase activity. This is biochemically measured by a decrease in the phosphorylation of LRRK2 at serine 935 (pS935) and of its substrate, Rab10, at threonine 73 (pT73).[1][3] Downstream, this inhibition of LRRK2 activity is associated with improved lysosomal function.[1][2]
This guide provides a comparative overview of antibodies for total LRRK2, phospho-LRRK2 (pS935), total Rab10, and phospho-Rab10 (pT73) across various applications, including Western Blot, Immunohistochemistry (IHC), and Flow Cytometry.
Antibody Performance Comparison
Accurate assessment of this compound's effect relies on the specificity and sensitivity of the antibodies used. The following tables summarize recommended antibodies for detecting total and phosphorylated LRRK2 and Rab10, based on available validation data.
Table 1: Recommended Antibodies for LRRK2 Detection
| Application | Target | Antibody Clone/Catalog # | Manufacturer | Species Reactivity | Key Validation Data |
| Western Blot | Total LRRK2 | N241A/34 | NeuroMab | Human, Rat | Recommended for human and rat brain lysates due to high specificity.[4] |
| UDD3 | Epitomics | Human | Suitable for immunoprecipitation of human LRRK2.[4] | ||
| #5559 | Cell Signaling Technology | Human, Mouse, Rat | Validated in LRRK2 knockout mouse tissues.[5] | ||
| Immunohistochemistry | Total LRRK2 | c41-2 | Novus Biologicals | Human | Validated for flow cytometry in human immune cells.[6][7] |
| Flow Cytometry | Total LRRK2 | c41-2 | Novus Biologicals | Human | Demonstrated specificity in LRRK2 knockout mouse spleen cells.[6][8] |
Table 2: Recommended Antibodies for Phospho-LRRK2 (pS935) Detection
| Application | Target | Antibody Clone/Catalog # | Manufacturer | Species Reactivity | Key Validation Data |
| Western Blot | pLRRK2 (S935) | UDD2 10(12) (ab133450) | Abcam | Human, Mouse | Recombinant monoclonal antibody validated for Western Blot.[9] |
| #59576 | Cell Signaling Technology | Human | Recognizes transfected levels of LRRK2 only when phosphorylated at Ser935.[10] | ||
| Epitomics 5099-1 | Epitomics | Human, Mouse | Knockout-validated in mouse embryonic fibroblasts.[11] | ||
| HTRF Assay | pLRRK2 (S935) | HTRF Kit | Revvity | Human, Mouse | High-throughput assay validated against Western Blot.[12] |
Table 3: Recommended Antibodies for Rab10 Detection
| Application | Target | Antibody Clone/Catalog # | Manufacturer | Species Reactivity | Key Validation Data |
| Western Blot | Total Rab10 | [EPR13242] (ab181367) | Abcam | Human, Mouse, Rat | Knockout validated in HAP1 cells.[13] |
| 11808-1-AP | Proteintech | Human, Mouse, Rat | Validated in various cell lysates and tissues.[14] | ||
| MJF-R23 (ab238655) | Abcam | Human, Mouse | Used in Western Blot on human and mouse samples.[15] | ||
| Immunoprecipitation | Total Rab10 | MJF-R23 (ab259751) | Abcam | Mouse | Validated for immunoprecipitation.[15] |
| Immunofluorescence | Total Rab10 | MJF-R23 (ab259751) | Abcam | Mouse | Validated for immunofluorescence.[15] |
Table 4: Recommended Antibodies for Phospho-Rab10 (pT73) Detection
| Application | Target | Antibody Clone/Catalog # | Manufacturer | Species Reactivity | Key Validation Data |
| Western Blot | pRab10 (T73) | [MJF-R21] (ab230261) | Abcam | Human, Mouse | Knockout validated in Rab10 knockout MEF cells.[16] |
| MJFF-pRab10 | N/A | Mouse | Demonstrates selectivity for the His-Thr(P) motif in Rab10.[17] | ||
| Immunofluorescence | pRab10 (T73) | N/A | N/A | Human, Mouse | Specificity confirmed using Rab10 knockout induced neurons.[18] |
| HTRF Assay | pRab10 (T73) | HTRF Kit | Revvity | Human | Specific for the detection of phosphorylated Rab10 protein.[19] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for key experimental techniques used to assess this compound activity.
Western Blotting for LRRK2 and Rab10 Phosphorylation
This protocol is adapted from established methods for detecting LRRK2 pathway components.[20]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in buffer containing 50 mM Tris-HCl pH 7.5, 1 mM EGTA, 1 mM EDTA, 1 mM sodium orthovanadate, 10 mM β-glycerophosphate, 50 mM NaF, 5 mM sodium pyrophosphate, 0.27 M sucrose, 1% (v/v) Triton X-100, and 0.1% (v/v) 2-mercaptoethanol.[11]
-
Incubate on ice for 30 minutes and centrifuge at 13,000 rpm for 20 minutes at 4°C.[21]
-
Determine protein concentration of the supernatant using a BCA protein assay kit.[21]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a 6-12% SDS-PAGE gel.[21]
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (refer to tables for recommended dilutions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Immunohistochemistry for LRRK2 in Brain Tissue
This protocol is a general guideline for fluorescent immunolabeling of LRRK2 in mouse brain sections.[22][23][24]
-
Tissue Preparation:
-
Perfuse animals with PBS followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA overnight.
-
Cryoprotect the brain in 30% sucrose.
-
Section the brain at 40 µm using a cryostat.
-
-
Staining:
-
Wash free-floating sections with PBS.
-
Perform antigen retrieval if necessary (e.g., citrate (B86180) buffer, pH 6.0, at 95°C for 10 minutes).
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with 5% normal goat serum in PBS with 0.1% Triton X-100 for 1 hour.
-
Incubate sections with the primary antibody (refer to Table 1) overnight at 4°C.
-
Wash sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash sections three times with PBS.
-
Mount sections on slides with a mounting medium containing DAPI.
-
-
Imaging:
-
Visualize sections using a confocal microscope.
-
Flow Cytometry for LRRK2 in Immune Cells
This protocol is based on methods for detecting intracellular LRRK2 in human peripheral blood mononuclear cells (PBMCs).[8][25][26]
-
Cell Preparation:
-
Isolate PBMCs from whole blood using a Ficoll-Paque gradient.
-
Stimulate cells if required (e.g., with IFN-γ to increase LRRK2 expression).[8]
-
-
Staining:
-
Fix and permeabilize cells using a commercial intracellular staining kit.
-
Block Fc receptors with normal mouse IgG.[26]
-
Incubate cells with the primary antibody against LRRK2 (e.g., c41-2) for 1 hour at 4°C.[8]
-
Wash cells with staining buffer.
-
Incubate with a fluorescently labeled secondary antibody for 30 minutes at 4°C.
-
Wash cells with staining buffer.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on specific immune cell populations.
-
Signaling Pathway and Experimental Workflow
To provide a clear visual representation of the biological context and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. DNL201 | ALZFORUM [alzforum.org]
- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive characterization and optimization of anti-LRRK2 (leucine-rich repeat kinase 2) monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 Antibody | Cell Signaling Technology [cellsignal.com]
- 6. LRRK2 contributes to monocyte dysregulation in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-LRRK2 (phospho S935) antibody [UDD2 10(12)] (ab133450) | Abcam [abcam.com]
- 10. Phospho-LRRK2 (Ser935) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho LRRK2 antibody | knockout validation | Epitomics 5099-1 [labome.com]
- 12. HTRF Human and Mouse Phospho-LRRK2 (Ser935) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 13. Anti-RAB10 antibody [EPR13242] (ab181367) | Abcam [abcam.com]
- 14. RAB10 antibody (11808-1-AP) | Proteintech [ptglab.com]
- 15. rat Rab10 antibody | antibody review based on formal publications [labome.com]
- 16. Anti-RAB10 (phospho T73) antibody [MJF-R21] (ab230261) | Abcam [abcam.com]
- 17. Development of phospho-specific Rab protein antibodies to monitor in vivo activity of the LRRK2 Parkinson's disease kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular and subcellular localization of Rab10 and phospho-T73 Rab10 in the mouse and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HTRF Human and Mouse Phospho-RAB10 (Thr73) Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 20. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 21. Brain injury induces HIF-1α-dependent transcriptional activation of LRRK2 that exacerbates brain damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 23. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 24. youtube.com [youtube.com]
- 25. Measuring LRRK2 Phosphorylation by Flow Cytometry | Parkinson's Disease [michaeljfox.org]
- 26. Regulation of LRRK2 Expression Points to a Functional Role in Human Monocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of LRRK2 Inhibitors
The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors marks a significant advancement in the therapeutic strategy for Parkinson's disease, addressing both genetic and sporadic forms of the neurodegenerative disorder. A critical aspect of this development is the characterization of the pharmacokinetic (PK) profiles of these inhibitors to ensure optimal target engagement within the central nervous system (CNS) while minimizing peripheral side effects. This guide offers a comparative analysis of the pharmacokinetic properties of key LRRK2 inhibitors in clinical and preclinical development, including Denali Therapeutics' DNL201 and DNL151 (BIIB122).
Comparative Pharmacokinetic Data
The following tables summarize the available preclinical and clinical pharmacokinetic parameters of selected LRRK2 inhibitors. It is important to note that direct comparisons should be made with caution due to variations in study designs, species, and analytical methodologies.
Table 1: Clinical Pharmacokinetic and Pharmacodynamic Profiles of LRRK2 Inhibitors
| Compound | Development Phase | Population | Key Pharmacokinetic/Pharmacodynamic Highlights | Brain Penetration | Reference |
| DNL201 | Phase 1b Complete | Healthy Volunteers & Parkinson's Disease Patients | - Achieved >90% LRRK2 kinase activity inhibition at peak and >50% at trough drug levels in healthy volunteers. - In Parkinson's disease patients, demonstrated >50% inhibition of pS935 LRRK2 and pRab10 in blood.[1] - Generally well-tolerated. | Robust CSF penetration observed.[1] | [1] |
| DNL151 (BIIB122) | Phase 2b/3 Ongoing | Healthy Volunteers & Parkinson's Disease Patients | - Selected over DNL201 for a "preferred pharmacokinetic profile" allowing for more dosing flexibility. - Dose-dependent median reductions from baseline in whole-blood pS935 LRRK2 (≤98%) and pT73 pRab10 (≤93%).[2] - Generally well-tolerated.[2][3] | Excellent brain penetration with a CSF/unbound plasma concentration ratio of ~1 (range, 0.7-1.8).[2][3] | [2][3] |
| BIIB094 | Phase 1 Complete | Parkinson's Disease Patients | - Antisense oligonucleotide (ASO) administered intrathecally. - Safety, tolerability, and pharmacokinetic profile were evaluated. | Direct CNS administration. |
Note: Specific quantitative values for Cmax, Tmax, and half-life from clinical trials are not consistently reported in the public domain.
Table 2: Preclinical Pharmacokinetic and In Vitro Potency of LRRK2 Inhibitors
| Compound | Species | Route | Key Pharmacokinetic/Potency Highlights | Reference |
| DNL201 | Mouse, Rat, Cynomolgus Macaque | Oral | - Moderate half-life and good bioavailability in preclinical species. | [4] |
| MLi-2 | Mouse | Oral | - High absorption and oral bioavailability. - IC50 of 0.76 nM (in vitro).[5] | [5] |
| GNE-7915 | - Ki of 1 nM (in vitro). | [6] | ||
| PF-06447475 (PFE-360) | - IC50 of 3 nM (wild-type LRRK2) and 11 nM (G2019S LRRK2) in biochemical assays.[6] | [6] |
Key Experimental Protocols
Detailed experimental protocols for clinical trials are extensive. Below are representative methodologies for key preclinical and analytical experiments.
Quantitative Analysis of LRRK2 Inhibitors in Biological Matrices (LC-MS/MS)
This protocol provides a general method for the quantification of LRRK2 inhibitors in plasma and brain tissue.
-
Sample Preparation:
-
Plasma: To 100 µL of plasma, add a known concentration of an internal standard (typically a stable isotope-labeled version of the analyte). Precipitate proteins by adding 300 µL of acetonitrile (B52724). Vortex the sample and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation with acetonitrile containing the internal standard. Centrifuge the sample and collect the supernatant.
-
-
Liquid Chromatography (LC):
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode, detecting specific precursor-to-product ion transitions for the LRRK2 inhibitor and the internal standard.
-
Quantify the inhibitor concentration by comparing its peak area ratio to the internal standard against a standard curve.[7]
-
In Vivo Microdialysis for Brain Penetration Assessment
This protocol outlines a general procedure for assessing the concentration of an LRRK2 inhibitor in the brain extracellular fluid of a freely moving animal (e.g., a rat).
-
Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum).
-
Secure the cannula to the skull using dental cement and allow the animal to recover.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[8][9]
-
After a stabilization period, collect baseline dialysate samples.
-
Administer the LRRK2 inhibitor via the desired route (e.g., oral gavage, intravenous injection).
-
Continue to collect dialysate samples at predetermined time intervals.
-
Analyze the concentration of the LRRK2 inhibitor in the dialysate and in parallel-collected plasma samples using LC-MS/MS to determine the unbound brain-to-plasma concentration ratio (Kp,uu).[8]
-
Mandatory Visualizations
LRRK2 Signaling Pathway
Pharmacokinetic Study Workflow
References
- 1. alzforum.org [alzforum.org]
- 2. LRRK2 Inhibition by BIIB122 in Healthy Participants and Patients with Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Dnl-201: A Comparative Analysis of a Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitor for Parkinson's Disease
A detailed examination of the preclinical and clinical findings for Dnl-201, a selective LRRK2 inhibitor, reveals a promising therapeutic candidate for Parkinson's disease. This guide provides a comprehensive comparison of this compound with its successor, Dnl-151 (BIIB122), summarizing key quantitative data and outlining the experimental methodologies from published studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and its potential as a disease-modifying therapy.
Executive Summary
This compound is a first-in-class, central nervous system (CNS)-penetrant, small-molecule inhibitor of LRRK2 kinase activity.[1] Mutations in the LRRK2 gene that lead to increased kinase activity are a significant genetic risk factor for Parkinson's disease, making LRRK2 a compelling therapeutic target.[2][3] this compound has been evaluated in a series of preclinical and clinical studies to assess its safety, tolerability, and ability to engage its target and modulate downstream pathways. While this compound demonstrated positive results, its development was succeeded by Dnl-151 (BIIB122), which was selected for further clinical trials due to more favorable pharmacokinetic properties.[4] This guide will present the key findings for this compound and draw comparisons with Dnl-151 where data is available.
Mechanism of Action: LRRK2 Inhibition
Increased LRRK2 kinase activity is believed to contribute to the pathogenesis of Parkinson's disease by impairing lysosomal function.[1][3] LRRK2 inhibitors like this compound are designed to reduce this hyperactivity, thereby restoring normal lysosomal function and potentially slowing disease progression.[5] The mechanism involves the inhibition of LRRK2's kinase activity, which can be measured by the reduction in the phosphorylation of LRRK2 at serine 935 (pS935) and its substrate, Rab10 at threonine 73 (pT73).[1]
Caption: this compound's proposed mechanism of action in Parkinson's disease.
Preclinical Findings
Preclinical studies involving cellular and animal models were crucial in establishing the initial efficacy and safety profile of this compound.
In Vitro Studies
In various cell-based assays, this compound demonstrated a dose-dependent inhibition of LRRK2 activity.[6] Notably, in cells derived from patients carrying the G2019S LRRK2 mutation, this compound was shown to restore lysosomal structure and function, which are typically impaired due to the mutation.[6]
In Vivo Studies
Animal models provided further evidence of this compound's therapeutic potential.
-
Rodent Models: In rats, oral administration of this compound resulted in a dose-dependent inhibition of pS935 LRRK2 in both the kidney and brain tissue.[7]
-
Non-Human Primate Models: Chronic administration of this compound to cynomolgus macaques at pharmacologically relevant doses was well-tolerated and did not lead to adverse findings.[1] Similar to rodent models, a dose-dependent inhibition of LRRK2 activity was observed in both peripheral blood mononuclear cells (PBMCs) and brain homogenates.[7] A nine-month chronic toxicity study in macaques showed the drug was tolerated up to the highest dose tested with no mortality or significant effects on vital signs.[6]
Clinical Trial Findings
This compound progressed to Phase 1 and Phase 1b clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers and Parkinson's disease patients.
Phase 1 Study in Healthy Volunteers
A randomized, double-blind, placebo-controlled study was conducted in 122 healthy adult volunteers.[1][6] Participants received single ascending doses (SAD) ranging from 10 to 225 mg or multiple ascending doses (MAD) ranging from 40 mg once daily to 100 mg twice daily for 10 days.[6]
Key Findings:
-
Safety and Tolerability: this compound was generally well-tolerated.[6] The most common treatment-emergent adverse events (TEAEs) at doses of 150 mg or more once daily and 100 mg or more twice daily were headache (40%), dizziness (13%), and nausea (13%).[6] No serious adverse events were reported.[6][8]
-
Pharmacokinetics: this compound demonstrated robust cerebrospinal fluid (CSF) penetration.[1]
-
Pharmacodynamics: A dose-dependent reduction in LRRK2 activity was observed, with a median reduction of 75% to 82% in whole-blood LRRK2 activity at doses of 80 and 100 mg twice daily.[6]
Phase 1b Study in Parkinson's Disease Patients
This multi-center, double-blind, placebo-controlled study enrolled 28 Parkinson's disease patients, both with and without LRRK2 mutations.[4][6] Patients received either a low dose, a high dose, or a placebo for 28 days.[4]
Key Findings:
-
Safety and Tolerability: this compound was generally well-tolerated.[4] The most common TEAEs were headache and nausea.[4] The majority of patients on the low dose experienced no or mild TEAEs, while those on the high dose experienced mild to moderate TEAEs.[4]
-
Target Engagement: A 50-75% inhibition of pS935 LRRK2 was achieved across the dosing period at steady state.[4]
-
Lysosomal Biomarkers: The treatment led to a decrease in urinary bis(monoacylglycerol)phosphate (BMP), a biomarker of lysosomal function, suggesting a reversal of lysosomal pathway defects.[6][9]
Quantitative Data Summary
| Study Phase | Population | N | Key Efficacy/Target Engagement Metric | Result | Key Safety Finding |
| This compound | |||||
| Phase 1 | Healthy Volunteers | 122 | Whole-blood LRRK2 activity inhibition (80 & 100 mg twice daily) | 75-82% median reduction[6] | Most common TEAEs: headache, dizziness, nausea[6] |
| Phase 1b | Parkinson's Disease Patients | 28 | pS935 LRRK2 inhibition | 50-75% inhibition[4] | Generally well-tolerated; most common TEAEs: headache, nausea[4] |
| Dnl-151 (BIIB122) | |||||
| Phase 1b | Parkinson's Disease Patients | 25 (as of Aug 2020) | Target Engagement | >50%[5] | Generally well-tolerated |
| Urinary BMP reduction | Up to 50%[5] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and verification of research findings. Below are generalized methodologies based on the available information from published studies.
Preclinical In Vivo LRRK2 Inhibition Assessment
-
Animal Models: Male Sprague-Dawley rats and cynomolgus macaques.
-
Drug Administration: Oral gavage of this compound at various doses.
-
Sample Collection: Blood samples (for PBMC isolation), kidney, and brain tissues were collected at specified time points post-administration.
-
Biomarker Analysis: LRRK2 and Rab10 phosphorylation levels (pS935 LRRK2 and pT73 Rab10) were quantified using immunoassays (e.g., Western blot or ELISA).
Clinical Trial Methodology (Phase 1/1b)
-
Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.
-
Participant Population: Healthy adult volunteers and patients with mild-to-moderate Parkinson's disease (with and without LRRK2 mutations).
-
Intervention: Oral administration of this compound or placebo at escalating doses for a specified duration (e.g., 10 or 28 days).
-
Assessments:
-
Safety and Tolerability: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.
-
Pharmacokinetics: Measurement of this compound concentrations in plasma and cerebrospinal fluid.
-
Pharmacodynamics: Quantification of pS935 LRRK2 in whole blood and urinary BMP levels.
-
Caption: A simplified workflow of the this compound clinical trials.
Comparison with Dnl-151 (BIIB122)
Denali Therapeutics developed Dnl-151 in parallel with this compound.[10] While both molecules showed promise, Dnl-151 was ultimately selected to advance into later-stage clinical trials.[4] The primary reason cited for this decision was Dnl-151's more favorable pharmacokinetic properties, which allow for greater dosing flexibility.[5]
In a Phase 1b study, Dnl-151 demonstrated over 50% target engagement and up to a 50% reduction in the lysosomal marker urinary BMP.[5] These results are comparable to those observed with this compound, suggesting a similar mechanism of action and therapeutic potential. Dnl-151, now known as BIIB122, is being co-developed by Denali and Biogen and is currently in later-stage clinical trials.[11]
Conclusion
The findings from preclinical and early-phase clinical studies of this compound provide strong evidence for its ability to safely inhibit LRRK2 kinase activity and modulate downstream lysosomal pathways in both healthy individuals and Parkinson's disease patients. Although its development was not pursued in favor of Dnl-151 (BIIB122), the data generated for this compound has been instrumental in validating LRRK2 as a viable therapeutic target for Parkinson's disease. The continued development of LRRK2 inhibitors holds significant promise for a disease-modifying treatment for this neurodegenerative disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 6. LRRK2 Inhibitors as Promising Treatment for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 8. alzforum.org [alzforum.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. scienceofparkinsons.com [scienceofparkinsons.com]
- 11. New clinical trials targeting the LRRK2 gene - Cure Parkinson's [cureparkinsons.org.uk]
DNL-201's Impact on LRRK2 Substrates Beyond Rab10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor DNL-201 and its effect on various Rab GTPase substrates, with a particular focus on those other than the well-characterized Rab10. As the therapeutic targeting of LRRK2 kinase activity is a promising strategy for Parkinson's disease, understanding the broader substrate engagement profile of inhibitors like this compound is crucial for evaluating their mechanism of action and potential off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.
Comparative Analysis of LRRK2 Inhibitor Effects on Rab Substrate Phosphorylation
While the primary focus of many initial studies on this compound has been its potent inhibition of Rab10 phosphorylation, evidence suggests a broader impact on other LRRK2 Rab substrates. The following table summarizes the known effects of this compound on Rab10 and Rab12 phosphorylation and includes comparative data from other well-characterized LRRK2 inhibitors, MLi-2 and GNE-7915, to provide a broader context of LRRK2 substrate inhibition.
| LRRK2 Inhibitor | Rab Substrate | Phosphorylation Site | Experimental System | Observed Effect | Citation(s) |
| This compound | Rab10 | Thr73 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Dose-dependent decrease in phosphorylation. | [1] |
| Cynomolgus Macaque Brain and Kidney | Significant inhibition of phosphorylation. | [2][3] | |||
| Rab12 | Not specified | Cynomolgus Macaque Brain and Kidney | Dose-dependent reduction in phosphorylation. | [1] | |
| MLi-2 | Rab8A | Thr72 | Mouse Embryonic Fibroblasts (MEFs) | Complete prevention of phosphorylation increase in LRRK2-R1441C MEFs. | |
| Rab10 | Thr73 | Human PBMCs | Strong diminishment of phosphorylation. | [4] | |
| Rab12 | Ser106 | Human PBMCs | Strong diminishment of phosphorylation. | [4] | |
| G2019S LRRK2 Knock-in Mice | Robust dephosphorylation across tissues. | ||||
| GNE-7915 | Rab10 | Thr73 | LRRK2 R1441G Mutant Mice (Lung) | Significant inhibition of phosphorylation. | |
| Rab12 | Ser106 | LRRK2 R1441G Mutant Mice (Lung) | Significant inhibition of phosphorylation. |
LRRK2 Signaling Pathway and Inhibitor Action
The following diagram illustrates the central role of LRRK2 in phosphorylating a subset of Rab GTPases and how inhibitors like this compound block this activity.
Caption: LRRK2 kinase phosphorylates Rab substrates, which is blocked by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess the phosphorylation status of LRRK2 substrates.
Western Blotting for Phospho-Rab Proteins
This method provides a semi-quantitative assessment of protein phosphorylation.
a. Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
b. SDS-PAGE and Electrotransfer:
-
Separate 20-40 µg of protein lysate on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated Rab protein (e.g., anti-phospho-Rab10 (Thr73)) and total Rab protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
d. Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-Rab signal to the total Rab signal.
Mass Spectrometry for Phospho-Rab Quantification
Mass spectrometry (MS) offers a highly sensitive and quantitative method for identifying and quantifying phosphorylation sites.
a. Protein Extraction and Digestion:
-
Extract proteins from cells or tissues as described for Western blotting.
-
Reduce and alkylate the proteins, followed by in-solution or in-gel digestion with trypsin.
b. Phosphopeptide Enrichment (Optional but Recommended):
-
Enrich for phosphopeptides using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to increase the detection sensitivity of low-abundance phosphopeptides.
c. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
d. Data Analysis:
-
Identify peptides and phosphorylation sites using database search algorithms (e.g., MaxQuant, Spectronaut).
-
Quantify the relative abundance of phosphorylated peptides across different samples. For absolute quantification, spike in known amounts of stable isotope-labeled standard peptides.
Experimental Workflow for Assessing LRRK2 Inhibitor Efficacy
The following diagram outlines a typical workflow for evaluating the efficacy of a LRRK2 inhibitor like this compound on Rab substrate phosphorylation.
Caption: Workflow for testing LRRK2 inhibitor effects on Rab phosphorylation.
Conclusion
This compound is a potent LRRK2 inhibitor that has been demonstrated to effectively reduce the phosphorylation of Rab10 and Rab12. While direct quantitative data on its effects on other LRRK2 substrates like Rab8 and Rab35 are limited in publicly available literature, the broader activity of other LRRK2 inhibitors suggests that this compound likely inhibits a wider range of Rab GTPases. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the substrate profile of this compound and other LRRK2 inhibitors. A comprehensive understanding of these interactions is paramount for the continued development of targeted therapies for Parkinson's disease.
References
Assessing the Therapeutic Window of LRRK2 Inhibitors: A Comparative Analysis of DNL-201 and Other Compounds
For Researchers, Scientists, and Drug Development Professionals
The development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors represents a promising therapeutic avenue for Parkinson's disease. A critical factor in the successful clinical translation of these inhibitors is a favorable therapeutic window, ensuring target engagement and efficacy at exposures that are well-tolerated. This guide provides a comparative assessment of the therapeutic window of DNL-201, a selective LRRK2 inhibitor, against other notable compounds in the field, supported by available preclinical and clinical data.
Quantitative Data Summary
The following tables summarize the key in vitro potency and preclinical safety data for this compound and other selected LRRK2 inhibitors. A wider gap between the potency (IC50) and the highest non-toxic dose (NOAEL) suggests a more favorable therapeutic window.
| Compound | Assay Type | Target | IC50 Value | Reference(s) |
| This compound (GNE-0877) | Cellular Assay | LRRK2 | 3 nM | [1] |
| DNL-151 (BIIB122) | Not explicitly found | LRRK2 | Not explicitly found | |
| MLi-2 | Purified LRRK2 Kinase Assay | LRRK2 | 0.76 nM | [2][3] |
| Cellular Assay (pSer935) | LRRK2 | 1.4 nM | [2][3][4] | |
| Radioligand Binding Assay | LRRK2 | 3.4 nM | [2][3][4] | |
| GNE-7915 | Cellular Assay | LRRK2 | 9 nM | [1][5] |
Table 1: In Vitro Potency of LRRK2 Inhibitors. This table provides a comparison of the half-maximal inhibitory concentration (IC50) values for this compound and other LRRK2 inhibitors. Lower IC50 values indicate higher potency.
| Compound | Species | Study Duration | No Observed Adverse Effect Level (NOAEL) | Observed Adverse Effects at Higher Doses | Reference(s) |
| This compound | Cynomolgus Macaque | Chronic | Not associated with adverse findings at pharmacologically relevant doses | Not specified | [6][7][8] |
| DNL-151 (BIIB122) | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found | |
| MLi-2 | MitoPark Mice | 15 weeks | Well-tolerated at exposures >100x in vivo plasma IC50 | Morphologic changes in the lung (enlarged type II pneumocytes) | [4][9] |
| GNE-7915 | Cynomolgus Monkey | 7 days | Not established | Administration limited due to physical signs at 65 mg/kg/day | [3] |
| Rhesus Monkey | 14 days | Not established | Administration limited due to physical signs at 22.5 mg/kg b.i.d. | [3] |
Table 2: Preclinical Safety and Tolerability of LRRK2 Inhibitors. This table summarizes available preclinical toxicology data, including the No Observed Adverse Effect Level (NOAEL) where available. The NOAEL is the highest dose at which no adverse effects were observed.
LRRK2 Signaling Pathway and Point of Inhibition
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, leading to increased kinase activity.[10] This hyperactivity is thought to disrupt cellular processes, including vesicular trafficking and lysosomal function, through the phosphorylation of substrates like Rab GTPases. LRRK2 inhibitors, such as this compound, act by blocking the kinase activity of LRRK2, thereby preventing the phosphorylation of its downstream targets.
Figure 1: LRRK2 Signaling Pathway and Inhibition by this compound
Experimental Protocols
A comprehensive assessment of the therapeutic window relies on a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays cited in this guide.
In Vitro LRRK2 Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the potency of a compound in inhibiting the kinase activity of purified LRRK2 enzyme.
-
Reagents and Materials:
-
Recombinant human LRRK2 protein (wild-type and/or mutant)
-
LRRK2 substrate (e.g., LRRKtide peptide)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
384-well assay plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or phosphospecific antibodies)
-
-
Procedure:
-
Add 1 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant LRRK2 enzyme diluted in kinase assay buffer to each well.
-
Pre-incubate the enzyme and inhibitor mixture for 20-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence for ADP-Glo™ or ELISA with a phosphospecific antibody).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular LRRK2 Target Engagement Assay (pRab10 Western Blot)
This assay measures the ability of a compound to inhibit LRRK2 activity within a cellular context by quantifying the phosphorylation of a direct downstream substrate, Rab10.
-
Reagents and Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T, SH-SY5Y)
-
Cell culture medium and supplements
-
Test compounds serially diluted in DMSO
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Rab10 (pT73), anti-total Rab10, anti-LRRK2, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 90 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Rab10 signal to total Rab10 or the loading control.
-
Calculate the percent inhibition of Rab10 phosphorylation and determine the cellular EC50 value.
-
In Vitro Lysosomal Function Assay
LRRK2 hyperactivity has been linked to impaired lysosomal function. This assay assesses the ability of LRRK2 inhibitors to restore lysosomal function in cellular models.
-
Reagents and Materials:
-
Cells with known lysosomal dysfunction (e.g., patient-derived fibroblasts with LRRK2 mutations)
-
Test compounds
-
Lysosomal substrate with a fluorophore that is quenched in the acidic lysosomal environment and fluoresces upon degradation (e.g., DQ-BSA)
-
Live-cell imaging system or plate reader
-
-
Procedure:
-
Culture cells in the presence of the test compound or vehicle control for a specified period.
-
Load the cells with the DQ-BSA substrate according to the manufacturer's instructions.
-
After an incubation period to allow for substrate uptake and processing, wash the cells.
-
Measure the fluorescence intensity using a microscope or plate reader.
-
An increase in fluorescence in compound-treated cells compared to vehicle-treated cells indicates an improvement in lysosomal degradative capacity.
-
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for identifying and characterizing LRRK2 inhibitors and the conceptual framework of the therapeutic window.
Figure 2: LRRK2 Inhibitor Screening Cascade
Figure 3: Conceptual Diagram of the Therapeutic Window
Discussion and Conclusion
The assessment of a therapeutic window is a multi-faceted process that integrates potency, target engagement, and safety data. Based on the available information, this compound demonstrates high cellular potency with an IC50 in the low nanomolar range. Importantly, preclinical studies in non-human primates suggest that this compound is well-tolerated at pharmacologically active doses, a crucial indicator of a potentially favorable therapeutic window.[6][7][8]
In comparison, while MLi-2 shows exceptional in vitro potency, preclinical studies have noted morphological changes in the lungs of treated mice, although these were observed at exposures significantly higher than the in vivo IC50.[4][9] GNE-7915, another potent LRRK2 inhibitor, showed dose-limiting toxicities in non-human primate studies, suggesting a narrower therapeutic window compared to this compound.[3] Denali Therapeutics ultimately selected DNL-151 (BIIB122) to advance into later-stage clinical trials over this compound, citing a more favorable pharmacokinetic profile, which can also contribute to a better therapeutic window.
References
- 1. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effects of LRRK2 Inhibitors in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. akltherapeutics.com [akltherapeutics.com]
- 6. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Dnl-201: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling Dnl-201, a potent and selective LRRK2 inhibitor, must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated contaminated materials.
This compound, also known as GNE-0877, is classified as an acute oral toxin (Category 4).[1] Improper disposal can pose significant health risks and environmental hazards. Therefore, all this compound waste must be managed through an approved waste disposal plant.[1]
Key Disposal Principles
The fundamental principle for this compound disposal is that it must not be discarded through conventional laboratory waste streams such as regular trash or sanitary sewers.[2][3] All materials contaminated with this compound are to be treated as hazardous chemical waste.
Quantitative Data Summary
The following table summarizes key chemical and safety information for this compound, which is essential for a comprehensive risk assessment in the laboratory.
| Property | Value |
| Synonyms | GNE-0877, this compound, DNL 201 |
| CAS Number | 1374828-69-9 |
| Molecular Formula | C14H16F3N7 |
| Molecular Weight | 339.326 g/mol |
| GHS Classification | Acute toxicity, Oral (Category 4) |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe segregation, containment, and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use dedicated, clearly labeled, and leak-proof containers for all this compound waste. These containers should be made of a material compatible with this compound and any solvents used.
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and gowns, pipette tips, and other lab supplies. Collect this waste in a designated hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and shatter-resistant container. Do not mix aqueous and organic solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
2. Labeling and Documentation:
-
Hazardous Waste Tag: All waste containers must be labeled with a hazardous waste tag as soon as the first item of waste is added.[4]
-
Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents, including "this compound" (do not use abbreviations), and any solvents or other chemicals present.[1][4]
3. Storage:
-
Satellite Accumulation Area (SAA): Store all this compound waste containers in a designated and secure Satellite Accumulation Area within the laboratory where the waste is generated.[5][6] This area should be clearly marked.
-
Container Management: Keep all waste containers securely closed except when adding waste.[1][7]
-
Secondary Containment: Place liquid waste containers in a secondary containment pan to prevent the spread of potential spills.[7]
4. Disposal:
-
Contact EHS: Once a waste container is full or has been in storage for the maximum allowable time (consult your institutional guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[8]
-
Professional Disposal: Do not attempt to treat or dispose of this compound waste yourself. The disposal must be handled by a licensed and approved hazardous waste management company arranged by your EHS department.
Emergency Procedures
In the event of a spill or accidental exposure, follow these immediate safety measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek prompt medical attention.[1]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Ingestion: If swallowed, rinse your mouth with water. Call a poison control center or physician immediately.[1]
-
Spill Cleanup: For any spills, alert your colleagues and supervisor, and follow your institution's established spill cleanup procedures for potent or hazardous materials. Use a chemical spill kit and wear appropriate PPE.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. mwcog.org [mwcog.org]
- 2. danielshealth.com [danielshealth.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. orf.od.nih.gov [orf.od.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. odu.edu [odu.edu]
- 7. nems.nih.gov [nems.nih.gov]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Dnl-201
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling of Dnl-201, a potent, orally available, brain-penetrant inhibitor of the leucine-rich repeat kinase 2 (LRRK2). Adherence to these guidelines is critical to ensure personnel safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As a potent small molecule kinase inhibitor, it should be handled as a hazardous substance. Primary routes of exposure include inhalation of powder, dermal contact, and accidental ingestion. A comprehensive PPE protocol is therefore mandatory.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Double Nitrile Gloves | Chemically resistant, powder-free nitrile gloves. The outer glove cuff should extend over the gown sleeve. | Prevents skin absorption. Double gloving provides an additional layer of protection and allows for immediate removal of the outer glove if contaminated[2][3]. |
| Body Protection | Disposable Gown | Solid-front, back-closing, long-sleeved gown made of a low-permeability fabric (e.g., polyethylene-coated). | Protects skin and personal clothing from contamination. Must be discarded as hazardous waste after use or if contaminated[2]. |
| Eye & Face Protection | Safety Goggles & Face Shield | ANSI Z87.1-compliant safety goggles. A full face shield should be worn over goggles when handling the powder or concentrated solutions. | Protects against splashes and aerosolized particles entering the eyes or face[4]. |
| Respiratory Protection | N95 Respirator (or higher) | NIOSH-approved N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified containment system to prevent inhalation[2][3]. |
| Foot & Hair Protection | Shoe & Hair Covers | Disposable, non-slip shoe covers and a hair bonnet. | Prevents the spread of contamination outside of the designated work area[4]. |
Operational Plan: Safe Handling and Storage
All procedures involving this compound, especially the handling of the solid compound and preparation of stock solutions, must be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation and contamination risks.
Step-by-Step Handling Procedure:
-
Preparation: Before beginning work, ensure all necessary PPE is available and in good condition. Prepare the workspace by covering the surface with absorbent, plastic-backed paper to contain potential spills[3]. An emergency spill kit should be readily accessible.
-
Donning PPE: Put on all required PPE in the correct order before handling the compound.
-
Weighing: If weighing the solid form of this compound, perform this task within the containment of a fume hood or BSC. Use a tared weigh boat to minimize the dispersion of powder.
-
Reconstitution: When preparing solutions, add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Labeling: Clearly label all containers with the compound name (this compound), concentration, solvent, date of preparation, and the researcher's initials.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
All waste materials that have come into contact with this compound are considered hazardous and must be disposed of in accordance with institutional and local regulations for hazardous chemical waste.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Hazardous Waste | Contaminated gloves, gowns, shoe covers, absorbent liners, weigh boats, pipette tips, and empty vials. | Designated, sealed, and clearly labeled hazardous waste container (e.g., yellow chemotherapy waste bin)[4]. | High-temperature incineration by a certified hazardous waste management company[4]. |
| Liquid Hazardous Waste | Unused or expired stock solutions and contaminated solvents. | Labeled, leak-proof hazardous liquid waste container. DO NOT pour down the drain[4]. | Incineration by a certified hazardous waste management company[4]. |
| Sharps Hazardous Waste | Needles and syringes used for in vivo administration of this compound. | Puncture-proof, labeled sharps container designated for hazardous waste. | Autoclaving followed by incineration or as per institutional protocol for hazardous sharps[4]. |
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate if the spill is large or produces significant aerosols.
-
Contain: If safe to do so, cover the spill with absorbent material from the spill kit to prevent it from spreading.
-
Decontaminate: Wearing appropriate PPE, clean the spill area with a suitable decontamination solution.
-
Dispose: Collect all contaminated materials in a sealed hazardous waste container.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention[1].
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water[1].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water[1].
This compound Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of LRRK2 kinase activity. Increased LRRK2 activity is associated with impaired lysosomal function, a factor in the pathogenesis of Parkinson's disease. This compound works by blocking the phosphorylation of LRRK2 and its substrates, such as Rab10, which is expected to restore normal lysosomal function[5][6].
Caption: this compound inhibits LRRK2 kinase activity, preventing the phosphorylation of Rab10 and subsequent lysosomal dysfunction.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
